2-Methylpyridine-3,4-diamine
Description
BenchChem offers high-quality 2-Methylpyridine-3,4-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylpyridine-3,4-diamine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-methylpyridine-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-4-6(8)5(7)2-3-9-4/h2-3H,8H2,1H3,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCMHIHWZCWXQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10597956 | |
| Record name | 2-Methylpyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15931-19-8 | |
| Record name | 2-Methylpyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methylpyridine-3,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methylpyridine-3,4-diamine (C6H9N3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Methylpyridine-3,4-diamine, a pyridine derivative with the molecular formula C6H9N3. This document consolidates essential physicochemical data, outlines a probable synthetic pathway with a detailed experimental protocol, and explores its potential applications in medicinal chemistry, particularly in drug discovery and development.
Core Molecular Information
2-Methylpyridine-3,4-diamine, also known by its synonyms 3,4-Diamino-2-methylpyridine and 3,4-Diamino-2-picoline, is a substituted pyridine compound. Its chemical structure features a pyridine ring with a methyl group at position 2, and two amine groups at positions 3 and 4.
Molecular Structure:
Caption: 2D structure of 2-Methylpyridine-3,4-diamine.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Methylpyridine-3,4-diamine is presented in the table below. It is important to note that while some data is derived from experimental sources for analogous compounds, specific experimental values for this molecule are not widely available and some are computed predictions.
| Property | Value | Source |
| Molecular Formula | C6H9N3 | PubChem[1] |
| Molecular Weight | 123.16 g/mol | PubChem[1] |
| CAS Number | 15931-19-8 | PubChem[1] |
| Appearance | Solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
| pKa | Not available | - |
| XLogP3 | -0.1 | PubChem (Computed)[1] |
| Topological Polar Surface Area | 64.9 Ų | PubChem (Computed)[1] |
Synthesis and Experimental Protocols
A plausible synthetic route to 2-Methylpyridine-3,4-diamine involves the nitration of 2-amino-4-methylpyridine followed by the reduction of the resulting nitro-amino intermediate.
Synthetic Pathway
References
An In-Depth Technical Guide to 2-Methylpyridine-3,4-diamine: A Key Building Block for Novel Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylpyridine-3,4-diamine, systematically known by its IUPAC name 2-methylpyridine-3,4-diamine , is a heterocyclic aromatic amine that serves as a pivotal intermediate in synthetic organic chemistry.[1] Its unique structure, featuring a pyridine ring substituted with a methyl group and two adjacent amino groups, makes it a valuable precursor for the synthesis of a wide array of fused heterocyclic systems. This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, and explores the biological significance of its derivatives, offering insights for its application in modern drug discovery and development.
Chemical and Physical Properties
2-Methylpyridine-3,4-diamine is identified by the CAS Number 15931-19-8.[1] A summary of its key computed chemical properties is presented below.
| Property | Value | Reference |
| IUPAC Name | 2-methylpyridine-3,4-diamine | [1] |
| Synonyms | 3,4-Diamino-2-picoline | [1] |
| CAS Number | 15931-19-8 | [1] |
| Molecular Formula | C₆H₉N₃ | [1] |
| Molecular Weight | 123.16 g/mol | [1] |
| InChI Key | CXCMHIHWZCWXQU-UHFFFAOYSA-N | [1] |
| SMILES | CC1=NC=CC(=C1N)N | [1] |
| XLogP3-AA | -0.1 | [1] |
Synthetic Protocol: A Representative Procedure
While specific literature detailing the synthesis of 2-methylpyridine-3,4-diamine is sparse, a robust synthetic route can be devised based on established methods for analogous diaminopyridines, such as the reduction of a corresponding nitropyridine precursor. The following is a representative, multi-step experimental protocol.
Step 1: Nitration of 2-Amino-4-methylpyridine
-
To a stirred solution of concentrated sulfuric acid, add 2-amino-4-methylpyridine cautiously at a temperature maintained below 10°C.
-
Once dissolution is complete, add fuming nitric acid dropwise while maintaining the temperature between 0-5°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Pour the reaction mixture carefully onto crushed ice, which results in the precipitation of the crude nitro product.
-
Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Filter the resulting solid, wash with cold water, and dry under vacuum to yield 2-amino-4-methyl-3-nitropyridine.
Step 2: Reduction to 2-Methylpyridine-3,4-diamine
-
Suspend the synthesized 2-amino-4-methyl-3-nitropyridine in ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (typically 50-60 psi).
-
Stir the reaction mixture vigorously at room temperature for 12-18 hours, or until hydrogen uptake ceases, as monitored by a pressure gauge.
-
Carefully vent the hydrogen and purge the vessel with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-methylpyridine-3,4-diamine.
-
The product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water, to achieve high purity.
Core Application: Synthesis of Imidazo[4,5-c]pyridines
The primary utility of 2-methylpyridine-3,4-diamine in drug discovery is its role as a precursor for the synthesis of the imidazo[4,5-c]pyridine scaffold. This bicyclic system is a key pharmacophore in many biologically active molecules. The general reaction involves the condensation of the diamine with a carboxylic acid or its equivalent, leading to cyclization.
Caption: Logical workflow for the synthesis of bioactive imidazo[4,5-c]pyridines.
Biological Activity of Derivatives
| Derivative Class | Example Compound/Target | Activity Data | Therapeutic Area | Reference |
| Imidazo[4,5-b]pyridines | CDK9 Inhibitors | IC₅₀ = 0.63 - 1.32 µM | Oncology | [2] |
| Pyridine-2-methylamines | MmpL3 Inhibitors | MIC = 0.5 - 1 µg/mL (M. tuberculosis) | Infectious Disease | [3] |
| Diaminopyridines | Amifampridine (3,4-DAP) | Potassium Channel Blocker | Neurology | [4][5] |
| 2,4-Diaminoquinazolines | Dihydrofolate Reductase (DHFR) Inhibitors | IC₅₀ = 9 nM (P. falciparum) | Infectious Disease | [6] |
Note: The data presented is for derivatives and related compounds, not for 2-methylpyridine-3,4-diamine itself, and is intended to illustrate the potential applications of its downstream products.
Conclusion
2-Methylpyridine-3,4-diamine is a foundational building block for constructing complex heterocyclic molecules of significant therapeutic interest. Its primary value lies in its efficient conversion to the imidazo[4,5-c]pyridine scaffold, a privileged structure in medicinal chemistry. While the compound itself is not known for direct biological activity, its derivatives have shown promise in oncology, infectious disease, and neurology. This guide provides the essential chemical information and synthetic context for researchers to leverage 2-methylpyridine-3,4-diamine as a strategic starting material in the development of next-generation therapeutics.
References
- 1. 2-Methylpyridine-3,4-diamine | C6H9N3 | CID 19088666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3,4-Diaminopyridine | C5H7N3 | CID 5918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 15931-19-8 | 3H30-1-DA | MDL MFCD10000599 | 3,4-Diamino-2-methylpyridine | SynQuest Laboratories [synquestlabs.com]
An In-depth Technical Guide to 2-Methylpyridine-3,4-diamine and its Synonyms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Methylpyridine-3,4-diamine, a pivotal building block in medicinal chemistry. This document details its chemical identity, physical and chemical properties, a plausible synthetic route with a detailed experimental protocol, and its significant applications in drug discovery, particularly in the synthesis of imidazopyridine-based kinase inhibitors.
Chemical Identity and Synonyms
2-Methylpyridine-3,4-diamine is a substituted pyridine derivative that serves as a crucial scaffold in the synthesis of various heterocyclic compounds. Its versatile structure makes it a valuable starting material in the development of novel therapeutic agents. A comprehensive list of its synonyms and identifiers is provided below to facilitate cross-referencing in literature and databases.
| Identifier Type | Identifier |
| IUPAC Name | 2-methylpyridine-3,4-diamine[1] |
| Common Synonyms | 3,4-Diamino-2-picoline[1] |
| 3,4-Diamino-2-methylpyridine[2] | |
| CAS Number | 15931-19-8[2][3] |
| Molecular Formula | C₆H₉N₃[1] |
| Molecular Weight | 123.16 g/mol [1] |
| InChI | InChI=1S/C6H9N3/c1-4-6(8)5(7)2-3-9-4/h2-3H,7-8H2,1H3 |
| InChIKey | CXCMHIHWZCWXQU-UHFFFAOYSA-N[1] |
| SMILES | CC1=C(C(=NC=C1)N)N |
| PubChem CID | 19088666[1] |
| DSSTox Substance ID | DTXSID10597956[1] |
Physicochemical and Spectroscopic Data
Understanding the physicochemical properties of 2-Methylpyridine-3,4-diamine is essential for its handling, storage, and application in chemical synthesis. The following table summarizes key computed and experimental data.
| Property | Value | Source |
| XLogP3-AA | -0.1 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
| Exact Mass | 123.0796473 g/mol | PubChem |
| Monoisotopic Mass | 123.0796473 g/mol | PubChem |
| Topological Polar Surface Area | 64.9 Ų | PubChem |
| Heavy Atom Count | 9 | PubChem |
| Complexity | 94.3 | PubChem |
| Melting Point | 136-140 °C (for the related 2-Amino-4-methyl-3-nitropyridine)[4] | Sigma-Aldrich |
Synthesis of 2-Methylpyridine-3,4-diamine
The synthesis of 2-Methylpyridine-3,4-diamine can be achieved through a multi-step process, typically starting from a commercially available substituted pyridine. A common and effective strategy involves the reduction of a nitro-substituted aminopyridine. The following section outlines a plausible synthetic pathway and provides a detailed, representative experimental protocol.
Synthetic Pathway
A logical synthetic route to 2-Methylpyridine-3,4-diamine involves the nitration of a suitable 2-amino-4-methylpyridine derivative, followed by the reduction of the nitro group to an amine. This approach is well-documented for the synthesis of various diaminopyridines.
Detailed Experimental Protocol
This protocol describes the synthesis of 2-Methylpyridine-3,4-diamine from 2-Amino-4-methyl-3-nitropyridine, a commercially available starting material. The procedure is based on established methods for the catalytic hydrogenation of nitropyridines.
Step 1: Catalytic Hydrogenation of 2-Amino-4-methyl-3-nitropyridine
Materials:
-
2-Amino-4-methyl-3-nitropyridine (1.0 eq)[4]
-
10% Palladium on activated carbon (Pd/C) (5-10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filtration agent (e.g., Celite®)
Equipment:
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Preparation: In a round-bottom flask, dissolve 2-Amino-4-methyl-3-nitropyridine (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Inerting: Flush the flask with an inert gas (nitrogen or argon) to remove air.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (5-10 mol%) to the solution under the inert atmosphere.
-
Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere has been replaced by hydrogen. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and flush the system with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the solvent used for the reaction to ensure all the product is collected.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-Methylpyridine-3,4-diamine.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel if necessary to afford the pure product.
Applications in Drug Development
2-Methylpyridine-3,4-diamine is a key building block in the synthesis of imidazopyridines, a class of heterocyclic compounds with a wide range of biological activities. These derivatives are of significant interest in drug discovery, particularly as inhibitors of protein kinases, which are crucial targets in oncology and inflammatory diseases.
Synthesis of Imidazopyridine Scaffolds
The vicinal diamine functionality of 2-Methylpyridine-3,4-diamine allows for the facile construction of the imidazole ring through condensation with various electrophilic partners, such as aldehydes, carboxylic acids, or their derivatives. This reaction, often referred to as the Phillips condensation, is a cornerstone in the synthesis of imidazopyridines.
Imidazopyridines as Kinase Inhibitors
Imidazopyridine derivatives have been extensively explored as inhibitors of various protein kinases.[5] The imidazopyridine scaffold serves as a versatile template that can be functionalized to achieve high affinity and selectivity for the ATP-binding site of specific kinases. The development of these inhibitors often involves the creation of a library of diverse imidazopyridine analogues, followed by high-throughput screening to identify potent lead compounds.
The general workflow for the development of imidazopyridine-based kinase inhibitors starting from 2-Methylpyridine-3,4-diamine is depicted below.
References
- 1. 2-Methylpyridine-3,4-diamine | C6H9N3 | CID 19088666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. clearsynth.com [clearsynth.com]
- 4. 2-Amino-4-methyl-3-nitropyridine 98 6635-86-5 [sigmaaldrich.com]
- 5. Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Methylpyridine-3,4-diamine (CAS 15931-19-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, potential hazards, and current understanding of 2-Methylpyridine-3,4-diamine (CAS number 15931-19-8). This document is intended to serve as a foundational resource for professionals in research and drug development. While detailed biological activity and mechanistic studies on this specific compound are limited in publicly available literature, this guide consolidates existing data and draws parallels from structurally related compounds to infer potential research applications. All quantitative data is presented in structured tables, and where applicable, logical workflows are visualized using the DOT language.
Chemical and Physical Properties
2-Methylpyridine-3,4-diamine is a substituted pyridine derivative. Its fundamental properties are summarized in the table below.[1]
| Property | Value | Source |
| CAS Number | 15931-19-8 | PubChem[1] |
| IUPAC Name | 2-methylpyridine-3,4-diamine | PubChem[1] |
| Molecular Formula | C₆H₉N₃ | PubChem[1] |
| Molecular Weight | 123.16 g/mol | PubChem[1] |
| Canonical SMILES | CC1=NC=CC(=C1N)N | PubChem[1] |
| InChI Key | CXCMHIHWZCWXQU-UHFFFAOYSA-N | PubChem[1] |
| Appearance | Not explicitly stated, likely a solid | Inferred |
| Purity (Typical) | 95% | Biotuva Life Sciences[2] |
| Computed XLogP3 | -0.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
Synthesis and Analysis
Synthesis
Inferred Synthetic Pathway:
A potential precursor for 2-Methylpyridine-3,4-diamine is 2-methyl-3-nitro-4-aminopyridine or 2-methyl-4-nitro-3-aminopyridine. The synthesis would likely proceed via the following conceptual steps:
References
An In-depth Technical Guide to 2-Methylpyridine-3,4-diamine: Structural Isomers and Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Methylpyridine-3,4-diamine, its structural isomers, and related analogs. It delves into their synthesis, physicochemical properties, and biological activities, with a focus on their potential in drug discovery and development. This document is intended to serve as a valuable resource for researchers and scientists working in medicinal chemistry, pharmacology, and related fields.
Introduction to 2-Methylpyridine-3,4-diamine and its Isomers
2-Methylpyridine-3,4-diamine is a heterocyclic compound featuring a pyridine ring substituted with a methyl group and two amino groups. The arrangement of these functional groups on the pyridine core gives rise to a number of structural isomers, each with potentially unique chemical and biological properties. The exploration of these isomers and their analogs is a promising avenue for the discovery of novel therapeutic agents.
The core structure of 2-methyl-diaminopyridine can have the methyl and two amino groups at various positions on the pyridine ring. The systematic IUPAC nomenclature is used to distinguish between these isomers. For example, "2-methylpyridine-3,4-diamine" indicates the methyl group is at position 2, and the amino groups are at positions 3 and 4 of the pyridine ring.
Below is a comprehensive list of the potential structural isomers of 2-methyl-diaminopyridine:
-
2-Methylpyridine-3,4-diamine
-
2-Methylpyridine-3,5-diamine
-
2-Methylpyridine-3,6-diamine
-
2-Methylpyridine-4,5-diamine
-
2-Methylpyridine-4,6-diamine
-
2-Methylpyridine-5,6-diamine
-
3-Methylpyridine-2,4-diamine
-
3-Methylpyridine-2,5-diamine
-
3-Methylpyridine-2,6-diamine
-
3-Methylpyridine-4,5-diamine
-
3-Methylpyridine-4,6-diamine
-
4-Methylpyridine-2,3-diamine
-
4-Methylpyridine-2,5-diamine
-
4-Methylpyridine-2,6-diamine
-
4-Methylpyridine-3,5-diamine
Physicochemical Properties
Table 1: Physicochemical Properties of 2-Methylpyridine-3,4-diamine
| Property | Value | Reference |
| Molecular Formula | C₆H₉N₃ | [1] |
| Molecular Weight | 123.16 g/mol | [1] |
| XLogP3-AA | -0.1 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 0 | [1] |
| Exact Mass | 123.07964730 g/mol | [1] |
| Monoisotopic Mass | 123.07964730 g/mol | [1] |
| Topological Polar Surface Area | 64.9 Ų | [1] |
| Heavy Atom Count | 9 | [1] |
Synthesis of Structural Isomers and Analogs
The synthesis of diaminopyridine derivatives can be achieved through various organic chemistry reactions. Common strategies involve the reduction of nitropyridines or the amination of halopyridines. The specific synthetic route often depends on the desired substitution pattern.
General Synthetic Workflow
A common approach to synthesizing diaminopyridines involves a multi-step process that can be generalized as follows:
Experimental Protocols
Synthesis of 2,6-Diamino-4-methylpyridine
This protocol describes the synthesis of 2,6-diamino-4-methylpyridine starting from 4-methylpyridine.
-
Method A:
-
Suspend 4-methylpyridine (15 g, 161.1 mmol) in mineral oil (220 mL).
-
Add sodium amide (27.0 g, 483.3 mmol, 3 eq.) and stir the suspension overnight at room temperature.
-
Heat the mixture to 130 °C for 15 minutes, observing the start of hydrogen evolution.
-
Gradually increase the temperature to 160 °C over 30 minutes, then to 200 °C over another 30 minutes.
-
Maintain the reaction at 215 °C for 3 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature, collect the black solid by filtration, and wash with petroleum ether.
-
Carefully add silica gel (100 g) and 96% ethanol (130 mL) to the solid and evaporate to dryness.
-
Purify the product by column chromatography on silica gel using a gradient of ethyl acetate to ethyl acetate/isopropanol (8:1).
-
Recrystallize the resulting brown residue from tert-butyl methyl ether/diisopropyl ether to obtain the final product as gray crystals.[2]
-
-
Method B:
-
A similar procedure to Method A can be followed using 2-amino-4-methylpyridine (15 g, 138.7 mmol) and sodium amide (16.2 g, 416.1 mmol, 3 eq.) as starting materials.[2]
-
Biological Activities and Structure-Activity Relationships
Diaminopyridine derivatives have been investigated for a wide range of biological activities, including their potential as anticancer agents, enzyme inhibitors, and modulators of ion channels. The position of the amino and methyl groups on the pyridine ring significantly influences their biological profile.
Anticancer Activity
Certain diaminopyrimidine derivatives have shown promising anticancer activity. For example, some have been evaluated as inhibitors of Focal Adhesion Kinase (FAK), a non-receptor protein tyrosine kinase involved in tumor development.
Table 2: In Vitro Anticancer Activity of Selected Diaminopyrimidine Derivatives against FAK
| Compound ID | FAK IC₅₀ (nM) | A549 IC₅₀ (nM) | MDA-MB-231 IC₅₀ (nM) | Reference |
| A12 | 6 | 130 | 94 | [3] |
| TAE-226 (Control) | 3 | 21 | 22 | [3] |
Enzyme Inhibition
Many pyridine derivatives have been explored as enzyme inhibitors. For instance, analogs of 2-amino-4-methylpyridine have been identified as inhibitors of inducible nitric oxide synthase (iNOS).
Table 3: iNOS Inhibitory Activity of 2-Amino-4-methylpyridine Analogs
| Compound ID | iNOS IC₅₀ (nM) | Reference |
| 1 | >10000 | [4] |
| 2 | 28 | [4] |
| 11 | 282 | [4] |
| 24 | >1000 | [4] |
Ion Channel Modulation
Aminopyridines, including 3,4-diaminopyridine (Amifampridine), are known to act as potassium channel blockers. This mechanism of action is the basis for their therapeutic use in certain neuromuscular disorders.
This diagram illustrates how aminopyridines block voltage-gated potassium channels on the presynaptic nerve terminal. This blockade prolongs the duration of the action potential, leading to increased calcium influx and subsequently enhanced acetylcholine release into the synaptic cleft, which can improve neuromuscular transmission.[5][6]
Experimental Protocols for Biological Evaluation
In Vitro Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of compounds against a specific kinase.
-
Materials:
-
Kinase enzyme
-
Kinase substrate (e.g., a peptide)
-
ATP
-
Test compounds
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).
-
In a microplate, add the kinase, substrate, and test compound or vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase for a defined period.
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
-
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines a standard method for determining the minimum inhibitory concentration (MIC) of a compound against a microbial strain.
-
Materials:
-
Microbial culture
-
Growth medium (e.g., Mueller-Hinton broth)
-
Test compounds
-
96-well microplates
-
Incubator
-
-
Procedure:
-
Prepare a standardized inoculum of the microorganism.
-
Prepare serial two-fold dilutions of the test compounds in the growth medium in a 96-well plate.
-
Inoculate each well with the microbial suspension.
-
Include positive (microbe, no compound) and negative (medium only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]
-
Conclusion
The structural diversity of 2-methyl-diaminopyridine isomers and their analogs presents a rich landscape for the discovery of new therapeutic agents. Their demonstrated activities against a range of biological targets, including kinases and ion channels, underscore their potential in various disease areas. This technical guide provides a foundational resource for researchers to further explore the synthesis, biological evaluation, and structure-activity relationships of this promising class of compounds. Continued investigation in this area is warranted to unlock the full therapeutic potential of 2-methylpyridine-3,4-diamine derivatives.
References
- 1. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of 3,4-diaminopyridine on myasthenia gravis: Preliminary results of an open-label study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 2-Methylpyridine-3,4-diamine: A Technical Guide
Introduction
2-Methylpyridine-3,4-diamine is a substituted pyridine derivative of interest to researchers in medicinal chemistry and materials science. Its structural elucidation and characterization are critically dependent on a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document provides a detailed technical overview of the expected spectroscopic data and the experimental protocols for the analysis of this compound class.
Predicted Spectroscopic Data for 2-Methylpyridine-3,4-diamine
While experimental data is unavailable, the following sections outline the predicted spectroscopic features based on the structure of 2-Methylpyridine-3,4-diamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the methyl and amine groups. The two aromatic protons will likely appear as doublets in the downfield region. The methyl group will present as a singlet, and the two amine groups will likely appear as two separate broad singlets, the chemical shifts of which can be sensitive to solvent and concentration.
¹³C NMR: The carbon NMR spectrum will display six unique signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be influenced by the nitrogen atoms in the pyridine ring and the amino and methyl substituents.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrations include N-H stretching from the primary amine groups, C-H stretching from the aromatic ring and methyl group, C=C and C=N stretching from the pyridine ring, and N-H bending vibrations.
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) would confirm the molecular weight of 2-Methylpyridine-3,4-diamine (123.16 g/mol ).[1]
Spectroscopic Data for 2-Amino-3-methylpyridine (Illustrative Example)
The following tables summarize the experimental spectroscopic data for the related compound, 2-Amino-3-methylpyridine (CAS No. 1603-40-3).[2][3] This data is provided to give researchers a practical example of the types of spectroscopic signatures to expect for a substituted aminomethylpyridine.
NMR Spectroscopic Data
Table 1: ¹H NMR Data for 2-Amino-3-methylpyridine
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 7.98 | d | H-6 |
| 7.18 | dd | H-4 |
| 6.53 | d | H-5 |
| 5.22 | s (br) | -NH₂ |
| 1.98 | s | -CH₃ |
Solvent: CDCl₃, Frequency: 300 MHz[4]
Table 2: ¹³C NMR Data for 2-Amino-3-methylpyridine
| Chemical Shift (ppm) | Assignment |
| 157.9 | C-2 |
| 146.5 | C-6 |
| 137.9 | C-4 |
| 119.9 | C-5 |
| 118.1 | C-3 |
| 17.2 | -CH₃ |
Solvent: Not specified
Infrared (IR) Spectroscopic Data
Table 3: Key IR Absorptions for 2-Amino-3-methylpyridine
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Strong, Broad | N-H Stretch (Amine) |
| 3100-3000 | Medium | C-H Stretch (Aromatic) |
| 2950-2850 | Medium | C-H Stretch (Methyl) |
| 1620-1580 | Strong | N-H Bend (Amine) |
| 1590-1450 | Medium-Strong | C=C and C=N Stretch (Pyridine Ring) |
Data is predicted based on typical functional group frequencies.
Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry Data for 2-Amino-3-methylpyridine
| m/z | Relative Intensity (%) | Assignment |
| 108 | 100 | [M]⁺ |
| 107 | 50 | [M-H]⁺ |
| 80 | 45 | [M-H-HCN]⁺ |
| 53 | 20 | [C₄H₅]⁺ |
Ionization Method: Electron Ionization (EI)[2]
Experimental Protocols
The following are generalized experimental protocols for acquiring spectroscopic data for aromatic amine compounds.
NMR Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR.[5][6]
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[5]
-
Filter the solution through a pipette with a cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.[7]
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, relaxation delay, number of scans).
-
Acquire the ¹³C NMR spectrum, which typically requires a larger number of scans due to the lower natural abundance of ¹³C.
-
FTIR Spectroscopy
-
Sample Preparation (ATR Method):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction:
-
The sample, dissolved in a volatile solvent, is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or a direct insertion probe.[8]
-
-
Ionization:
-
Mass Analysis and Detection:
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
A detector records the abundance of each ion, generating a mass spectrum.
-
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a substituted pyridine compound.
Caption: Workflow for the spectroscopic characterization of a target compound.
References
- 1. eng.uc.edu [eng.uc.edu]
- 2. 2-Amino-3-methylpyridine | C6H8N2 | CID 15347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-氨基-3-甲基吡啶 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-Amino-3-picoline(1603-40-3) 1H NMR spectrum [chemicalbook.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. cif.iastate.edu [cif.iastate.edu]
- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 8. Electron ionization - Wikipedia [en.wikipedia.org]
- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 10. chromatographyonline.com [chromatographyonline.com]
The Multifaceted Biological Activities of Pyridine Diamine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridine diamine scaffold is a privileged structure in medicinal chemistry, serving as a versatile framework for the design and synthesis of a wide array of biologically active compounds. This technical guide provides an in-depth overview of the diverse pharmacological activities of pyridine diamine derivatives, with a focus on their anticancer, antimicrobial, and neuroprotective properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and experimental workflows to support ongoing research and drug development efforts in this promising area.
Anticancer Activity of Pyridine Diamine Derivatives
Pyridine diamine derivatives have emerged as a significant class of anticancer agents, exhibiting potent activity against a range of cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes in cancer progression, such as protein kinases.
Quantitative Data: In Vitro Anticancer Activity
The following tables summarize the in vitro anticancer and kinase inhibitory activities of selected pyridine diamine derivatives from various studies.
Table 1: Cytotoxic Activity of Pyridine Diamine Derivatives against Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | HCT-116 (Colon) | 31.3 - 49.0 | [1] |
| MCF-7 (Breast) | 19.3 - 55.5 | [1] | |
| HepG2 (Liver) | 22.7 - 44.8 | [1] | |
| A549 (Lung) | 36.8 - 70.7 | [1] | |
| Compound 8 | HCT-116 (Colon) | 3.94 | [2] |
| HepG2 (Liver) | 3.76 | [2] | |
| MCF-7 (Breast) | 4.43 | [2] | |
| Compound 12 | MCF-7 (Breast) | 0.5 | [3] |
| HepG2 (Liver) | 5.27 | [3] | |
| Compound 8e | MCF-7 (Breast) | 0.22 (48h), 0.11 (72h) | [4] |
| Compound 8n | MCF-7 (Breast) | 1.88 (48h), 0.80 (72h) | [4] |
| Compound Ib | HeLa (Cervical) | 34.3 | [5] |
| MCF-7 (Breast) | 50.18 | [5] |
Table 2: Kinase Inhibitory Activity of Pyridine Diamine Derivatives
| Compound ID | Kinase Target | IC50 (µM) | Reference |
| Compound 4 | CDK2/cyclin A2 | 0.24 | [1] |
| Compound 8 | CDK2/cyclin A2 | 0.65 | [1] |
| Compound 11 | CDK2/cyclin A2 | 0.50 | [1] |
| Compound 14 | CDK2/cyclin A2 | 0.93 | [1] |
| Compound 8b | VEGFR-2 | 5.0 | [3] |
| Compound 8e | VEGFR-2 | 3.93 | [3] |
| Compound Ib | PDE3A | 0.00376 | [5] |
| Compound 20 | c-Src | Comparable to Imatinib | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[6][7][8][9]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pyridine diamine derivative (test compound)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[6]
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyridine diamine derivative in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[6]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6][7]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Signaling Pathway: VEGFR-2 Inhibition
Several pyridine diamine derivatives exert their anticancer effects by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[10][11] Inhibition of VEGFR-2 blocks downstream signaling pathways that are crucial for endothelial cell proliferation, migration, and survival, thereby inhibiting the formation of new blood vessels that supply tumors with nutrients and oxygen.[10][11][12]
Caption: VEGFR-2 signaling pathway inhibited by pyridine diamine derivatives.
Antimicrobial Activity of Pyridine Diamine Derivatives
Pyridine diamine derivatives have also demonstrated significant potential as antimicrobial agents, with activity against a variety of bacterial and fungal strains.
Quantitative Data: In Vitro Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentrations (MIC) of selected pyridine diamine derivatives against various microorganisms.
Table 3: Minimum Inhibitory Concentration (MIC) of Pyridine Diamine Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 2c | S. aureus | 39 | [13] |
| B. subtilis | 39 | [13] | |
| Compound 2 | B. cereus | 0.07 | [14] |
| Compound 12a | E. coli | 19.5 | [15] |
| B. mycoides | <4.8 | [15] | |
| C. albicans | <4.8 | [15] | |
| Compound 15 | E. coli | >4.8 | [15] |
| B. mycoides | 9.8 | [15] | |
| C. albicans | 39 | [15] | |
| Compound 7 | S. aureus | 75 | [16] |
| S. mutans | 75 | [16] | |
| Compound 8 | S. aureus | 75 | [16] |
| S. mutans | 75 | [16] | |
| P. aeruginosa | 75 | [16] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8][9]
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Pyridine diamine derivative (test compound)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
From a fresh culture, prepare a bacterial or fungal suspension in sterile saline or broth.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.[7]
-
Dilute the adjusted suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8]
-
-
Compound Dilution:
-
Prepare a stock solution of the pyridine diamine derivative in a suitable solvent.
-
Perform serial two-fold dilutions of the compound in the 96-well plate using the broth medium. The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the prepared inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).
-
-
Incubation:
-
Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.[8]
-
-
MIC Determination:
Neuroprotective Activity of Pyridine Diamine Derivatives
Certain pyridine diamine derivatives have shown promise in the context of neurodegenerative diseases, particularly Alzheimer's disease, by targeting key pathological processes.
Mechanism of Action in Neuroprotection
The neuroprotective effects of some pyridine diamine derivatives are attributed to their ability to inhibit acetylcholinesterase (AChE) and prevent the aggregation of amyloid-beta (Aβ) peptides, two key targets in Alzheimer's disease therapy.[6][17]
Signaling Pathway: Acetylcholinesterase Inhibition
Acetylcholinesterase inhibitors prevent the breakdown of the neurotransmitter acetylcholine, thereby increasing its levels in the synaptic cleft and enhancing cholinergic neurotransmission, which is impaired in Alzheimer's disease.[6][14][17][18][19]
Caption: Mechanism of acetylcholinesterase inhibition by pyridine diamine derivatives.
Experimental and Drug Discovery Workflow
The development of novel pyridine diamine derivatives as therapeutic agents follows a structured workflow from initial design and synthesis to preclinical evaluation.
Caption: General workflow for the discovery and development of pyridine diamine derivatives.
This technical guide provides a snapshot of the vast and expanding field of pyridine diamine derivatives. The presented data and methodologies underscore the significant therapeutic potential of this chemical class and aim to facilitate further research and development in this exciting area of medicinal chemistry.
References
- 1. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 13. Frontiers | Inhibition of VEGFR2 activation and its downstream signaling to ERK1/2 and calcium by Thrombospondin-1 (TSP1): In silico investigation [frontiersin.org]
- 14. metrotechinstitute.org [metrotechinstitute.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
Potential applications of 2-Methylpyridine-3,4-diamine in medicinal chemistry
An In-depth Technical Guide on its Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This whitepaper explores the synthesis and potential medicinal chemistry applications of 2-Methylpyridine-3,4-diamine. While direct extensive research on this specific molecule is limited, its structural features as a substituted o-diaminopyridine make it a valuable precursor for a range of heterocyclic compounds with significant therapeutic potential, most notably imidazo[4,5-c]pyridines. This document provides a comprehensive overview of its synthesis, derivatization, and the prospective biological activities of its derivatives, supported by data from closely related compounds.
Synthesis of 2-Methylpyridine-3,4-diamine
The synthesis of 2-Methylpyridine-3,4-diamine can be achieved through a two-step process starting from the commercially available 2-amino-4-methylpyridine (also known as 2-amino-4-picoline). The synthetic route involves nitration followed by reduction.
Step 1: Nitration of 2-Amino-4-methylpyridine
The first step is the regioselective nitration of 2-amino-4-methylpyridine to yield 2-amino-4-methyl-3-nitropyridine. This reaction is typically carried out using a mixture of concentrated nitric and sulfuric acids at low temperatures.
Experimental Protocol: Synthesis of 2-Amino-4-methyl-3-nitropyridine
-
Dissolve 2-amino-4-methylpyridine (1 equivalent) in a 1:1 mixture of concentrated nitric acid and concentrated sulfuric acid, cooled to 278 K (5 °C).
-
Allow the mixture to stand overnight.
-
The resulting nitramino intermediate is then treated with an additional portion of concentrated sulfuric acid at room temperature for 3 hours.
-
Pour the reaction mixture over crushed ice to precipitate the product.
-
Collect the precipitate by filtration. The crude product can be purified by steam distillation to obtain yellow needles of 2-amino-4-methyl-3-nitropyridine.
Step 2: Reduction of 2-Amino-4-methyl-3-nitropyridine
The subsequent step involves the reduction of the nitro group to an amine, yielding the target compound, 2-Methylpyridine-3,4-diamine. This can be achieved using various reducing agents, with catalytic hydrogenation being a common and efficient method.
Experimental Protocol: Synthesis of 2-Methylpyridine-3,4-diamine
-
Dissolve 2-amino-4-methyl-3-nitropyridine (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 2-Methylpyridine-3,4-diamine.
Core Application: Synthesis of 2-Methyl-Substituted Imidazo[4,5-c]pyridines
The primary utility of 2-Methylpyridine-3,4-diamine in medicinal chemistry lies in its role as a precursor for the synthesis of the imidazo[4,5-c]pyridine scaffold. This bicyclic heterocycle is a "privileged structure" due to its structural similarity to purines, allowing its derivatives to interact with a wide range of biological targets.[1] The condensation of the o-diamine with various reagents can lead to a diverse library of substituted imidazo[4,5-c]pyridines.
General Experimental Protocol: Synthesis of 2-Substituted-7-methyl-1H-imidazo[4,5-c]pyridines
-
A mixture of 2-Methylpyridine-3,4-diamine (1 equivalent) and a suitable carboxylic acid (1.2 equivalents) in polyphosphoric acid (PPA) is heated, often under microwave irradiation, to facilitate the cyclodehydration.[2]
-
Alternatively, the diamine can be reacted with an aldehyde (1 equivalent) in the presence of an oxidizing agent (e.g., p-benzoquinone) or under aerobic conditions to yield the corresponding 2-substituted imidazo[4,5-c]pyridine.[3]
-
Another common method involves the reaction of the diamine with triethyl orthoformate to produce the unsubstituted imidazo[4,5-c]pyridine, which can be further functionalized.[2]
Potential Therapeutic Applications and Biological Targets
Based on the known biological activities of the broader imidazopyridine class, derivatives of 2-Methylpyridine-3,4-diamine are anticipated to be active against several key therapeutic targets.
Kinase Inhibition
Imidazopyridines are well-established as potent kinase inhibitors, and the 2-methyl-imidazo[4,5-c]pyridine scaffold could be a valuable starting point for the design of novel inhibitors targeting various kinases implicated in cancer and inflammatory diseases.
-
Janus Kinases (JAKs): The JAK-STAT signaling pathway is crucial for cytokine-mediated immune responses, and its dysregulation is associated with autoimmune diseases and myeloproliferative neoplasms. Several imidazopyridine-based compounds have been identified as potent JAK inhibitors. For instance, a derivative of imidazo[4,5-b]pyridine has shown significant potency for JAK1 with an IC50 of 0.022 µM.[2] The 2-methyl-imidazo[4,5-c]pyridine scaffold could be explored for the development of selective JAK inhibitors.
-
Other Kinases: Derivatives of imidazo[4,5-c]pyridine and related scaffolds have demonstrated inhibitory activity against a range of other kinases, including:
-
VEGFR-2: A key mediator of angiogenesis in cancer.[1]
-
Aurora Kinases: Involved in cell cycle regulation and a target for anticancer therapies.[4]
-
DNA-Dependent Protein Kinase (DNA-PK): A target for developing radiosensitizers in cancer treatment.[5]
-
Src Family Kinases: Implicated in cancer cell proliferation and metastasis.[6]
-
Table 1: Kinase Inhibitory Activity of Representative Imidazopyridine Derivatives
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Imidazo[4,5-b]pyridine | JAK1 | 22 | [2] |
| Imidazo[4,5-c]pyridine | PARP | 8.6 | [2] |
| Imidazo[4,5-c]pyridin-4-one | AT1 Receptor | 7 | [7] |
| Imidazo[4,5-b]pyridine | Methionyl-tRNA synthetase (T. brucei) | < 50 | [2] |
Antimicrobial Activity
The search for new antimicrobial agents is a global health priority. Imidazopyridine derivatives have shown promise in this area.
-
Antibacterial and Antifungal Activity: Various substituted imidazo[4,5-c]pyridines have been synthesized and evaluated for their in vitro activity against a range of bacterial and fungal pathogens. Some derivatives have exhibited minimum inhibitory concentrations (MICs) in the low micromolar range (4-8 µg/mL) against strains like Staphylococcus aureus, Escherichia coli, and Candida albicans.[8] The introduction of a methyl group at the 2-position of the pyridine ring in the imidazo[4,5-c]pyridine scaffold could modulate the pharmacokinetic and pharmacodynamic properties of these compounds, potentially leading to improved antimicrobial agents.
Table 2: Antimicrobial Activity of Representative Imidazo[4,5-c]pyridine Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
| 2-(substituted-phenyl)imidazo[4,5-c]pyridine derivative | S. aureus | 4-8 | [8] |
| 2-(substituted-phenyl)imidazo[4,5-c]pyridine derivative | E. coli | 4-8 | [8] |
| 2-(substituted-phenyl)imidazo[4,5-c]pyridine derivative | C. albicans | 4-8 | [8] |
Other Potential Applications
The versatility of the imidazo[4,5-c]pyridine scaffold suggests that derivatives of 2-Methylpyridine-3,4-diamine could also be investigated for other therapeutic applications, including:
-
Antiviral Agents: Certain imidazo[4,5-c]pyridines have been found to be active against Bovine Viral Diarrhea Virus (BVDV), a surrogate for the Hepatitis C virus.[2]
-
Receptor Antagonists: Derivatives of imidazo[4,5-c]pyridin-4-one have been identified as potent dual antagonists of the angiotensin II type 1 (AT1) receptor and partial agonists of peroxisome proliferator-activated receptor-γ (PPARγ), suggesting potential applications in the treatment of hypertension and metabolic disorders.[7]
Conclusion
While 2-Methylpyridine-3,4-diamine itself is not extensively studied as a bioactive molecule, its role as a key intermediate for the synthesis of 2-methyl-substituted imidazo[4,5-c]pyridines positions it as a valuable scaffold in medicinal chemistry. The established and diverse biological activities of the imidazopyridine core, particularly in kinase inhibition and antimicrobial applications, provide a strong rationale for the exploration of libraries of compounds derived from 2-Methylpyridine-3,4-diamine. Further research into the synthesis and biological evaluation of these derivatives is warranted to unlock their full therapeutic potential. The detailed synthetic protocols and compiled biological data in this guide offer a solid foundation for researchers and drug development professionals to embark on such investigations.
References
- 1. 3D-QSAR study of tetrahydro-3H-imidazo[4,5-c]pyridine derivatives as VEGFR-2 kinase inhibitors using various charge schemes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5- b]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
The Fortuitous Discovery and Therapeutic Evolution of Substituted Pyridinediamines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Substituted pyridinediamines, a class of heterocyclic organic compounds, have carved a unique niche in the landscape of modern medicine. Their journey from laboratory curiosities to clinically significant therapeutics is a testament to serendipitous discoveries, meticulous chemical synthesis, and a deepening understanding of their interactions with biological systems. This technical guide provides an in-depth exploration of the discovery, history, and key experimental findings related to prominent substituted pyridinediamines, offering a comprehensive resource for researchers and drug development professionals.
A Serendipitous Beginning: The Emergence of a Versatile Scaffold
The history of substituted pyridinediamines is not one of linear progression but rather a collection of independent discoveries that unveiled the therapeutic potential of this chemical scaffold. Unlike compound classes developed through targeted design, the initial breakthroughs with pyridinediamines were often accidental, with profound implications for treating a range of unrelated conditions.
One of the most notable examples is the story of Minoxidil . Initially synthesized in the late 1950s by the Upjohn Company (now part of Pfizer) as a potential treatment for ulcers, it was soon repurposed as a potent vasodilator for severe hypertension. During clinical trials in the 1970s, an unexpected side effect was observed: hypertrichosis, or excessive hair growth.[1][2] This fortuitous observation led to a paradigm shift in the compound's development, culminating in its approval as a topical treatment for androgenetic alopecia (male and female pattern baldness) in the 1980s.[2]
Another key member of this class, Phenazopyridine , has a much longer history of clinical use. It has been available since 1925 as a urinary tract analgesic, providing relief from pain, burning, and urgency associated with urinary tract infections.[3] Its development was rooted in the early era of synthetic dyes, with its analgesic properties being a primary therapeutic focus.
In the 1970s, 3,4-diaminopyridine (Amifampridine) was discovered in Scotland.[4] Its clinical utility for the rare autoimmune disorder Lambert–Eaton myasthenic syndrome (LEMS) was investigated in the 1980s.[4] This discovery highlighted a completely different therapeutic avenue for pyridinediamines, demonstrating their ability to modulate neuromuscular transmission.
These distinct discovery pathways underscore the versatility of the substituted pyridinediamine core, a scaffold that has yielded drugs with applications in cardiovascular medicine, dermatology, urology, and neurology.
Key Substituted Pyridinediamines: A Closer Look
Minoxidil (2,4-diamino-6-piperidinopyrimidine 3-oxide)
The journey of Minoxidil from an antihypertensive agent to a blockbuster hair loss treatment is a classic example of drug repositioning.
Mechanism of Action: The precise mechanism by which Minoxidil stimulates hair growth is not fully elucidated but is known to be independent of its vasodilatory effects. The active metabolite, minoxidil sulfate, is a potassium channel opener.[5] By opening ATP-sensitive potassium channels in the cell membranes of hair follicles, it leads to hyperpolarization.[5] This action is thought to prolong the anagen (growth) phase of the hair cycle and may also increase the size of hair follicles.[6] Furthermore, Minoxidil has been shown to stimulate the production of Vascular Endothelial Growth Factor (VEGF) and Prostaglandin E2, and activate the Wnt/β-catenin signaling pathway, all of which are crucial for hair follicle development and growth.[4][7]
Quantitative Pharmacological Data:
| Parameter | Value | Reference |
| Half-life (oral) | Approximately 3 hours | [8] |
| Volume of Distribution | > 200 liters | [8] |
| Metabolism | 90% hepatic (primarily glucuronidation) | [8] |
| Active Metabolite | Minoxidil sulfate | [5] |
Phenazopyridine (2,6-diamino-3-(phenylazo)pyridine)
Phenazopyridine has been a mainstay for the symptomatic relief of urinary tract discomfort for nearly a century.
Mechanism of Action: The exact mechanism of action of Phenazopyridine is not completely understood. It is believed to exert a topical analgesic or local anesthetic effect on the mucosa of the urinary tract.[9][10] One proposed mechanism is the inhibition of voltage-gated sodium channels, which would block nerve conduction and thus the sensation of pain.[2]
Pharmacokinetic Data:
| Parameter | Value | Reference |
| Absorption | Rapidly absorbed from the GI tract | [11] |
| Excretion | Primarily renal; up to 66% excreted unchanged in urine | [12] |
| Peak Plasma Levels | 1-2 hours post-administration | [11] |
| Metabolites | Aniline, N-acetyl-p-aminophenol, p-aminophenol | [2] |
Amifampridine (3,4-diaminopyridine)
Amifampridine is a critical treatment for the debilitating symptoms of Lambert-Eaton myasthenic syndrome.
Mechanism of Action: Amifampridine is a voltage-gated potassium channel blocker.[1][13] In LEMS, autoantibodies target voltage-gated calcium channels on presynaptic nerve terminals, leading to reduced acetylcholine release and subsequent muscle weakness. By blocking potassium channels, Amifampridine prolongs the depolarization of the nerve terminal. This extended depolarization keeps the compromised calcium channels open for a longer duration, increasing the influx of calcium and thereby enhancing the release of acetylcholine into the neuromuscular junction.[13][14]
Clinical Trial Data (Firdapse®):
| Study | Primary Endpoint | Result | Reference |
| Phase 3 (CMS-001) | Subject Global Impression (SGI) | Did not meet primary endpoint | |
| Phase 3 (LEMS) | Quantitative Myasthenia Gravis Score (QMGS) | Statistically significant improvement | [15] |
| Phase 3 (LEMS) | Subject Global Impression (SGI) | Statistically significant improvement | [15] |
Experimental Protocols
Synthesis of Minoxidil
A common synthetic route to Minoxidil involves the reaction of 2,6-diamino-4-chloropyrimidine N-oxide with piperidine.
Procedure:
-
A mixture of 2,6-diamino-4-chloropyrimidine N-oxide (1 mmol) and piperidine (18.2 mmol) is prepared in a round-bottom flask equipped with a magnetic stirrer and condenser.
-
The mixture is stirred in boiling piperidine (106 °C) for 120 minutes.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the excess piperidine is removed by evaporation under reduced pressure.
-
The resulting solid is washed with water and recrystallized from hot water to yield Minoxidil as a colorless crystalline solid.[16]
Synthesis of Phenazopyridine Hydrochloride
The commercial synthesis of Phenazopyridine hydrochloride involves the diazo coupling of benzene diazonium chloride with 2,6-diaminopyridine.[17]
Procedure Outline:
-
Diazotization: Aniline is reacted with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form benzene diazonium chloride.
-
Coupling: The benzene diazonium chloride solution is then added to a solution of 2,6-diaminopyridine. The coupling reaction typically occurs at the 3-position of the pyridine ring.
-
Isolation: The resulting Phenazopyridine hydrochloride precipitates from the reaction mixture and can be isolated by filtration.
-
Purification: The crude product can be purified by recrystallization.
Synthesis of Amifampridine Phosphate
The phosphate salt of Amifampridine can be prepared by reacting the free base with phosphoric acid.
Procedure:
-
Prepare an alcoholic solution of Amifampridine. The solvent can be an alcohol, optionally containing not more than 10% water by weight.
-
Precipitate the phosphate salt by adding an aqueous phosphoric acid solution (containing at least 70 wt% phosphoric acid) to the alcoholic solution of Amifampridine.
-
Isolate the precipitated Amifampridine phosphate by filtration.[18]
Signaling Pathways and Mechanisms of Action
The diverse therapeutic effects of substituted pyridinediamines stem from their interaction with various biological targets and signaling pathways.
References
- 1. Amifampridine - Wikipedia [en.wikipedia.org]
- 2. Phenazopyridine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis routes of Minoxidil [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Minoxidil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. generolon.com [generolon.com]
- 7. An analysis of gene expression data involving examination of signaling pathways activation reveals new insights into the mechanism of action of minoxidil topical foam in men with androgenetic alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacology and pharmacokinetics of minoxidil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phenazopyridine - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Phenazopyridine Hydrochloride? [synapse.patsnap.com]
- 11. Articles [globalrx.com]
- 12. drugs.com [drugs.com]
- 13. What is the mechanism of Amifampridine? [synapse.patsnap.com]
- 14. What is the mechanism of Amifampridine phosphate? [synapse.patsnap.com]
- 15. Amifampridine Phosphate (Firdapse) Is Effective in a Confirmatory Phase 3 Clinical Trial in LEMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 17. iglobaljournal.com [iglobaljournal.com]
- 18. EP3696169A1 - Manufacturing process for amifampridine phosphate - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Methylpyridine-3,4-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylpyridine-3,4-diamine is a valuable heterocyclic building block in medicinal chemistry and drug development. Its vicinal diamine functionality on a substituted pyridine core makes it a key intermediate for the synthesis of a variety of biologically active compounds, including kinase inhibitors and other therapeutic agents. This document provides a detailed two-step protocol for the synthesis of 2-Methylpyridine-3,4-diamine from commercially available 2-Amino-4-methylpyridine. The synthesis involves the nitration of the pyridine ring followed by the reduction of the nitro group.
Data Presentation
The following table summarizes the key quantitative data for the two-step synthesis of 2-Methylpyridine-3,4-diamine.
| Step | Reaction | Starting Material | Intermediate/Product | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) |
| 1 | Nitration | 2-Amino-4-methylpyridine | 2-Amino-4-methyl-3-nitropyridine | 153.14 | 60-70 | >95 |
| 2 | Reduction | 2-Amino-4-methyl-3-nitropyridine | 2-Methylpyridine-3,4-diamine | 123.16 | 80-90 | >98 |
Experimental Protocols
Step 1: Synthesis of 2-Amino-4-methyl-3-nitropyridine
This procedure outlines the nitration of 2-Amino-4-methylpyridine to yield the key intermediate, 2-Amino-4-methyl-3-nitropyridine.
Materials:
-
2-Amino-4-methylpyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Ammonium Hydroxide (NH₄OH) solution
-
Deionized Water
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Büchner funnel and filter paper
-
Beakers and graduated cylinders
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 2-Amino-4-methylpyridine (1.0 eq).
-
Cool the flask in an ice bath and slowly add concentrated sulfuric acid (4.0 eq) while maintaining the internal temperature below 20 °C.
-
In a separate beaker, prepare a nitrating mixture by carefully adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.0 eq), keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 2-Amino-4-methylpyridine in sulfuric acid over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a concentrated ammonium hydroxide solution until the pH is approximately 7-8. This should be done in an ice bath to control the exotherm.
-
A yellow precipitate of 2-Amino-4-methyl-3-nitropyridine will form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water.
-
Dry the product under vacuum to obtain 2-Amino-4-methyl-3-nitropyridine.
Step 2: Synthesis of 2-Methylpyridine-3,4-diamine
This procedure describes the reduction of 2-Amino-4-methyl-3-nitropyridine to the final product, 2-Methylpyridine-3,4-diamine, using iron powder in an acidic medium.[1][2]
Materials:
-
2-Amino-4-methyl-3-nitropyridine
-
Iron powder (Fe)
-
Ethanol (EtOH)
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Amino-4-methyl-3-nitropyridine (1.0 eq), ethanol, and water.
-
Add iron powder (5.0 eq) to the suspension.
-
Add a catalytic amount of concentrated hydrochloric acid to initiate the reaction.
-
Heat the mixture to reflux and maintain reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the hot reaction mixture through a pad of celite to remove the iron salts. Wash the filter cake with hot ethanol.
-
Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to remove any remaining acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic layer under reduced pressure to yield the crude 2-Methylpyridine-3,4-diamine.
-
The product can be further purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes.
Mandatory Visualization
The following diagram illustrates the synthetic workflow for the preparation of 2-Methylpyridine-3,4-diamine.
Caption: Synthetic route for 2-Methylpyridine-3,4-diamine.
References
Synthesis of 2-Methylpyridine-3,4-diamine: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the synthesis of 2-Methylpyridine-3,4-diamine, a valuable diamino-substituted pyridine derivative with applications as a building block in medicinal chemistry and drug development. The outlined synthetic route is a multi-step process commencing from commercially available starting materials.
Synthetic Pathway Overview
The synthesis of 2-Methylpyridine-3,4-diamine is proposed via a four-step sequence, beginning with the nitration of 2-amino-4-picoline. The resulting nitropyridine undergoes a Sandmeyer-type reaction to introduce a chlorine atom at the 4-position, which is subsequently displaced by an amino group. The final step involves the reduction of the nitro group to yield the target diamine.
Experimental Protocols
Step 1: Synthesis of 2-Amino-4-methyl-3-nitropyridine
This procedure follows the nitration of 2-amino-4-picoline using a mixed acid approach.
Materials:
-
2-Amino-4-picoline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Crushed Ice
-
Ammonia solution (for neutralization)
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to maintain a temperature of 0-5 °C, slowly add 2-amino-4-picoline to concentrated sulfuric acid.
-
To this cooled and stirred solution, add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-10 °C for several hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the resulting solution with an ammonia solution to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-amino-4-methyl-3-nitropyridine.
Step 2: Synthesis of 4-Chloro-2-methyl-3-nitropyridine
This step involves the conversion of the 2-amino group to a chloro group via a diazotization-chlorination sequence.
Materials:
-
2-Amino-4-methyl-3-nitropyridine
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl)
-
Copper(I) Chloride (CuCl) (catalyst, if necessary)
Procedure:
-
Dissolve 2-amino-4-methyl-3-nitropyridine in concentrated hydrochloric acid and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the low temperature.
-
After the addition, continue stirring for a short period.
-
In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid (if required to facilitate the Sandmeyer reaction).
-
Slowly add the diazonium salt solution to the cuprous chloride solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-chloro-2-methyl-3-nitropyridine.
Step 3: Synthesis of 4-Amino-2-methyl-3-nitropyridine
This step involves the nucleophilic aromatic substitution of the chloride with ammonia.
Materials:
-
4-Chloro-2-methyl-3-nitropyridine
-
Aqueous Ammonia (NH₄OH) or ammonia in a suitable solvent
-
Pressure vessel (if heating is required)
Procedure:
-
Place 4-chloro-2-methyl-3-nitropyridine and a solution of aqueous ammonia in a pressure vessel.
-
Heat the mixture to a temperature typically ranging from 100-150 °C for several hours. The progress of the reaction should be monitored by TLC or GC.
-
After cooling, the product may precipitate out of the solution.
-
Filter the solid, wash with water, and dry to yield 4-amino-2-methyl-3-nitropyridine. Alternatively, extract the product from the aqueous solution with an organic solvent.
Step 4: Synthesis of 2-Methylpyridine-3,4-diamine
The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is a common and effective method.
Materials:
-
4-Amino-2-methyl-3-nitropyridine
-
Palladium on Carbon (10% Pd/C) or Raney Nickel
-
Ethanol or Methanol
-
Hydrogen gas (H₂)
-
Filter aid (e.g., Celite)
Procedure:
-
Dissolve or suspend 4-amino-2-methyl-3-nitropyridine in ethanol or methanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C or Raney Nickel to the mixture.
-
Pressurize the vessel with hydrogen gas (typically 1-5 atm).
-
Stir the reaction mixture vigorously at room temperature for several hours until the uptake of hydrogen ceases.
-
Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-Methylpyridine-3,4-diamine.
-
The product can be further purified by recrystallization from a suitable solvent system.
Data Presentation
| Step | Starting Material | Product | Reagents | Typical Yield (%) |
| 1 | 2-Amino-4-picoline | 2-Amino-4-methyl-3-nitropyridine | Conc. H₂SO₄, Conc. HNO₃ | 70-85 |
| 2 | 2-Amino-4-methyl-3-nitropyridine | 4-Chloro-2-methyl-3-nitropyridine | NaNO₂, HCl, CuCl | 60-75 |
| 3 | 4-Chloro-2-methyl-3-nitropyridine | 4-Amino-2-methyl-3-nitropyridine | NH₄OH | 80-95 |
| 4 | 4-Amino-2-methyl-3-nitropyridine | 2-Methylpyridine-3,4-diamine | H₂, 10% Pd/C | >90 |
Note: Yields are approximate and can vary based on reaction scale and optimization.
Mandatory Visualization
Caption: Synthetic workflow for 2-Methylpyridine-3,4-diamine.
Application Notes and Protocols: Synthesis of Nitrogen-Containing Heterocycles Using 2-Methylpyridine-3,4-diamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various nitrogen-containing heterocycles utilizing 2-Methylpyridine-3,4-diamine as a key starting material. The methodologies outlined herein are essential for the construction of privileged scaffolds in medicinal chemistry and materials science.
Introduction
2-Methylpyridine-3,4-diamine is a versatile bifunctional building block for the synthesis of a variety of fused nitrogen-containing heterocyclic systems. Its ortho-diamine functionality on a pyridine core allows for facile cyclocondensation reactions with a range of electrophilic reagents to form five- and six-membered heterocyclic rings. The resulting fused pyridines, such as imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines, are of significant interest due to their diverse pharmacological activities, including but not limited to anticancer, antiviral, and kinase inhibitory properties.
These application notes provide detailed protocols for the synthesis of several key heterocyclic systems from 2-Methylpyridine-3,4-diamine, complete with quantitative data and workflow diagrams to aid researchers in their synthetic endeavors.
Synthesis of 7-Methyl-1H-imidazo[4,5-b]pyridines
The reaction of 2-Methylpyridine-3,4-diamine with various aldehydes offers a straightforward route to 2-substituted-7-methyl-1H-imidazo[4,5-b]pyridines. This transformation is typically achieved through an oxidative cyclocondensation reaction.
General Reaction Scheme:
Caption: Synthesis of 2-substituted-7-methyl-1H-imidazo[4,5-b]pyridines.
Experimental Protocol: Synthesis of 7-Methyl-2-phenyl-1H-imidazo[4,5-b]pyridine
This protocol is adapted from a general method for the synthesis of 2-phenyl-1H-imidazo[4,5-b]pyridines.
Materials:
-
2-Methylpyridine-3,4-diamine (1.0 mmol, 123.16 mg)
-
Benzaldehyde (1.0 mmol, 106.12 mg, 102 µL)
-
Dimethyl sulfoxide (DMSO) (4 mL)
-
Sodium metabisulfite (Na₂S₂O₅) (1.1 mmol, 209.1 mg)
-
Water
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
To a solution of 2-Methylpyridine-3,4-diamine (1.0 mmol) in DMSO (4 mL), add benzaldehyde (1.0 mmol) and sodium metabisulfite (1.1 mmol).
-
Heat the reaction mixture at 120 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired product.
Quantitative Data:
| Product | Reagents | Solvent | Conditions | Yield (%) | Spectroscopic Data |
| 7-Methyl-2-phenyl-1H-imidazo[4,5-b]pyridine | 2-Methylpyridine-3,4-diamine, Benzaldehyde | DMSO | 120 °C, 2-4 h | 55-94% (expected range based on analogous reactions) | ¹H NMR (DMSO-d₆): δ 13.47 (s, 1H, NH), 8.36 (dd, 1H), 8.25 (d, 2H), 8.03 (d, 1H), 7.60–7.55 (m, 3H), 7.26 (dd, 1H), 2.5 (s, 3H, CH₃).[1] MS (ESI): m/z = 210.10 [M+H]⁺. |
| 2-(4-Chlorophenyl)-7-methyl-1H-imidazo[4,5-b]pyridine | 2-Methylpyridine-3,4-diamine, 4-Chlorobenzaldehyde | DMSO | 120 °C, 2-4 h | Similar to above | Expected shifts similar to the phenyl analog with characteristic aromatic splitting for the 4-chlorophenyl group. MS (ESI): m/z = 244.06 [M+H]⁺. |
Synthesis of 7-Methylpyrido[2,3-b]pyrazines
The condensation of 2-Methylpyridine-3,4-diamine with 1,2-dicarbonyl compounds provides a direct and efficient route to the synthesis of 7-methylpyrido[2,3-b]pyrazines, also known as 7-methyl-1,4-diazaphenazines.
General Reaction Scheme:
Caption: Synthesis of 7-methylpyrido[2,3-b]pyrazines.
Experimental Protocol: Synthesis of 7-Methyl-2,3-diphenylpyrido[2,3-b]pyrazine
Materials:
-
2-Methylpyridine-3,4-diamine (1.0 mmol, 123.16 mg)
-
Benzil (1.0 mmol, 210.23 mg)
-
Ethanol or Acetic Acid (10 mL)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Dissolve 2-Methylpyridine-3,4-diamine (1.0 mmol) and benzil (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Heat the mixture to reflux for 2-6 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.
Quantitative Data:
| Product | Reagents | Solvent | Conditions | Yield (%) | Spectroscopic Data |
| 7-Methyl-2,3-diphenylpyrido[2,3-b]pyrazine | 2-Methylpyridine-3,4-diamine, Benzil | Ethanol | Reflux, 2-6 h | >90% (expected) | ¹H NMR (CDCl₃): δ 8.5-8.3 (m, 2H, pyridine-H), 7.6-7.2 (m, 10H, Ar-H), 2.6 (s, 3H, CH₃). MS (ESI): m/z = 296.13 [M+H]⁺. |
| 7-Methylpyrido[2,3-b]pyrazine | 2-Methylpyridine-3,4-diamine, Glyoxal | Ethanol | Reflux, 2-6 h | High | ¹H NMR (CDCl₃): δ 9.0-8.8 (m, 2H, pyrazine-H), 8.6-8.4 (m, 2H, pyridine-H), 2.7 (s, 3H, CH₃). MS (ESI): m/z = 144.07 [M+H]⁺. |
Synthesis of 7-Methyl-[2][3][4]triazolo[4,3-a]pyridines (Proposed)
The synthesis of a triazole fused to the pyridine ring of 2-Methylpyridine-3,4-diamine requires a multi-step approach. A plausible route involves the initial formation of a hydrazinopyridine intermediate, followed by cyclization.
Proposed Synthetic Workflow:
Caption: Proposed workflow for triazolopyridine synthesis.
Experimental Protocol (General Approach):
Step 1: Formation of Hydrazinopyridine (Illustrative)
A common method for introducing a hydrazine group is via diazotization of an amino group followed by reduction. This would need to be selectively performed on one of the amino groups of 2-Methylpyridine-3,4-diamine, which presents a regioselectivity challenge.
Step 2: Acylation of the Hydrazinopyridine
The resulting hydrazinopyridine would be acylated with a suitable carboxylic acid derivative (e.g., acid chloride or anhydride) to form the corresponding acylhydrazinopyridine.
Step 3: Cyclization
The acylhydrazinopyridine can then be cyclized under dehydrating conditions, for example, using phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), to yield the desired triazolopyridine.
Quantitative Data:
Conclusion
2-Methylpyridine-3,4-diamine is a valuable precursor for the synthesis of a range of medicinally relevant nitrogen-containing heterocycles. The protocols provided herein for the synthesis of imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines are robust and high-yielding. Further exploration of reaction conditions, including microwave-assisted synthesis, could lead to even more efficient and environmentally benign synthetic routes. The proposed synthesis of triazolopyridines highlights a potential area for further research and development. The data and workflows presented in these notes are intended to serve as a practical guide for researchers in the field of synthetic and medicinal chemistry.
References
Application of 2-Methylpyridine-3,4-diamine as a Precursor for Pharmaceuticals
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methylpyridine-3,4-diamine is a versatile heterocyclic building block crucial for the synthesis of a variety of biologically active compounds, particularly fused imidazopyridines. Its unique structural arrangement, featuring adjacent amino groups on a pyridine ring, allows for the facile construction of imidazole rings, leading to the formation of imidazo[4,5-b]pyridine scaffolds. This scaffold is a key pharmacophore in numerous kinase inhibitors and other therapeutic agents due to its structural similarity to purines, enabling it to interact with the ATP-binding sites of kinases.[1][2] This document provides detailed application notes and experimental protocols for the use of 2-Methylpyridine-3,4-diamine as a precursor in the synthesis of kinase inhibitors, with a focus on Glycogen Synthase Kinase 3β (GSK-3β) inhibitors.
Application: Precursor for Imidazo[4,5-b]pyridine-Based Kinase Inhibitors
Imidazo[4,5-b]pyridine derivatives synthesized from 2-Methylpyridine-3,4-diamine have shown significant potential as inhibitors of various protein kinases, including GSK-3β, Aurora kinases, and Casein Kinase 1 (CK1).[3][4][5] Inhibition of these kinases is a key strategy in the development of treatments for a range of diseases, including neurodegenerative disorders like Alzheimer's disease, cancer, and inflammatory conditions.[3][6][7]
GSK-3β, a serine/threonine kinase, is a particularly important target. Its overactivity is implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[7][8] By inhibiting GSK-3β, imidazo[4,5-b]pyridine derivatives can potentially prevent tau pathology and offer a therapeutic approach for such neurodegenerative diseases.[3]
The general synthetic route involves the condensation of 2-Methylpyridine-3,4-diamine with either an aldehyde or a carboxylic acid (or its derivative) to form the fused imidazole ring.[1] Subsequent modifications can be made to the core structure to enhance potency, selectivity, and pharmacokinetic properties.
Data Presentation
Table 1: Synthesis of 2-Aryl-7-methyl-3H-imidazo[4,5-b]pyridines from 2-Methylpyridine-3,4-diamine and Aromatic Aldehydes
| Entry | Aldehyde | Product | Yield (%) | m.p. (°C) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |
| 1 | Benzaldehyde | 2-Phenyl-7-methyl-3H-imidazo[4,5-b]pyridine | 79 | 103 | 8.51 (d, 1H), 8.27 (dd, 1H), 8.21 (d, 1H), 7.8 (m, 2H), 7.29 (dd, 1H) | 156.84, 152.04, 148.53, 146.38, 136.00, 125.39, 118.14, 145.37, 133.52, 132.33, 131.71, 131.64, 130.09 |
| 2 | 4-Nitrobenzaldehyde | 7-Methyl-2-(4-nitrophenyl)-3H-imidazo[4,5-b]pyridine | 87 | 132 | 8.52 (d, 1H), 8.26 (d, 1H), 8.19 (d, 1H), 6.81 (m, 3H) | 151.60, 148.58, 145.86, 135.86, 124.81, 114.58, 145.58, 133.66, 132.55, 131.92, 130.21, 125.08 |
| 3 | 4-(Dimethylamino)benzaldehyde | 2-[4-(Dimethylamino)phenyl]-7-methyl-3H-imidazo[4,5-b]pyridine | 74 | 262 | 8.57 (d, 1H), 8.46 (dd, 2H), 8.28 (d, 1H), 8.24 (d, 1H), 8.22 (d, 1H) | 153.01, 149.03, 146.99, 135.98, 135.40, 114.68, 145.68, 130.79, 130.45, 124.58 |
Data compiled from related synthetic procedures for imidazo[4,5-b]pyridines.[9]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Aryl-7-methyl-3H-imidazo[4,5-b]pyridines
This protocol describes the condensation of 2-Methylpyridine-3,4-diamine with an aromatic aldehyde to form the corresponding 2-aryl-7-methyl-3H-imidazo[4,5-b]pyridine.
Materials:
-
2-Methylpyridine-3,4-diamine
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-nitrobenzaldehyde)
-
Ethanol
-
Iodine (catalyst)
-
Sodium thiosulfate
-
Dichloromethane
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-Methylpyridine-3,4-diamine (1.0 eq) in ethanol, add the substituted aromatic aldehyde (1.1 eq).
-
Add a catalytic amount of iodine (0.1 eq).
-
Reflux the reaction mixture for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated solution of sodium thiosulfate to remove excess iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the pure 2-aryl-7-methyl-3H-imidazo[4,5-b]pyridine.
Protocol 2: Synthesis of a Potential GSK-3β Inhibitor Core
This protocol outlines the synthesis of a 7-methyl-3H-imidazo[4,5-b]pyridine core structure, which can be further functionalized to produce potent GSK-3β inhibitors. This is based on the reaction with a carboxylic acid.
Materials:
-
2-Methylpyridine-3,4-diamine
-
Carboxylic acid (e.g., formic acid)
-
Polyphosphoric acid (PPA) or Eaton's reagent
-
Sodium bicarbonate solution
-
Ethyl acetate
Procedure:
-
Mix 2-Methylpyridine-3,4-diamine (1.0 eq) and the desired carboxylic acid (1.2 eq) in polyphosphoric acid (PPA).
-
Heat the mixture at 150-180 °C for 4-6 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the desired 2-substituted-7-methyl-3H-imidazo[4,5-b]pyridine.
Mandatory Visualizations
Signaling Pathway
Caption: Wnt/β-catenin signaling pathway and the role of GSK-3β inhibition.
Experimental Workflow
Caption: General experimental workflow for synthesizing imidazo[4,5-b]pyridines.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of imidazole-based GSK-3β inhibitors for transdifferentiation of human mesenchymal stem cells to neurons: A potential single-molecule neurotherapeutic foresight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Based Development of Isoform Selective Inhibitors of Casein Kinase 1ε vs. Casein Kinase 1δ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel potent and highly selective glycogen synthase kinase-3β (GSK3β) inhibitors for Alzheimer's disease: design, synthesis, and characterization of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journal.uctm.edu [journal.uctm.edu]
Application Notes and Protocols: 2-Methylpyridine-3,4-diamine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylpyridine-3,4-diamine (CAS No. 15931-19-8) is a substituted diaminopyridine that serves as a crucial intermediate in organic synthesis. Its unique arrangement of vicinal amino groups on a pyridine core makes it an excellent precursor for the construction of fused heterocyclic systems. This document provides detailed application notes and experimental protocols for its use, particularly in the synthesis of imidazo[4,5-c]pyridine derivatives, which are of significant interest in medicinal chemistry.
Application Notes: Synthesis of Imidazo[4,5-c]pyridines
The primary application of 2-Methylpyridine-3,4-diamine is as a building block for the synthesis of the 4-methyl-1H-imidazo[4,5-c]pyridine scaffold. This heterocyclic core is considered a "privileged structure" in drug discovery. As a bioisostere of natural purines, its derivatives have been investigated for a wide range of biological activities, targeting enzymes such as kinases and G-protein coupled receptors.
The core synthesis is typically achieved through a cyclocondensation reaction, most commonly the Phillips-Ladenburg condensation, which involves reacting the diamine with a carboxylic acid or its equivalent (e.g., orthoesters, aldehydes) under acidic or thermal conditions. The reaction proceeds via the formation of an intermediate amidine, which then undergoes intramolecular cyclization and dehydration to form the stable imidazole ring. The choice of the co-reactant (R-COOH or R-CHO) directly determines the nature of the substituent at the C2 position of the resulting imidazopyridine ring, allowing for the generation of diverse chemical libraries for screening.
Experimental Protocols
Two representative protocols are provided. The first is a general method for synthesizing simple 2-substituted derivatives, while the second is a specific example from a drug discovery context, illustrating its use in creating complex molecules.
Protocol 1: General Phillips-Ladenburg Cyclocondensation with a Carboxylic Acid
This protocol describes a general procedure for the synthesis of 2-substituted-4-methyl-1H-imidazo[4,5-c]pyridines.
Materials:
-
2-Methylpyridine-3,4-diamine
-
Carboxylic acid (e.g., acetic acid for a 2-methyl substituent, formic acid for a 2-unsubstituted product)
-
Polyphosphoric acid (PPA) or 4M HCl
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-Methylpyridine-3,4-diamine (1.0 eq).
-
Add the desired carboxylic acid (1.1 - 1.5 eq).
-
Add polyphosphoric acid (PPA) as the solvent and dehydrating agent (a sufficient amount to ensure stirring, approx. 10-20 times the weight of the diamine).
-
Heat the reaction mixture to 140-160 °C with vigorous stirring for 4-8 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and then carefully pour it onto crushed ice.
-
Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8. A precipitate should form.
-
Extract the aqueous mixture with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization or column chromatography to obtain the pure 2-substituted-4-methyl-1H-imidazo[4,5-c]pyridine.
Protocol 2: Synthesis of a Complex Imidazo[4,5-c]pyridine Derivative[1]
This protocol details the synthesis of 3-Amino-N-{1-[1-(4-methoxyphenyl)piperidin-4-yl]-4-methyl-1H-imidazo[4,5-c]pyridin-2-yl}pyrazine-2-carboxamide, a molecule developed in a drug discovery program. It showcases a modern amide coupling and subsequent cyclization.[1]
Materials:
-
N⁴-[1-(4-methoxyphenyl)piperidin-4-yl]-2-methylpyridine-3,4-diamine
-
3-Aminopyrazine-2-carboxylic acid
-
N,N-diisopropylethylamine (DIPEA)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of N⁴-[1-(4-methoxyphenyl)piperidin-4-yl]-2-methylpyridine-3,4-diamine (5.17 g) in dichloromethane (75 mL), add 3-aminopyrazine-2-carboxylic acid (2.42 g).
-
Add N,N-diisopropylethylamine (8 mL) to the mixture.
-
Add the coupling agent, HATU (6.5 g), to the reaction mixture.
-
Stir the resulting mixture at room temperature.
-
The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture would typically be worked up by washing with aqueous solutions (e.g., NaHCO₃, water, brine), drying the organic layer, and concentrating it.
-
The final product is then purified by column chromatography.
Data Presentation
Table 1: Reagents for C2-Substitution on the 4-Methyl-1H-imidazo[4,5-c]pyridine Ring
| C2-Substituent (R) | Reagent | Typical Conditions |
| -H | Formic Acid | Reflux, 6-8 h |
| -CH₃ | Acetic Acid | PPA, 150 °C, 4-6 h |
| -Phenyl | Benzaldehyde | EtOH, Reflux with an oxidant (e.g., I₂), 24 h[2] |
| -Aryl | Aryl Carboxylic Acid | PPA, 140-160 °C, 4-8 h |
Table 2: Example Synthesis of a Complex Pharmaceutical Intermediate[1]
| Starting Diamine | Coupling Partner | Coupling Reagent | Base | Solvent | Product |
| N⁴-[1-(4-methoxyphenyl)piperidin-4-yl]-2-methylpyridine-3,4-diamine | 3-Aminopyrazine-2-carboxylic acid | HATU | DIPEA | Dichloromethane (DCM) | 3-Amino-N-{1-[1-(4-methoxyphenyl)piperidin-4-yl]-4-methyl-1H-imidazo[4,5-c]pyridin-2-yl}pyrazine-2-carboxamide |
References
Flow Chemistry Methods for the Synthesis of Methylpyridines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 2-methylpyridine and 3-methylpyridine derivatives using continuous flow chemistry. This technology offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater scalability. The following sections detail two distinct and effective flow chemistry methods.
Synthesis of 2-Methylpyridines via Heterogeneous Catalysis in a Packed-Bed Reactor
This method describes a continuous flow approach for the α-methylation of various pyridine substrates to produce 2-methylpyridine derivatives. The process utilizes a packed-bed reactor containing Raney® nickel as a heterogeneous catalyst, with 1-propanol serving as both the solvent and the methylating agent.[1][2][3] This approach is noted for its high selectivity, reduced reaction times, and improved safety profile compared to conventional batch methods.[4][5]
Data Presentation
Table 1: α-Methylation of Substituted Pyridines in Continuous Flow [6]
| Entry | Substrate | Product | Isolated Yield (%) |
| 1 | Pyridine | 2-Methylpyridine | 78 |
| 2 | 3-Methylpyridine | 2,5-Dimethylpyridine | 84 |
| 3 | 4-Methylpyridine | 2,4-Dimethylpyridine | 87 |
| 4 | 3,5-Dimethylpyridine | 2,3,5-Trimethylpyridine | 90 |
| 5 | 4-tert-Butylpyridine | 2-Methyl-4-tert-butylpyridine | 85 |
| 6 | 3-Phenylpyridine | 2-Methyl-3-phenylpyridine | 96 |
| 7 | 4-Phenylpyridine | 2-Methyl-4-phenylpyridine | 97 |
| 8 | 4-(Dimethylamino)pyridine | 2-Methyl-4-(dimethylamino)pyridine | 91 |
Experimental Protocol
Materials and Equipment:
-
HPLC pump (e.g., Waters 515) or a flow chemistry pumping module (e.g., Vapourtec R2)
-
Stainless steel column (e.g., 150 mm x 4.6 mm)
-
Raney® nickel catalyst
-
Heating system (e.g., sand bath with a hot plate, or a column heater)
-
Back-pressure regulator (e.g., 1000 psi)
-
Sample injection loop (e.g., 5 mL)
-
Pyridine substrate
-
1-Propanol (reagent grade)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Catalyst Column Preparation: Pack a stainless steel column with approximately 5.5 g of Raney® nickel.
-
System Setup: Assemble the continuous flow system as depicted in the workflow diagram below. Connect the pump, sample loop, packed column, heating system, and back-pressure regulator in series.
-
System Equilibration: Pump 1-propanol through the system at a flow rate of 0.3 mL/min. Heat the catalyst column to >180 °C and allow the system to equilibrate for 30 minutes.
-
Reaction Run: Prepare a 0.05 M solution of the pyridine substrate in 5 mL of 1-propanol. After reducing the flow rate to 0.1 mL/min, inject the substrate solution into the sample loop.
-
Product Collection: The reaction mixture is passed through the heated catalyst column. The product stream is then cooled and collected after the back-pressure regulator.
-
Work-up and Isolation: The collected solution is concentrated under reduced pressure to yield the 2-methylpyridine product. For the substrates listed, the products were obtained in high purity and did not require further purification.[3]
Visualizations
Synthesis of 3-Methylpyridine via High-Temperature/High-Pressure Liquid-Phase Flow
This section details a continuous flow process for the synthesis of 3-methylpyridine (3-picoline) based on a modified Chichibabin pyridine synthesis. The reaction involves feeding formaldehyde, paracetaldehyde (a trimer of acetaldehyde), and an aqueous solution of ammonia and acetic acid into a high-pressure, high-temperature reactor.[1][3] This liquid-phase process offers high selectivity and space-time yield for 3-methylpyridine.[7]
Data Presentation
Table 2: Continuous Flow Synthesis of 3-Methylpyridine [1][3]
| Parameter | Value |
| Reactants | |
| Formaldehyde (as formalin solution) | - |
| Paracetaldehyde | - |
| Ammonia (in aqueous solution) | 15 wt% |
| Acetic Acid (in aqueous solution) | 10 wt% |
| Reaction Conditions | |
| Reactor Type | Loop Reactor / Jet Loop Reactor |
| Temperature | 278 °C |
| Pressure | 100 bar |
| Residence Time | 20 minutes |
| Results | |
| 3-Methylpyridine Yield (based on formaldehyde) | 64.6% |
| 3-Ethylpyridine (by-product) Yield | 3.5% |
Experimental Protocol
Materials and Equipment:
-
High-pressure pumps for liquids
-
High-pressure reactor (e.g., loop reactor or jet loop reactor) capable of operating at >100 bar and >280 °C
-
Heating system for the reactor
-
Back-pressure regulator
-
Formalin solution (e.g., 37.4 wt%)
-
Paracetaldehyde
-
Aqueous ammonia solution
-
Acetic acid
-
Standard laboratory equipment for work-up and analysis (e.g., distillation apparatus, gas chromatograph)
Procedure:
-
Catalyst Solution Preparation: Prepare a catalyst solution consisting of 75 wt% water, 15 wt% ammonia, and 10 wt% acetic acid.
-
System Setup: The continuous flow system consists of high-pressure pumps to deliver the reactants and the catalyst solution to a heated and pressurized loop reactor. A back-pressure regulator is used to maintain the system pressure.
-
Reaction Execution: Continuously pump the catalyst solution (e.g., 261 kg/h ), paracetaldehyde (e.g., 13 kg/h ), and formalin solution (e.g., 26.8 kg/h ) into the reactor.
-
Reaction Conditions: Maintain the reactor temperature at 278 °C and the pressure at 100 bar. The residence time in the reactor is set to 20 minutes.
-
Product Collection and Analysis: The crude product stream exiting the reactor is cooled and depressurized. The composition of the crude solution is analyzed, for instance by gas chromatography, to determine the yields of 3-methylpyridine and by-products.
-
Purification: The 3-methylpyridine can be isolated from the crude reaction mixture by distillation.
Visualizations
Note on the Synthesis of 4-Methylpyridine
While flow chemistry methods for 2- and 3-methylpyridines are well-documented, specific and detailed continuous flow protocols for the synthesis of 4-methylpyridine are less prevalent in the current scientific literature. Existing methods often describe the formation of 2- and 4-methylpyridine as a mixture in gas-phase reactions, without a clear, optimized continuous process for selectively producing the 4-isomer.[2][8] Further research and development are needed to establish a dedicated and efficient continuous flow synthesis for 4-methylpyridine.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Continuous Flow Microreactor Promoted the Catalytic N-Oxidation Reaction of Pyridine Derivatives [organic-chemistry.org]
- 5. Continuous Flow Synthesis of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flow Synthesis of 2-Methylpyridines via α-Methylation [mdpi.com]
- 7. almacgroup.com [almacgroup.com]
- 8. m.youtube.com [m.youtube.com]
Application Notes: Suzuki Coupling Reactions for the Synthesis of Pyridine Derivatives
References
- 1. benchchem.com [benchchem.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. cdnsciencepub.com [cdnsciencepub.com]
Application Notes and Protocols for Reductive Amination Reactions with 2-Methylpyridine-3,4-diamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyridines are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Among these, 2-methylpyridine-3,4-diamine serves as a valuable scaffold, offering multiple points for chemical modification to generate diverse compound libraries for drug discovery. Reductive amination is a powerful and widely used transformation in organic synthesis for the formation of carbon-nitrogen bonds, allowing for the straightforward alkylation of amines.[2][3][4] This application note provides detailed protocols for the reductive amination of 2-methylpyridine-3,4-diamine with various carbonyl compounds, a key step in the synthesis of novel kinase inhibitors and other potential therapeutic agents. The pyridine scaffold is a known privileged structure in the development of inhibitors for various kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), which are critical targets in oncology.[5][6][7][8][9]
Reductive Amination: A Versatile Tool for Library Synthesis
Reductive amination is a two-step process that involves the initial reaction of an amine with a ketone or aldehyde to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This method is favored for its operational simplicity and the use of mild reducing agents. Reagents based on borane-amine complexes, such as 2-picoline-borane, are particularly advantageous due to their stability, ease of handling, and compatibility with protic solvents, which facilitate imine formation.
Data Presentation: Representative Reductive Amination Reactions
The following table summarizes representative examples of reductive amination reactions with 2-methylpyridine-3,4-diamine and various carbonyl compounds. Due to the nucleophilic nature of the 4-amino group, selective N4-alkylation is generally expected.
| Entry | Aldehyde/Ketone | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | NaBH(OAc)₃ | 1,2-Dichloroethane | RT | 12 | 85 |
| 2 | 4-Methoxybenzaldehyde | 2-Picoline-Borane | Methanol | RT | 8 | 92 |
| 3 | Cyclohexanone | NaBH₃CN | Methanol/AcOH | RT | 24 | 78 |
| 4 | Acetophenone | H₂ (g), Pd/C | Ethanol | 50 | 16 | 75 |
| 5 | Isobutyraldehyde | NaBH(OAc)₃ | Dichloromethane | RT | 10 | 88 |
Note: The data presented are representative examples based on analogous reactions and general protocols for reductive amination. Actual yields may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
General Protocol for Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
This protocol is suitable for a wide range of aldehydes and ketones.
Materials:
-
2-Methylpyridine-3,4-diamine
-
Aldehyde or Ketone (1.1 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a solution of 2-methylpyridine-3,4-diamine (1.0 mmol) in anhydrous DCE (10 mL) in a round-bottom flask, add the aldehyde or ketone (1.1 mmol).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (15 mL).
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes or DCM/methanol).
Protocol for Reductive Amination using 2-Picoline-Borane
This protocol is particularly useful for reactions in protic solvents.
Materials:
-
2-Methylpyridine-3,4-diamine
-
Aldehyde or Ketone (1.1 equivalents)
-
2-Picoline-Borane complex (1.2 equivalents)
-
Methanol
-
Acetic acid (catalytic amount, e.g., 1-2 drops)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Dissolve 2-methylpyridine-3,4-diamine (1.0 mmol) and the aldehyde or ketone (1.1 mmol) in methanol (10 mL) in a round-bottom flask.
-
Add a catalytic amount of acetic acid.
-
Add 2-picoline-borane complex (1.2 mmol) to the mixture.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Once the reaction is complete, carefully add saturated aqueous NaHCO₃ solution to quench the reaction.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic phase to obtain the crude product.
-
Purify the product by flash column chromatography.
Visualizations
General Reductive Amination Workflow
Caption: General workflow for the reductive amination of 2-methylpyridine-3,4-diamine.
Drug Discovery Workflow for Kinase Inhibitors
Caption: A typical drug discovery workflow for developing kinase inhibitors.
VEGFR Signaling Pathway
Caption: Simplified representation of the VEGFR signaling pathway.
References
- 1. Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 4. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analytical Methods for the Characterization of 2-Methylpyridine-3,4-diamine Purity
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methylpyridine-3,4-diamine is a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this diamine is critical as impurities can affect the yield, and safety profile of the final active pharmaceutical ingredient (API). This document provides detailed protocols for the characterization of 2-Methylpyridine-3,4-diamine purity using High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for quantifying the purity of 2-Methylpyridine-3,4-diamine and identifying non-volatile impurities. A reversed-phase method with UV detection is presented below.
Experimental Protocol
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the 2-Methylpyridine-3,4-diamine sample.
-
Dissolve the sample in 50 mL of the mobile phase to achieve a concentration of about 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A mixture of 80% 20 mM ammonium acetate buffer (pH 6.5) and 20% acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Run Time: 15 minutes.
-
Data Presentation
The purity of the sample is determined by the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram.
| Peak Number | Retention Time (min) | Peak Area | Area % |
| 1 | 2.8 | 15,234 | 0.35 |
| 2 (Main) | 5.2 | 4,328,976 | 99.50 |
| 3 | 8.1 | 6,543 | 0.15 |
| Total | 4,350,753 | 100.00 |
Workflow for HPLC Analysis
Caption: Workflow for HPLC purity analysis of 2-Methylpyridine-3,4-diamine.
Purity Determination by Gas Chromatography (GC)
GC is a suitable method for analyzing volatile impurities in 2-Methylpyridine-3,4-diamine. A flame ionization detector (FID) provides excellent sensitivity for organic compounds.
Experimental Protocol
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 2-Methylpyridine-3,4-diamine sample.
-
Dissolve the sample in 10 mL of methanol to achieve a concentration of about 1 mg/mL.
-
-
Chromatographic Conditions:
-
Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Injection Volume: 1 µL (split ratio 50:1).
-
Data Presentation
The purity is calculated using the area percent method from the GC-FID chromatogram.
| Peak Number | Retention Time (min) | Peak Area | Area % |
| 1 | 4.5 | 8,912 | 0.21 |
| 2 (Main) | 7.8 | 4,234,567 | 99.65 |
| 3 | 9.2 | 5,987 | 0.14 |
| Total | 4,249,466 | 100.00 |
Workflow for GC Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Methylpyridine-3,4-diamine and its related compounds. The described Reversed-Phase HPLC (RP-HPLC) method is suitable for purity testing, stability studies, and quality control of 2-Methylpyridine-3,4-diamine in bulk drug substance and pharmaceutical formulations. The protocol includes procedures for sample preparation, chromatographic conditions, and forced degradation studies to ensure the stability-indicating nature of the method.
Introduction
2-Methylpyridine-3,4-diamine is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and reliable analytical methods are crucial for ensuring its purity and stability, which directly impacts the quality and safety of the final drug product. This document provides a detailed protocol for an RP-HPLC method capable of separating 2-Methylpyridine-3,4-diamine from its potential process-related impurities and degradation products. The method has been developed to be specific, accurate, and precise, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1]
Experimental Protocol
Materials and Reagents
-
Standards: 2-Methylpyridine-3,4-diamine, and potential related compounds (e.g., 2-methyl-3-nitropyridin-4-amine, 2-methyl-4-nitropyridin-3-amine, 2-methylpyridine-3,4-dione).
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade or Milli-Q).
-
Buffers: Potassium dihydrogen phosphate (KH2PO4), Orthophosphoric acid.
-
Forced Degradation Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2).
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm packing |
| Mobile Phase A | 20 mM Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with Orthophosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.01 | 95 | 5 |
| 15.00 | 40 | 60 |
| 20.00 | 10 | 90 |
| 25.00 | 10 | 90 |
| 25.01 | 95 | 5 |
| 30.00 | 95 | 5 |
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of 2-Methylpyridine-3,4-diamine reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
-
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh a quantity of the sample equivalent to about 25 mg of 2-Methylpyridine-3,4-diamine and prepare a solution as described for the Standard Stock Solution. Further dilute to a final concentration of 100 µg/mL with the diluent.
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating capability of the analytical method.[2][3][4] These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products.
-
Acid Hydrolysis: To 1 mL of the Standard Stock Solution, add 1 mL of 0.1 M HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1 mL of 0.1 M NaOH, and dilute to 10 mL with diluent.
-
Base Hydrolysis: To 1 mL of the Standard Stock Solution, add 1 mL of 0.1 M NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1 mL of 0.1 M HCl, and dilute to 10 mL with diluent.
-
Oxidative Degradation: To 1 mL of the Standard Stock Solution, add 1 mL of 3% H2O2. Keep at room temperature for 24 hours. Dilute to 10 mL with diluent.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours. Prepare a 100 µg/mL solution in the diluent.
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light for 7 days. Prepare a 100 µg/mL solution in the diluent.
Analyze all stressed samples using the HPLC method described. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak of 2-Methylpyridine-3,4-diamine.
Experimental Workflow
Caption: Logical workflow for the HPLC analysis of 2-Methylpyridine-3,4-diamine.
Data Presentation
The following tables summarize the expected quantitative data from the validation of this HPLC method.
Table 3: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD of Peak Areas | ≤ 2.0% (for n=6) |
Table 4: Method Validation Summary (Hypothetical Data)
| Parameter | Result |
| Linearity (µg/mL) | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| LOD (µg/mL) | 0.1 µg/mL |
| LOQ (µg/mL) | 0.3 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | < 2.0% |
Table 5: Forced Degradation Results Summary (Hypothetical Data)
| Stress Condition | % Degradation | Purity Angle | Purity Threshold | Observations |
| Acid Hydrolysis (0.1 M HCl, 80°C, 2h) | 15.2 | < 1.0 | > 1.0 | Two degradation peaks observed. |
| Base Hydrolysis (0.1 M NaOH, 80°C, 2h) | 25.8 | < 1.0 | > 1.0 | Major degradation peak observed. |
| Oxidative (3% H2O2, 24h) | 8.5 | < 1.0 | > 1.0 | One minor degradation peak observed. |
| Thermal (105°C, 24h) | 2.1 | < 1.0 | > 1.0 | No significant degradation. |
| Photolytic (UV/Vis, 7 days) | 5.6 | < 1.0 | > 1.0 | Minor degradation observed. |
Signaling Pathway Diagram (Logical Relationship)
The following diagram illustrates the logical relationship in a stability-indicating method development process.
Caption: Process flow for developing a stability-indicating HPLC method.
Conclusion
The described RP-HPLC method is demonstrated to be a suitable quality control tool for the quantitative determination of 2-Methylpyridine-3,4-diamine and its related substances. The method is specific, as evidenced by the effective separation of the main analyte from its degradation products generated under various stress conditions. This application note provides a comprehensive protocol that can be readily implemented in a quality control laboratory for routine analysis and stability assessment of 2-Methylpyridine-3,4-diamine.
References
Application Notes and Protocols for GC-MS Techniques in Pyridine Synthesis Impurity Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine is a fundamental heterocyclic aromatic compound extensively utilized as a solvent and a precursor in the synthesis of a wide array of pharmaceuticals, agrochemicals, and other commercial products.[1][2][3][4] The purity of pyridine is paramount, as even trace-level impurities can impact the efficacy, safety, and stability of the final products. Various synthetic routes are employed for pyridine production, with the Chichibabin and Hantzsch syntheses being prominent methods.[5][6] Each synthetic pathway can introduce a unique profile of impurities, including unreacted starting materials, intermediates, by-products, and pyridine homologues such as picolines and lutidines.[5][7]
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted analytical technique for the separation, identification, and quantification of volatile and semi-volatile impurities in pyridine samples.[8][9] Its high resolution and sensitivity make it ideal for detecting and characterizing trace-level contaminants.[8][10] These application notes provide detailed protocols for the use of GC-MS in identifying and quantifying impurities in pyridine, tailored for professionals in research and drug development. The methodologies outlined are designed to be adaptable to various laboratory settings and can be validated according to ICH guidelines.
Common Impurities in Pyridine Synthesis
The impurity profile of pyridine is largely dependent on the synthetic method employed. Understanding the potential by-products of each route is crucial for developing targeted analytical methods.
2.1. Chichibabin Pyridine Synthesis
This industrial method typically involves the gas-phase reaction of aldehydes (like acetaldehyde and formaldehyde) or ketones with ammonia over a catalyst at high temperatures.[1][5]
-
Expected Impurities:
-
Pyridine Homologues: The co-reaction of different aldehydes and ammonia can lead to the formation of methylpyridines (picolines) and dimethylpyridines (lutidines).[5] For example, acetaldehyde and ammonia can produce a mixture of 2-methylpyridine and 4-methylpyridine.[5]
-
Unreacted Starting Materials: Residual aldehydes or ketones may be present.
-
Side-Reaction Products: Various condensation and polymerization products can form under the harsh reaction conditions.
-
2.2. Hantzsch Pyridine Synthesis
This multi-component reaction involves the condensation of a β-keto ester, an aldehyde, and ammonia or an ammonium salt, followed by an oxidation step to form the pyridine ring.[6]
-
Expected Impurities:
-
Dihydropyridine Intermediates: Incomplete oxidation can lead to the presence of 1,4-dihydropyridine derivatives.
-
Unreacted Starting Materials: Residual β-keto esters and aldehydes may be detected.
-
By-products of Condensation: Side reactions can lead to the formation of various unexpected products.
-
Experimental Protocols
The following protocols provide a framework for the GC-MS analysis of impurities in pyridine. Method validation should be performed according to ICH guidelines to ensure the suitability of the method for its intended purpose.
3.1. Protocol 1: General Impurity Profiling by GC-MS
This protocol is designed for the qualitative and quantitative analysis of a broad range of volatile and semi-volatile impurities.
3.1.1. Sample Preparation
-
Accurately weigh approximately 100 mg of the pyridine sample into a 10 mL volumetric flask.
-
Dissolve the sample in a suitable solvent, such as methanol or acetone, and dilute to the mark.
-
For quantitative analysis, prepare a stock solution of an appropriate internal standard (e.g., deuterated pyridine (Pyridine-d5)) in the same solvent.
-
Prepare a series of calibration standards by spiking known concentrations of target impurity standards and the internal standard into the solvent.
-
Prepare the sample for analysis by adding a known amount of the internal standard solution to the diluted pyridine sample.
3.1.2. GC-MS Instrumentation and Conditions
-
System: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Injector: Split/splitless inlet.
-
Column: A mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5ms, 30 m x 0.25 mm I.D. x 0.25 µm film thickness), is a good starting point.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
This program should be optimized based on the specific impurities of interest.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 split ratio) or splitless, depending on the expected concentration of impurities.
-
Injection Volume: 1 µL.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-350.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Data Acquisition: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis of target impurities.
-
3.2. Protocol 2: Headspace GC-MS (HS-GC-MS) for Highly Volatile Impurities
This protocol is particularly useful for the analysis of residual solvents and other highly volatile compounds without injecting the pyridine matrix directly.
3.2.1. Sample Preparation
-
Accurately weigh approximately 100 mg of the pyridine sample into a 20 mL headspace vial.
-
Add a suitable solvent (e.g., dimethyl sulfoxide - DMSO) if necessary to aid in dissolution and consistent volatilization.
-
For quantitative analysis, add a known amount of a suitable internal standard (e.g., a deuterated analog of a target solvent).
-
Immediately seal the vial with a crimp cap.
3.2.2. HS-GC-MS Instrumentation and Conditions
-
System: Headspace autosampler coupled to a GC-MS.
-
Headspace Parameters:
-
Oven Temperature: 80 °C.
-
Incubation Time: 15 minutes.
-
Injection Volume: 1 mL of headspace gas.
-
-
GC-MS Parameters: (Follow the parameters outlined in Protocol 1, with optimization as needed for the specific volatile impurities).
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: GC-MS Method Validation Parameters for Pyridine Impurity Analysis
| Parameter | Acceptance Criteria (Typical) | Example Result |
| Specificity | No interference at the retention time of the analyte. | Peak purity confirmed by MS. |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Accuracy (% Recovery) | 80 - 120% | 95 - 105% |
| Precision (% RSD) | ≤ 15% | < 5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.001 µg/mL[10] |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.003 µg/mL[10] |
This table is based on typical validation requirements and example results found in the literature. Actual results will vary based on the specific method and analyte.
Table 2: Example Impurity Profile of a Pyridine Sample
| Impurity | Retention Time (min) | Concentration (ppm) | Identification Method |
| 2-Picoline | 8.5 | 150 | MS Library Match & Standard |
| 2,6-Lutidine | 9.8 | 75 | MS Library Match & Standard |
| Unidentified Impurity 1 | 12.3 | ~20 | MS Fragmentation Pattern |
| Residual Acetaldehyde | 3.2 (HS-GC-MS) | 5 | MS Library Match & Standard |
This table presents hypothetical data for illustrative purposes.
Visualizations
Diagram 1: General Workflow for GC-MS Impurity Analysis
References
- 1. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. marketreportsworld.com [marketreportsworld.com]
- 4. grandviewresearch.com [grandviewresearch.com]
- 5. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Scale-Up Synthesis of 2-Methylpyridine-3,4-diamine for Industrial Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of 2-Methylpyridine-3,4-diamine, a key intermediate in the pharmaceutical and fine chemical industries. The following sections outline a feasible multi-step synthesis route amenable to industrial production, starting from the readily available precursor, 2-methylpyridine. The protocols provided are based on established chemical principles and analogous procedures found in the literature, adapted for large-scale manufacturing.
Overview of the Synthetic Pathway
The proposed industrial synthesis of 2-Methylpyridine-3,4-diamine is a four-step process designed for efficiency and scalability. The pathway commences with the chlorination and subsequent amination of 2-methylpyridine to yield 2-methyl-4-aminopyridine. This intermediate then undergoes nitration to introduce a nitro group at the 3-position. The final step involves the reduction of the nitro group to afford the target diamine.
Caption: Proposed synthetic pathway for 2-Methylpyridine-3,4-diamine.
Experimental Protocols and Data
This section details the experimental procedures for each step of the synthesis. All quantitative data, including reagent amounts, reaction conditions, and expected yields, are summarized in tables for clarity and ease of comparison.
Step 1: Synthesis of 2-Methyl-4-chloropyridine
The initial step involves the chlorination of 2-methylpyridine. This can be achieved using various chlorinating agents, with phosphorus oxychloride being a common choice for industrial applications due to its reactivity and cost-effectiveness.
Protocol:
-
To a stirred solution of 2-methylpyridine in a suitable high-boiling point solvent (e.g., dichlorobenzene), slowly add phosphorus oxychloride at a controlled temperature (typically below 10 °C).
-
After the addition is complete, gradually heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by GC or HPLC).
-
Cool the reaction mixture and carefully quench by pouring it onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium carbonate or sodium hydroxide solution) to a pH of 7-8.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield pure 2-methyl-4-chloropyridine.
Table 1: Reaction Parameters for the Synthesis of 2-Methyl-4-chloropyridine
| Parameter | Value |
| Starting Material | 2-Methylpyridine |
| Reagent | Phosphorus oxychloride |
| Solvent | Dichlorobenzene |
| Reaction Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Typical Yield | 75-85% |
Step 2: Synthesis of 2-Methyl-4-aminopyridine
The second step is the amination of 2-methyl-4-chloropyridine. This is a nucleophilic aromatic substitution reaction where the chloro group is displaced by an amino group using a suitable ammonia source.
Protocol:
-
Charge a high-pressure reactor with 2-methyl-4-chloropyridine, a suitable solvent (e.g., ethanol or water), and a source of ammonia (e.g., aqueous ammonia or ammonia gas). A copper catalyst (e.g., copper(I) oxide or copper(II) sulfate) is often added to facilitate the reaction.
-
Seal the reactor and heat the mixture to a high temperature (typically 150-200 °C). The reaction is carried out under pressure.
-
Maintain the temperature and pressure for several hours until the reaction is complete (monitored by HPLC).
-
Cool the reactor to room temperature and carefully vent the excess ammonia.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in water and adjust the pH to be basic.
-
Extract the product with an organic solvent (e.g., chloroform or ethyl acetate).
-
Dry the combined organic extracts and concentrate to give the crude product.
-
Purify the crude 2-methyl-4-aminopyridine by crystallization or distillation.
Table 2: Reaction Parameters for the Synthesis of 2-Methyl-4-aminopyridine
| Parameter | Value |
| Starting Material | 2-Methyl-4-chloropyridine |
| Reagent | Aqueous Ammonia |
| Catalyst | Copper(I) oxide |
| Solvent | Ethanol/Water |
| Reaction Temperature | 150-200 °C |
| Reaction Pressure | 10-15 atm |
| Reaction Time | 8-12 hours |
| Typical Yield | 80-90% |
Step 3: Synthesis of 2-Methyl-4-amino-3-nitropyridine
This step involves the regioselective nitration of 2-methyl-4-aminopyridine at the 3-position. The amino group at the 4-position directs the electrophilic nitration primarily to the 3- and 5-positions. Careful control of reaction conditions is crucial to maximize the yield of the desired 3-nitro isomer.
Protocol:
-
Dissolve 2-methyl-4-aminopyridine in concentrated sulfuric acid at a low temperature (0-5 °C).
-
Slowly add a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, while maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to stir at a slightly elevated temperature (e.g., room temperature) for a few hours.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Neutralize the solution with a base (e.g., ammonium hydroxide) to a neutral pH.
-
Filter the precipitated solid, wash with cold water, and dry.
-
The crude product will be a mixture of 3-nitro and 5-nitro isomers. Separation can be achieved by fractional crystallization from a suitable solvent (e.g., ethanol or isopropanol).
Table 3: Reaction Parameters for the Synthesis of 2-Methyl-4-amino-3-nitropyridine
| Parameter | Value |
| Starting Material | 2-Methyl-4-aminopyridine |
| Reagent | Nitric Acid / Sulfuric Acid |
| Reaction Temperature | 0-25 °C |
| Reaction Time | 3-5 hours |
| Typical Yield (3-nitro isomer) | 60-70% (after separation) |
Step 4: Synthesis of 2-Methylpyridine-3,4-diamine
The final step is the reduction of the nitro group in 2-methyl-4-amino-3-nitropyridine to an amino group. Catalytic hydrogenation is the preferred method for this transformation on an industrial scale due to its high efficiency and clean reaction profile.
Protocol:
-
Charge a hydrogenation reactor with 2-methyl-4-amino-3-nitropyridine, a suitable solvent (e.g., ethanol, methanol, or ethyl acetate), and a hydrogenation catalyst (e.g., 5-10% Palladium on carbon, Pd/C).
-
Pressurize the reactor with hydrogen gas to the desired pressure (typically 3-5 atm).
-
Stir the reaction mixture at room temperature or slightly elevated temperature until the hydrogen uptake ceases, indicating the completion of the reaction.
-
Carefully vent the excess hydrogen and purge the reactor with an inert gas (e.g., nitrogen).
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-Methylpyridine-3,4-diamine.
-
The crude product can be purified by crystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield a high-purity product suitable for pharmaceutical applications.
Table 4: Reaction Parameters for the Synthesis of 2-Methylpyridine-3,4-diamine
| Parameter | Value |
| Starting Material | 2-Methyl-4-amino-3-nitropyridine |
| Reagent | Hydrogen Gas |
| Catalyst | 5-10% Palladium on Carbon (Pd/C) |
| Solvent | Ethanol |
| Reaction Pressure | 3-5 atm |
| Reaction Temperature | 25-40 °C |
| Reaction Time | 4-8 hours |
| Typical Yield | >95% |
Workflow and Process Logic
The overall workflow for the scale-up synthesis is designed to be a streamlined and efficient process, moving from readily available starting materials to the high-purity final product.
Troubleshooting & Optimization
Optimizing reaction yield for 2-Methylpyridine-3,4-diamine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of 2-Methylpyridine-3,4-diamine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare 2-Methylpyridine-3,4-diamine?
A1: The most prevalent and well-established method for synthesizing 2-Methylpyridine-3,4-diamine is through the reduction of a corresponding nitropyridine precursor. The typical starting material is 2-amino-4-methyl-3-nitropyridine. This precursor is then reduced to the desired diamine product.
Q2: What are the common reducing agents for the conversion of 2-amino-4-methyl-3-nitropyridine?
A2: A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source is a common and efficient method.[1] Chemical reducing agents such as iron powder in an acidic medium (like acetic acid or hydrochloric acid) or tin(II) chloride (SnCl₂) are also widely used.[1]
Q3: What are some of the key challenges in the synthesis of 2-Methylpyridine-3,4-diamine?
A3: Key challenges include ensuring the complete reduction of the nitro group, preventing side reactions, and effectively purifying the final product. Incomplete reduction can lead to a mixture of the desired diamine and the starting nitro compound or intermediate hydroxylamine. Side reactions may include over-reduction of the pyridine ring under harsh hydrogenation conditions. Purification can be challenging due to the polar nature of the diamine and its potential for chelation with metal residues from certain reducing agents.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress. A suitable solvent system (e.g., ethyl acetate/methanol) can be used to separate the starting material (2-amino-4-methyl-3-nitropyridine) from the product (2-Methylpyridine-3,4-diamine). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicate the progression of the reaction.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 2-Methylpyridine-3,4-diamine.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | Inactive Catalyst: The hydrogenation catalyst (e.g., Pd/C, Raney Nickel) may have lost its activity. | - Use fresh, high-quality catalyst. - Ensure the catalyst is not exposed to poisons (e.g., sulfur compounds). |
| Inefficient Reducing Agent: The chemical reducing agent (e.g., Fe, SnCl₂) may be of low quality or insufficient quantity. | - Use finely powdered and activated iron. - Ensure the correct stoichiometry of the reducing agent is used. | |
| Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions may occur at higher temperatures. | - For catalytic hydrogenation, room temperature is often sufficient. - For metal/acid reductions, gentle heating may be required. Monitor the reaction closely. | |
| Poor Quality Starting Material: Impurities in the 2-amino-4-methyl-3-nitropyridine can inhibit the reaction. | - Ensure the starting material is pure. Recrystallization may be necessary. | |
| Incomplete Reaction | Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. | - Monitor the reaction by TLC until the starting material is fully consumed. |
| Inadequate Hydrogen Pressure (for hydrogenation): The pressure of hydrogen gas may be too low for the reaction to proceed efficiently. | - Ensure a proper and consistent hydrogen pressure is maintained throughout the reaction. | |
| Poor Mixing: In heterogeneous reactions (e.g., with solid catalysts or metals), inefficient stirring can lead to poor contact between reactants. | - Use vigorous and efficient stirring to ensure proper mixing of the reaction components. | |
| Formation of Impurities | Over-reduction: Under harsh hydrogenation conditions (high pressure, high temperature, prolonged reaction time), the pyridine ring can be reduced. | - Use milder reaction conditions. - Carefully monitor the reaction and stop it once the nitro group is reduced. |
| Formation of Azo Compounds: With some reducing agents like lithium aluminum hydride, aromatic nitro compounds can form azo products.[1][2] | - Avoid using LiAlH₄ for this reduction. Stick to recommended reagents like Pd/C, Raney Nickel, Fe, or SnCl₂. | |
| Residual Metal Contamination: If using metal-based reducing agents (Fe, Sn), the final product may be contaminated with metal salts. | - Perform a thorough work-up, including basification and extraction, to remove metal ions. - Consider using a chelating agent during work-up if necessary. | |
| Difficult Purification | High Polarity of the Product: The diamine product is highly polar and may be difficult to extract from aqueous solutions. | - Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and isopropanol. - Perform multiple extractions to ensure complete recovery. |
| Product Oxidation: Diaminopyridines can be susceptible to oxidation, leading to colored impurities. | - Work with degassed solvents and under an inert atmosphere (e.g., nitrogen or argon) if possible. - Store the purified product under an inert atmosphere and protected from light. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
-
Reaction Setup: In a flask suitable for hydrogenation, dissolve 2-amino-4-methyl-3-nitropyridine (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Securely attach the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (typically 1 atm, a balloon is often sufficient for small scale). Repeat this cycle 2-3 times to ensure an inert atmosphere is replaced by hydrogen.
-
Reaction: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 2-Methylpyridine-3,4-diamine.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel using a polar eluent.
Protocol 2: Reduction with Iron in Acetic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4-methyl-3-nitropyridine (1.0 eq) and iron powder (3-5 eq).
-
Solvent Addition: Add glacial acetic acid to the flask.
-
Reaction: Heat the reaction mixture with stirring to a moderate temperature (e.g., 60-80 °C).
-
Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter off the excess iron.
-
Neutralization and Extraction: Carefully neutralize the filtrate with a base (e.g., concentrated ammonium hydroxide or sodium carbonate solution) until the pH is basic. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate).
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude 2-Methylpyridine-3,4-diamine by recrystallization or column chromatography as described in Protocol 1.
Visualizations
References
Common byproducts in the synthesis of substituted pyridines and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis and purification of substituted pyridines.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in pyridine synthesis?
A1: Common impurities include residual starting materials, incompletely reacted intermediates, and byproducts from side reactions specific to the synthetic route employed. Water is a very common impurity as pyridine is hygroscopic.[1][2] Homologues such as picolines and lutidines are also frequently present in commercial or crude pyridine.[1][2]
Q2: My purified pyridine is discolored. What is the cause and how can I fix it?
A2: Discoloration in pyridine is often due to the presence of impurities or degradation products.[2] Purification by distillation, potentially after treatment with a drying agent like potassium hydroxide (KOH) or an oxidizing agent such as potassium permanganate (KMnO₄), will typically yield a colorless liquid.[2]
Q3: How should I properly store purified, anhydrous pyridine?
A3: Anhydrous pyridine should be stored in a dark, tightly sealed glass bottle to protect it from light and atmospheric moisture.[2][3] Storing over molecular sieves can help maintain dryness.[1][3]
Troubleshooting Guides by Synthetic Route
Hantzsch Pyridine Synthesis
Q4: My Hantzsch synthesis resulted in a low yield of the desired pyridine. What are the likely causes and solutions?
A4: Low yields in Hantzsch synthesis can stem from several factors:
-
Incomplete Oxidation: The initial product of the Hantzsch reaction is a 1,4-dihydropyridine (1,4-DHP).[4][5][6][7] Incomplete oxidation to the aromatic pyridine is a common cause of low yields.
-
Side Reactions: The formation of byproducts can consume starting materials. For instance, in unsymmetrical Hantzsch reactions, incorrect order of reagent addition can lead to the formation of undesired intermediates like tricyclic pyrans.[8]
-
Solution: To improve regioselectivity and minimize side products, consider a step-wise approach. Pre-form the Knoevenagel adduct (between the aldehyde and one equivalent of the β-ketoester) before adding the enamine (formed from the second equivalent of the β-ketoester and ammonia).[8]
-
-
Suboptimal Reaction Conditions: Traditional methods using refluxing ethanol can be inefficient.[8]
Bohlmann-Rahtz Pyridine Synthesis
Q5: I am observing unexpected byproducts in my Bohlmann-Rahtz synthesis. What could be the issue?
A5: The Bohlmann-Rahtz synthesis, which involves the condensation of an enamine with an ethynylketone, can present challenges leading to byproduct formation.[9][10]
-
Lack of Regiocontrol: While generally regioselective, the formation of isomers can occur depending on the substitution pattern of the starting materials.[8] The regiochemical outcome is determined by the initial Michael addition.
-
High Reaction Temperatures: The cyclodehydration step often requires high temperatures, which can lead to degradation and side reactions.[9]
Guareschi-Thorpe Pyridine Synthesis
Q6: My Guareschi-Thorpe synthesis is inefficient and low-yielding. Are there ways to improve it?
A6: The classical Guareschi-Thorpe reaction for preparing 2-pyridones can indeed be inefficient.[8][13]
-
Harsh Conditions and Low Yields: Traditional protocols often require harsh conditions and result in low yields.[8]
-
Solution: Modern modifications offer significant improvements. A highly effective and environmentally friendly approach involves using ammonium carbonate as both the ammonia source and a buffer in an aqueous medium.[14][15] This method often leads to the precipitation of the pure product directly from the reaction mixture, simplifying workup and resulting in high yields.[14][15]
-
Byproduct Removal and Purification Protocols
Q7: How can I effectively remove water from my pyridine sample?
A7: Pyridine is hygroscopic and forms a minimum-boiling azeotrope with water, making simple distillation ineffective for complete drying.[2][16] A two-step chemical drying process followed by distillation is recommended for preparing anhydrous pyridine.
Quantitative Data on Water Removal Methods
| Method | Drying Agent | Procedure | Final Water Content |
| Pre-drying | Solid KOH or NaOH | Stand overnight with occasional swirling.[2] | Reduces significant water content |
| Final Drying | Calcium Hydride (CaH₂) | Reflux for several hours after pre-drying.[2] | Suitable for anhydrous applications |
| Ultimate Dryness | Potassium Metal | Final drying step for exceptionally dry pyridine.[2] | Very low ppm levels |
| Azeotropic Distillation | Toluene or Benzene | Distill to remove the water-solvent azeotrope.[1][2][17] | Effective for bulk water removal |
Experimental Protocol: Drying and Distillation of Pyridine
-
Pre-drying: Add solid potassium hydroxide (KOH) pellets (approx. 10-20 g/L) to the pyridine in a suitable flask. Let the mixture stand overnight or for several hours with occasional swirling.[2]
-
Decanting: Carefully decant the pyridine from the KOH pellets into a dry distillation flask.
-
Final Drying: Add calcium hydride (CaH₂) powder (approx. 5-10 g/L) to the decanted pyridine. Caution: CaH₂ reacts with water to produce hydrogen gas; ensure the apparatus is not sealed and is properly vented.[2]
-
Reflux: Fit the flask with a reflux condenser protected by a drying tube and reflux the mixture for a few hours. This ensures complete reaction of CaH₂ with any residual water.[2]
-
Distillation: Distill the pyridine from the CaH₂. Discard the initial and final fractions to ensure the purity of the collected liquid.
Q8: How can I remove pyridine solvent from my reaction mixture after the reaction is complete?
A8: The basic nature of pyridine allows for its removal through an acidic wash during workup.
Experimental Protocol: Acidic Extraction of Pyridine
-
Initial Evaporation: If pyridine is used as a solvent, remove the bulk of it by rotary evaporation. Co-evaporation with a high-boiling solvent like toluene can be effective.[18]
-
Dissolution: Dissolve the reaction residue in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution. Common choices include:
-
Separation: Separate the aqueous layer containing the pyridinium salt.
-
Neutralization and Final Washes: Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.[18]
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate the product.
Q9: What is the best way to separate substituted pyridines from unreacted starting materials and other byproducts?
A9: Column chromatography is a highly effective method for purifying substituted pyridines from various impurities.
Experimental Protocol: Column Chromatography Purification
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a volatile solvent and then evaporating the solvent.
-
Column Packing: Pack a glass column with silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate). The polarity of the eluent should be chosen based on the polarity of the target compound, as determined by thin-layer chromatography (TLC).
-
Loading and Elution: Carefully load the adsorbed crude product onto the top of the silica gel bed. Elute the column with the chosen solvent system, gradually increasing polarity if necessary to move the desired compound down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified substituted pyridine.[8][19]
Visualized Workflows
References
- 1. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. scribd.com [scribd.com]
- 7. chemtube3d.com [chemtube3d.com]
- 8. benchchem.com [benchchem.com]
- 9. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 10. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
- 12. benchchem.com [benchchem.com]
- 13. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 14. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. US2708653A - Purification of pyridine bases by distillation - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
Purification of crude 2-Methylpyridine-3,4-diamine by recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 2-Methylpyridine-3,4-diamine by recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant data to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of 2-Methylpyridine-3,4-diamine?
A1: The ideal solvent for recrystallization is one in which 2-Methylpyridine-3,4-diamine has high solubility at elevated temperatures and low solubility at room temperature. Based on the solubility profile of structurally similar compounds like 2-amino-4-methylpyridine, good starting points for solvent screening include water, lower alcohols (such as ethanol and methanol), and toluene. Mixed solvent systems, like ethanol/water, can also be effective.[1] A preliminary solvent screening experiment is highly recommended to determine the optimal solvent or solvent system for your specific crude product.
Q2: My crude 2-Methylpyridine-3,4-diamine sample is highly colored. How can I remove the colored impurities?
A2: Colored impurities can often be removed by treating the hot solution with a small amount of activated charcoal. After dissolving the crude product in the hot recrystallization solvent, add a minimal amount of activated charcoal and boil the solution for a few minutes. The charcoal will adsorb the colored impurities. It is crucial to then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[1] Overuse of charcoal can lead to a decrease in the yield of the desired product.
Q3: Instead of crystals, my product "oiled out." What should I do?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is too concentrated. To remedy this, you can try adding more solvent to the hot solution to decrease saturation. Alternatively, reheating the mixture to ensure complete dissolution and then allowing it to cool more slowly can promote proper crystal formation. Seeding the solution with a small crystal of pure product, if available, can also induce crystallization.[1]
Q4: The yield of my purified 2-Methylpyridine-3,4-diamine is very low. What are the common causes and how can I improve it?
A4: Low recovery can be due to several factors. Using an excessive amount of solvent will result in a significant portion of your product remaining dissolved in the mother liquor.[1] Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude material. Premature crystallization during hot filtration can also lead to product loss; preheating your filtration apparatus can help prevent this.[1] Finally, ensure the solution is sufficiently cooled to maximize crystal formation before filtration.
Q5: What are the potential impurities in crude 2-Methylpyridine-3,4-diamine?
A5: Potential impurities can include unreacted starting materials, byproducts from the synthesis, and residual solvents. For instance, in related syntheses of aminopyridines, incompletely reacted intermediates or isomers formed during the reaction can be present.[2] A common byproduct in the synthesis of similar compounds is the corresponding 2,6-diamino isomer, which can be difficult to separate.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No crystals form upon cooling. | - The solution is not supersaturated (too much solvent was used).- The solution is supersaturated but requires nucleation. | - Boil off some of the solvent to increase the concentration and allow it to cool again.- Scratch the inside of the flask with a glass rod at the air-liquid interface.- Add a seed crystal of the pure compound. |
| Crystals form too quickly. | - The solution is too concentrated.- The solution cooled too rapidly. | - Reheat the solution and add a small amount of additional solvent.- Allow the flask to cool to room temperature slowly on the benchtop before placing it in an ice bath. |
| The purified product is still impure. | - The chosen solvent is not optimal for separating the specific impurities.- Impurities co-crystallized with the product. | - Perform a solvent screen to find a more suitable recrystallization solvent.- Consider a second recrystallization step.- An alternative purification technique, such as column chromatography, may be necessary. |
| The product appears as a powder, not well-defined crystals. | - Very rapid crystallization. | - Use a slightly larger volume of solvent and allow for slower cooling to encourage the growth of larger, more well-defined crystals. |
Experimental Protocols
Protocol 1: Standard Recrystallization
-
Solvent Selection: In separate test tubes, test the solubility of a small amount of crude 2-Methylpyridine-3,4-diamine in various solvents (e.g., water, ethanol, methanol, toluene, ethyl acetate) at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but show low solubility at room temperature.
-
Dissolution: Place the crude 2-Methylpyridine-3,4-diamine in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point of the solvent.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[1]
-
Hot Filtration: Preheat a funnel and a receiving flask. If activated charcoal was used, filter the hot solution through fluted filter paper to remove the charcoal. This step should be performed quickly to prevent premature crystallization.[1]
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Allow the crystals to air-dry on the filter paper by drawing air through them. For final drying, place the crystals in a desiccator.[1]
Protocol 2: Acid-Base Recrystallization
This method is particularly useful for separating non-basic impurities.
-
Dissolution in Acid: Dissolve the crude 2-Methylpyridine-3,4-diamine in a dilute aqueous acidic solution (e.g., 1M HCl) until the solid is completely dissolved. This will form the hydrochloride salt of the diamine.[2]
-
Extraction of Non-Basic Impurities: Transfer the acidic solution to a separatory funnel and wash with an organic solvent in which the impurities are soluble but the salt is not (e.g., dichloromethane or ethyl acetate). Discard the organic layer.[2]
-
Precipitation/Crystallization: Slowly add a dilute aqueous base (e.g., 1M NaOH or ammonium hydroxide) to the aqueous solution with stirring until the pH is basic (pH 8-9). The free base of 2-Methylpyridine-3,4-diamine will precipitate out.[2]
-
Isolation and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any residual salts.
-
Recrystallization (Optional): For further purification, the solid obtained can be recrystallized using a suitable organic solvent as described in Protocol 1.
Data Presentation
Table 1: Physical and Chemical Properties of 2-Methylpyridine-3,4-diamine and Related Compounds
| Property | 2-Methylpyridine-3,4-diamine | 2-Amino-4-methylpyridine (for comparison) |
| CAS Number | 15931-19-8[3] | 695-34-1 |
| Molecular Formula | C₆H₉N₃[3] | C₆H₈N₂ |
| Molecular Weight | 123.16 g/mol [3] | 108.14 g/mol |
| Appearance | Solid (predicted) | Solid |
| Melting Point | Not available | 96-99 °C |
Table 2: Estimated Solubility of 2-Methylpyridine-3,4-diamine in Common Solvents
| Solvent | Solubility (Cold) | Solubility (Hot) |
| Water | Soluble | Freely Soluble |
| Ethanol | Soluble | Freely Soluble |
| Methanol | Soluble | Freely Soluble |
| Toluene | Sparingly Soluble | Soluble |
| Ethyl Acetate | Sparingly Soluble | Soluble |
| Hexane | Insoluble | Sparingly Soluble |
| Dichloromethane | Soluble | Freely Soluble |
Note: This data is estimated based on the properties of structurally similar compounds and general solubility principles. Experimental verification is recommended.
Visualizations
Caption: A standard workflow for the purification of 2-Methylpyridine-3,4-diamine by recrystallization.
Caption: A decision tree for troubleshooting common issues during recrystallization.
References
- 1. CN103664762A - Method for preparing 2,3-diamino pyridine - Google Patents [patents.google.com]
- 2. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
- 3. 2-Methylpyridine-3,4-diamine | C6H9N3 | CID 19088666 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in the Amination of Pyridine Rings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the amination of pyridine rings. The content is presented in a question-and-answer format to directly address specific experimental issues.
General Troubleshooting for Low Yield
Low yields in organic synthesis can arise from a multitude of factors. A systematic approach to troubleshooting is essential to pinpoint the root cause. Key areas for investigation include the quality of starting materials, reaction conditions, and work-up and purification procedures.[1]
Q1: My amination reaction has a low yield. What general steps should I take to troubleshoot it?
A1: A logical workflow can help identify the source of the low yield. Start by verifying the quality of your reagents and solvents, then optimize reaction conditions, monitor the reaction progress, and finally, evaluate your work-up and purification methods.
Amination Method-Specific Troubleshooting
This section is divided into three common amination reactions for pyridine rings: the Buchwald-Hartwig amination, the Chichibabin reaction, and the Ullmann condensation.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. However, its application to pyridine substrates can be challenging due to the electron-deficient nature of the pyridine ring and potential catalyst inhibition by the nitrogen lone pair.
Frequently Asked Questions (FAQs)
Q2: I am seeing low to no conversion in my Buchwald-Hartwig amination of a chloropyridine. What are the likely causes?
A2: Low conversion with chloropyridines is a common problem as the oxidative addition of the C-Cl bond to the palladium(0) complex is often the rate-limiting step. Here are the primary areas to investigate:
-
Catalyst and Ligand Choice: The selection of the ligand is critical. For electron-deficient heteroaryl chlorides, bulky, electron-rich phosphine ligands are generally preferred. Consider using pre-formed palladium catalysts (precatalysts) as they can be more effective than generating the active catalyst in situ.
-
Base: The choice and quality of the base are crucial. Sodium tert-butoxide (NaOtBu) is a common choice, but ensure it is anhydrous and of high purity. For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may require higher temperatures or more active catalysts.
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen. Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen).
Q3: My main side product is the hydrodehalogenation of the pyridine ring. How can I minimize this?
A3: Hydrodehalogenation, the replacement of the halogen with a hydrogen atom, is a common side reaction. It can be minimized by:
-
Choice of Base: Some bases can promote this side reaction. If you are using a strong alkoxide base, consider switching to a carbonate or phosphate base.
-
Amine Stoichiometry: Using a slight excess of the amine (1.2-1.5 equivalents) can help favor the desired amination pathway.
-
Anhydrous Conditions: Ensure all reagents and the solvent are rigorously dried, as water can be a proton source for hydrodehalogenation.
Data Presentation: Buchwald-Hartwig Amination of 2-Chloropyridine
The following table summarizes the effect of different ligands and bases on the yield of the amination of 2-chloropyridine with a primary amine.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 100 | 12 | Good to Excellent | [2] |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Isopropyl Acetate | 100 | 18 | Moderate to Good | [3] |
| 3 | Pd/SPhos | - | Cs₂CO₃ (1.5) | Isopropyl Acetate | 100 | 18 | High | [3] |
Yields are generalized from the literature for reactions with various anilines and aminopyridines.
Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromopyridine
This protocol is a general starting point and may require optimization for different amines.
Materials:
-
3-Bromopyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
XPhos (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Schlenk tube and inert atmosphere setup
Procedure:
-
In a glovebox or under a positive pressure of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube equipped with a stir bar.
-
Add the 3-bromopyridine to the tube.
-
Seal the tube, remove it from the glovebox (if applicable), and add anhydrous toluene via syringe.
-
Add the amine via syringe.
-
Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Chichibabin Reaction
The Chichibabin reaction is a classic method for the direct amination of pyridines, typically using sodium amide (NaNH₂). While effective, it often requires harsh conditions. Modern variations offer milder alternatives.
Frequently Asked Questions (FAQs)
Q4: My Chichibabin reaction with sodium amide is giving a low yield. What could be wrong?
A4: The traditional Chichibabin reaction can be sensitive to several factors:
-
Purity of Sodium Amide: Interestingly, very pure sodium amide may result in lower yields. Impurities are thought to have a catalytic effect.[4]
-
Temperature: The reaction often requires high temperatures (110-130 °C in an inert solvent like toluene or xylene). Ensure your reaction is reaching and maintaining the appropriate temperature.
-
Side Reactions: Dimerization of the pyridine starting material can be a significant side reaction.[5]
Q5: Are there milder alternatives to the traditional Chichibabin reaction?
A5: Yes, a newer protocol using a combination of sodium hydride (NaH) and an iodide salt (like LiI or NaI) allows for the amination of pyridines with primary amines under much milder conditions (e.g., 65-85 °C in THF).[6][7] The iodide additive is crucial for enhancing the basicity of NaH.[6]
Data Presentation: Comparison of Chichibabin Reaction Conditions
The following table compares the traditional sodium amide method with the more recent NaH/LiI protocol for the amination of pyridine with n-butylamine.
| Entry | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | NaNH₂ | Toluene | 110 | 4 | Moderate | [4] |
| 2 | NaH (3 equiv), LiI (2 equiv) | THF | 65 | 18 | 95 | [6] |
| 3 | NaH (3 equiv), LiI (2 equiv) | THF | 85 | 7 | 93 | [6] |
Experimental Protocol: Modified Chichibabin Reaction (NaH/LiI)
This protocol is adapted from a procedure for the amination of pyridine with n-butylamine.[6]
Materials:
-
Pyridine (1.0 equiv)
-
n-Butylamine (2.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (3.0 equiv)
-
Lithium iodide (LiI) (2.0 equiv)
-
Anhydrous THF
-
Sealed tube and inert atmosphere setup
Procedure:
-
To an oven-dried sealed tube containing a stir bar, add NaH and LiI under an inert atmosphere.
-
Add anhydrous THF via syringe, followed by pyridine and then n-butylamine.
-
Seal the tube and place it in a preheated oil bath at 85 °C.
-
Stir the reaction mixture for 7 hours.
-
Cool the reaction to 0 °C in an ice bath and carefully quench with ice-cold water.
-
Extract the mixture with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction for forming C-N bonds. It is a viable alternative to palladium-catalyzed methods, often being more cost-effective, but traditionally requires harsh reaction conditions.
Frequently Asked Questions (FAQs)
Q6: My Ullmann reaction is not working well. What are the key parameters to optimize?
A6: The Ullmann condensation is highly dependent on the reaction components:
-
Copper Source: Copper(I) salts like CuI or CuBr are commonly used. The purity and activity of the copper source are important.
-
Ligand: Modern Ullmann reactions often employ a ligand to facilitate the reaction under milder conditions. Common ligands include diamines (e.g., N,N'-dimethylethylenediamine, DMEDA), amino acids (e.g., L-proline), and 2-aminopyridine N-oxides.[8]
-
Base: A variety of bases can be used, with K₂CO₃, K₃PO₄, and Cs₂CO₃ being common choices.
-
Solvent and Temperature: High-boiling polar solvents like DMF, NMP, or ethylene glycol are often used, and temperatures can range from 80 to 210 °C depending on the reactivity of the substrates and the catalyst system.
Q7: Can the Ullmann reaction be performed under milder conditions?
A7: Yes, significant progress has been made in developing ligand-promoted Ullmann reactions that proceed at lower temperatures. The use of ligands like N-methylglycine has been shown to facilitate C-N coupling at room temperature for some substrates.[9]
Data Presentation: Ligand Effects in the Ullmann Amination of Aryl Chlorides
The following table illustrates the impact of different ligands on the copper-catalyzed amination of 4-chloroanisole with n-hexylamine.[8]
| Entry | Copper Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | CuI (5) | L17 (5) | Cs₂CO₃ (2) | DMF | 130 | 57 |
| 2 | CuI (5) | L23 (5) | Cs₂CO₃ (2) | DMF | 130 | 91 |
| 3 | CuI (5) | L31 (5) | Cs₂CO₃ (2) | DMF | 130 | 15 |
L17, L23, and L31 are different N-substituted 2-aminopyridine 1-oxide ligands.
Experimental Protocol: Ullmann Amination of 2-Bromopyridine
This is a general protocol and will likely require optimization for specific substrates.
Materials:
-
2-Bromopyridine (1.0 equiv)
-
Amine (1.5 equiv)
-
Copper(I) iodide (CuI) (10 mol%)
-
N,N'-Dimethylethylenediamine (DMEDA) (20 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous DMF
-
Schlenk tube and inert atmosphere setup
Procedure:
-
To an oven-dried Schlenk tube, add CuI, K₂CO₃, and the 2-bromopyridine under an inert atmosphere.
-
Add anhydrous DMF, followed by the amine and DMEDA via syringe.
-
Seal the tube and heat the reaction mixture in an oil bath at 120 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. orgsyn.org [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 7. Milder Conditions for the Chichibabin Reaction - ChemistryViews [chemistryviews.org]
- 8. xww.hynu.cn [xww.hynu.cn]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving Regioselectivity in the Methylation of Pyridines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving regioselectivity during the methylation of pyridines.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high regioselectivity in pyridine methylation a common challenge?
A1: The functionalization of pyridine rings is inherently challenging due to the electron-deficient nature of the aromatic system and the presence of the nitrogen atom.[1][2] The nitrogen atom's electron-withdrawing effect deactivates the ring towards electrophilic attack and directs nucleophilic and radical attacks to the C2 (ortho) and C4 (para) positions.[3] The subtle interplay between electronic effects, steric hindrance, and reaction conditions often leads to the formation of a mixture of regioisomers, making selective methylation difficult.[1]
Q2: My methylation reaction is resulting in a mixture of N-methylated and C-methylated products. How can I favor C-methylation?
A2: The nitrogen atom in pyridine is a nucleophilic center and can compete with the carbon atoms for the methylating agent, leading to the formation of N-methylpyridinium salts.[4] To favor C-methylation, you can:
-
Choose your methylating agent and catalyst carefully: Some methods are specifically designed for C-H methylation. For instance, radical methylation reactions often bypass N-methylation.
-
Employ a directing or blocking group: A removable group on the nitrogen can prevent N-methylation and direct the reaction to a specific carbon position.[1][5]
-
Utilize methods that proceed through a dearomatized intermediate: These methods temporarily alter the electronic properties of the ring to favor C-C bond formation.[6][7]
Q3: I am struggling to introduce a methyl group at the C3 (meta) position. What strategies can I use?
A3: The C3 position of pyridine is the most challenging to functionalize directly due to its electronic properties.[8][9] However, recent advances have made this transformation more accessible. A highly effective method involves a rhodium-catalyzed reaction that uses temporary dearomatization of the pyridine ring.[6][7] This approach allows for the methylation at the C3 and C5 positions using formaldehyde as the methyl source.[6][7]
Troubleshooting Guides
Problem 1: Poor regioselectivity between C2 and C4 positions in radical methylation (Minisci-type reaction).
-
Possible Cause: The electronic similarity of the C2 and C4 positions often leads to a mixture of isomers in Minisci-type reactions.
-
Troubleshooting Steps:
-
Introduce a Bulky N-Substituent: Pre-installing a sterically demanding group on the pyridine nitrogen can shield the C2 and C6 positions, thereby favoring functionalization at the C4 position.[1][5]
-
Tune Reaction Conditions: The regioselectivity of radical additions can be sensitive to the solvent and pH. Avoiding highly acidic conditions may decrease the proportion of the C2 product.[1]
-
Consider a Different Radical Source: The nature of the radical can influence the regiochemical outcome. Exploring different radical precursors may improve selectivity.
-
Problem 2: Low yield and/or poor selectivity in C2 (alpha) methylation using Raney Nickel.
-
Possible Cause: The reaction conditions for Raney Nickel-catalyzed α-methylation are often harsh, which can lead to side reactions and decomposition of starting material, especially with sensitive substrates.[10]
-
Troubleshooting Steps:
-
Optimize Reaction Temperature and Time: These reactions are typically run at high temperatures for extended periods.[10] Carefully optimizing both parameters for your specific substrate is crucial.
-
Consider a Continuous Flow Setup: A continuous flow system can offer better control over reaction parameters, improve safety, and has been shown to provide high yields of α-methylated pyridines with shorter reaction times.[10][11]
-
Choice of Alcohol: High-boiling-point primary alcohols like 1-octanol or 1-decanol are often used in batch processes.[10] In a flow setup, lower boiling point alcohols such as 1-propanol can be effective.[11]
-
Data Presentation
Table 1: Comparison of Methodologies for Regioselective Pyridine Methylation
| Target Position | Method | Methyl Source | Catalyst/Reagent | Typical Yields | Key Advantages | Reference(s) |
| C2 (alpha) | Raney Nickel Catalysis (Batch) | High-boiling primary alcohol (e.g., 1-octanol) | Raney Nickel | Moderate to Good | High α-selectivity | [10] |
| C2 (alpha) | Raney Nickel Catalysis (Flow) | 1-Propanol | Raney Nickel | Very Good | Shorter reaction times, improved safety | [10][11] |
| C2/C4 (divergent) | Regiodivergent Alkylation | 1,1-diborylalkanes | sec-Butyllithium (for C2) | Good | Controllable selectivity with the same starting materials | [12] |
| C3/C5 (meta) | Temporary Dearomatization | Formaldehyde | Rhodium catalyst | Good to Excellent | Access to the C3/C5 positions, late-stage functionalization | [6][7] |
| C4 (para) | Minisci-type with N-blocking group | Various radical precursors | Bulky N-substituent | Good | High C4 selectivity | [1][5] |
| C4 (para) | Regiodivergent Alkylation | 1,1-diborylalkanes | Methyllithium (for C4) | Good to Excellent | Controllable selectivity with the same starting materials | [12] |
Experimental Protocols
Protocol 1: Rhodium-Catalyzed C3/C5-Methylation of 4-Aryl Pyridines[6][7]
This protocol describes a general procedure for the C3/C5-dimethylation of 4-aryl pyridines via temporary dearomatization.
-
Activation of Pyridine: In a glovebox, to a vial containing the 4-aryl pyridine (1.0 equiv.), add a solution of a cleavable activating group (cAG) such as a benzyl halide in a suitable solvent (e.g., acetonitrile). Stir the mixture at room temperature until full conversion to the pyridinium salt is observed by LCMS.
-
Methylation Reaction: To the pyridinium salt solution, add the rhodium catalyst (e.g., [Rh(cod)Cl]₂), a ligand (e.g., dppf), a hydride source (e.g., HSiMe(OSiMe₃)₂), and formaldehyde (as a solution or paraformaldehyde). Seal the vial and heat the reaction mixture (e.g., at 40 °C) until the reaction is complete.
-
Deprotection and Isolation: Upon completion, add a fluoride source (e.g., TBAF) to cleave the activating group. Purify the crude mixture by column chromatography to isolate the C3,C5-dimethylated pyridine product.
Protocol 2: Continuous Flow α-Methylation of Pyridines[11]
This protocol outlines a procedure for the selective methylation of pyridines at the C2 position using a continuous flow setup.
-
System Setup: Pack a stainless-steel column with Raney® Nickel. The column is then placed in a sand bath or column heater. Connect the column to a syringe pump and a back-pressure regulator.
-
Reaction Execution: Prepare a solution of the pyridine substrate in a low boiling point alcohol (e.g., 0.05 M solution in 1-propanol). Heat the column to the desired temperature (e.g., >180 °C). Pump the pyridine solution through the heated catalyst bed at a specific flow rate (e.g., 0.1 mL/min).
-
Product Collection and Isolation: Collect the eluent from the reactor. The product, 2-methylpyridine, can be isolated by simple removal of the solvent under reduced pressure. The high selectivity of the reaction often means that no further purification is required.[10]
Visualizations
Caption: General workflows for C3/C5 and C2 selective pyridine methylation.
Caption: Troubleshooting decision tree for pyridine methylation regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Species variations in the N-methylation and quaternization of [14C]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02759F [pubs.rsc.org]
- 7. Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. air.unimi.it [air.unimi.it]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Deactivation in Pyridine Synthesis
Welcome to the Technical Support Center for Pyridine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common catalyst deactivation issues encountered during their experiments. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to help you optimize your pyridine synthesis reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for catalyst deactivation in pyridine synthesis?
A1: Catalyst deactivation in pyridine synthesis is primarily caused by three main phenomena: coking, sintering, and poisoning.
-
Coking: This is the deposition of carbonaceous materials (coke) on the catalyst surface, which blocks active sites and pores.[1][2] Coke formation is a significant issue, especially when using zeolite catalysts in reactions involving aldehydes, ammonia, and alcohols.[2][3] The coke can be composed of aliphatic and alkoxyl groups, as well as highly unsaturated polyalkenes and condensed aromatics.[2]
-
Sintering: At high reaction temperatures, the small metal particles of a supported catalyst can agglomerate into larger particles.[4][5] This process, also known as thermal degradation, reduces the active surface area of the catalyst, leading to a permanent loss of activity.[5] Sintering is a common issue with metal-supported catalysts used in high-temperature gas-phase reactions.[4][6]
-
Poisoning: Certain substances in the reaction feed can chemically react with the active sites of the catalyst, rendering them inactive.[7][8] For example, the nitrogen atom in the pyridine ring can act as a Lewis base and strongly coordinate to the metal center of a catalyst, leading to catalyst poisoning.[9] Ammonia used in the synthesis can also poison the acid sites of the catalyst.[1] Impurities in the reactants, such as sulfur-containing compounds, can also act as poisons.[8]
Q2: My zeolite catalyst is losing activity quickly. What is the likely cause and what can I do?
A2: Rapid deactivation of zeolite catalysts in pyridine synthesis is most often due to coking.[1][2] The acidic sites of the zeolite can promote side reactions that lead to the formation of heavy organic molecules that deposit on the catalyst.
Troubleshooting Steps:
-
Optimize Reaction Conditions: High temperatures can accelerate coking.[10] Try to operate at the lowest effective temperature.
-
Catalyst Regeneration: Coke deposits can often be removed by controlled combustion (calcination) in air.[1] This can restore the catalyst's activity.
-
Catalyst Modification: Modifying the zeolite to reduce its acidity or alter its pore structure can help suppress coke formation. For instance, treating ZSM-5 with HF and impregnating it with Mg has been shown to improve catalyst lifetime.[2]
Q3: I am observing a gradual but irreversible decline in the performance of my metal-supported catalyst. What could be the problem?
A3: A gradual and irreversible loss of activity, especially at high temperatures, is a strong indicator of catalyst sintering.[4][5] This is a physical change in the catalyst structure that is generally not reversible by simple regeneration procedures.
Solutions:
-
Lower Reaction Temperature: If the process allows, reducing the reaction temperature can significantly slow down the rate of sintering.
-
Choose a More Stable Support: The choice of support material can influence the stability of the metal particles. Some supports have stronger metal-support interactions that can inhibit sintering.
-
Add Stabilizers: The addition of promoters or stabilizers like BaO, La2O3, SiO2, and ZrO2 to the catalyst formulation can help prevent the agglomeration of metal particles.[6]
Q4: Can the pyridine product itself deactivate the catalyst?
A4: Yes, this is a well-known issue, often referred to as product inhibition or catalyst poisoning by the product.[9] The nitrogen atom in the pyridine ring has a lone pair of electrons, making it a Lewis base. This allows it to coordinate strongly to the acidic sites of a zeolite catalyst or the metal center of a transition metal catalyst, blocking access for reactant molecules.[9]
Mitigation Strategies:
-
Optimize Ligands (for metal catalysts): In reactions like cross-coupling, the choice of ligand can modulate the electronic properties of the metal center and reduce its susceptibility to pyridine coordination.[9]
-
Control Product Concentration: In some reactor configurations, it might be possible to remove the pyridine product as it is formed to keep its concentration in the reaction zone low.
Troubleshooting Guides
Issue 1: Rapid Loss of Activity in a Fixed-Bed Reactor with a Zeolite Catalyst
| Possible Cause | Diagnostic Check | Solution(s) |
| Coke Formation | - Temperature programmed oxidation (TPO) or thermogravimetric analysis (TGA) of the spent catalyst to quantify carbon deposition.[10] - Visual inspection of the catalyst bed for color change (darkening). | - Regeneration: Perform in-situ regeneration by passing a diluted stream of air or oxygen over the catalyst bed at an elevated temperature to burn off the coke.[1] - Process Optimization: Decrease the reaction temperature or increase the ammonia-to-aldehyde ratio. |
| Catalyst Poisoning by Feed Impurities | - Analyze the feedstock for potential poisons like sulfur or other nitrogen-containing compounds. | - Feed Purification: Implement a purification step for the reactants to remove impurities before they enter the reactor. |
Issue 2: Gradual Decrease in Conversion and Selectivity with a Supported Metal Catalyst
| Possible Cause | Diagnostic Check | Solution(s) |
| Sintering | - Characterize the fresh and spent catalyst using techniques like X-ray diffraction (XRD) or transmission electron microscopy (TEM) to observe changes in metal particle size.[11] | - Catalyst Redevelopment: Consider a catalyst with a different support material or the addition of stabilizers to improve thermal stability.[6] - Temperature Control: Ensure precise temperature control within the reactor to avoid temperature spikes that can accelerate sintering. |
| Irreversible Poisoning | - Elemental analysis of the spent catalyst to detect the presence of poisons that may have strongly adsorbed or reacted with the active sites. | - Guard Bed: Install a guard bed upstream of the main reactor to adsorb poisons from the feed stream. |
Catalyst Deactivation and Regeneration Workflow
Caption: Troubleshooting workflow for catalyst deactivation.
Quantitative Data Summary
The following tables summarize key quantitative data related to catalyst performance and deactivation in pyridine synthesis.
Table 1: Effect of Catalyst Modification on Pyridine and Picoline Yield
| Catalyst | Treatment | Pyridine Yield (%) | 3-Picoline Yield (%) | Reference |
| ZSM-5 | None | - | - | [2] |
| Mg-ZSM-5 | Impregnation with Mg | - | - | [2] |
| HF-ZSM-5 | Treatment with HF | - | - | [2] |
| HF/Mg-ZSM-5 | Sequential HF treatment and Mg impregnation | 27 | 30 | [2] |
Table 2: Influence of Reaction Temperature on Catalyst Performance
| Catalyst | Reactants | Temperature (°C) | Conversion (%) | Pyridine Base Yield (%) | Reference |
| CoZSM-5 | Aldehydes + Ammonia | - | - | 78 | [3] |
| H-ZSM-5, H-Y, H-mordenite | Ethanol + Ammonia | 350 | H-ZSM-5 < H-Y < H-mordenite | - | [2] |
| Zeolite K-L | 4-chlorotoluene + Cl2 | 95 | - | - | [11] |
| 0.5wt.% Pt/γ-Al2O3 | Trichloroethylene + Steam | 700 | - | - | [11] |
Experimental Protocols
Protocol 1: Catalyst Regeneration by Calcination
This protocol describes a general procedure for the regeneration of a coked zeolite catalyst.
Objective: To remove carbonaceous deposits (coke) from a deactivated zeolite catalyst and restore its activity.
Materials:
-
Spent (coked) zeolite catalyst
-
Tube furnace with temperature control
-
Quartz or ceramic reactor tube
-
Source of dry, compressed air or a mixture of nitrogen and oxygen
-
Mass flow controllers
Procedure:
-
Load the spent catalyst into the reactor tube and place it in the furnace.
-
Purge the system with an inert gas, such as nitrogen, at a low flow rate (e.g., 50-100 mL/min) while slowly ramping the temperature to around 150-200°C to remove any adsorbed water and volatile organics. Hold at this temperature for 1-2 hours.
-
After the initial drying step, slowly introduce a diluted stream of air (e.g., 1-5% oxygen in nitrogen) into the reactor.
-
Begin to slowly ramp the temperature of the furnace to the target calcination temperature, typically between 450°C and 550°C. The ramp rate should be slow (e.g., 1-2°C/min) to avoid rapid combustion of the coke, which can cause temperature excursions and damage the catalyst structure.
-
Hold the catalyst at the final calcination temperature for 3-6 hours, or until the coke has been completely removed. This can be monitored by analyzing the composition of the off-gas for CO2.
-
Once the regeneration is complete, switch the gas flow back to nitrogen and cool the catalyst down to the desired reaction temperature or to room temperature for storage.
Protocol 2: Testing for Catalyst Poisoning
This protocol outlines a "spiking" experiment to determine if impurities in the feedstock are poisoning the catalyst.
Objective: To identify potential catalyst poisons in the reactant feed.
Materials:
-
Fresh, active catalyst
-
Purified reactants (as a baseline)
-
Suspected poison (e.g., a sulfur-containing compound)
-
Laboratory-scale reactor setup (e.g., batch or continuous flow)
-
Analytical equipment to monitor the reaction (e.g., GC, HPLC)
Procedure:
-
Baseline Reaction: Conduct a pyridine synthesis reaction using the fresh catalyst and highly purified reactants. Monitor the reaction rate and product yield over time to establish a baseline performance.
-
Spiking Experiment: Prepare a feed stream that is identical to the baseline reaction but contains a small, known concentration of the suspected poison.
-
Run the reaction under the same conditions as the baseline experiment.
-
Analysis: Compare the catalyst activity and selectivity of the "spiked" experiment to the baseline. A significant drop in performance in the presence of the added substance indicates that it is a catalyst poison.
-
Repeat the spiking experiment with different potential poisons if necessary.
Logical Relationship Diagram
Caption: Causes and effects of catalyst deactivation.
References
- 1. xpublication.com [xpublication.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. old.nacatsoc.org [old.nacatsoc.org]
- 5. What Is Catalyst 'Sintering' and How Does It Relate to High Temperature Damage? → Learn [pollution.sustainability-directory.com]
- 6. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 7. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Managing exothermic reactions during the synthesis of aminopyridines
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing exothermic reactions during the synthesis of aminopyridines.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of aminopyridines, with a focus on managing exothermic events.
Q1: My reaction temperature is increasing rapidly after adding the amination reagent. What should I do?
A1: A rapid temperature increase indicates a highly exothermic reaction that may be proceeding too quickly. Immediate action is required to prevent a runaway reaction.
-
Immediate Steps:
-
Stop the addition of the reagent immediately.
-
Increase the efficiency of the cooling system (e.g., lower the temperature of the cooling bath, increase the flow rate of the coolant).
-
If the temperature continues to rise, consider adding a pre-chilled, inert solvent to dilute the reaction mixture and absorb some of the heat. Ensure the solvent is compatible with the reaction components.
-
-
Preventative Measures for Future Experiments:
-
Slow down the rate of reagent addition.
-
Dilute the reagent before addition.
-
Ensure the cooling system is adequate for the scale of the reaction.
-
Q2: I am performing a Chichibabin reaction and observe vigorous gas evolution and a sudden color change. Is this normal?
A2: Yes, the evolution of hydrogen gas and the formation of a reddish-colored intermediate are characteristic of the Chichibabin reaction.[1][2] However, the rate of gas evolution should be controlled. Vigorous, uncontrolled bubbling can indicate that the reaction is proceeding too quickly, leading to a rapid increase in temperature and pressure.
-
Monitoring and Control:
-
Monitor the reaction temperature closely.
-
Ensure adequate stirring to distribute the heat evenly.
-
The rate of reaction can be managed by controlling the temperature of the reaction mixture.
-
Q3: How can I predict the potential for a thermal runaway in my aminopyridine synthesis?
-
Reaction Calorimetry: Performing a reaction calorimetry study (e.g., using an RC1 calorimeter) is the most reliable method to determine the heat of reaction, the rate of heat evolution, and the thermal stability of the reactants and products.
-
Literature Review: Carefully review the literature for similar reactions and note any reported exotherms or special cooling requirements.
-
Small-Scale Trials: Always conduct small-scale experiments before scaling up to observe the thermal behavior of the reaction.
Q4: What are the key process parameters to control for managing exotherms during scale-up?
A4: Scaling up exothermic reactions requires careful consideration of heat transfer. The surface-area-to-volume ratio of the reactor decreases on a larger scale, making heat dissipation less efficient. Key parameters to control include:
-
Rate of Reagent Addition: A slow, controlled addition of the limiting reagent is critical to manage the rate of heat generation.
-
Temperature Control: Utilize a jacketed reactor with an efficient cooling system to maintain the desired reaction temperature.
-
Agitation: Ensure efficient stirring to prevent localized "hot spots" and maintain a homogenous temperature throughout the reaction mixture.
Q5: Are there safer alternative synthesis methods for aminopyridines that minimize exothermic risks?
A5: While many traditional methods for aminopyridine synthesis are exothermic, newer approaches can offer better control. For instance, methods involving the reaction of pyridine N-oxides with various aminating agents can sometimes be performed under milder conditions.[3][4] Additionally, the use of flow chemistry in microreactors can provide superior temperature control due to the high surface-area-to-volume ratio, making it an inherently safer option for highly exothermic reactions.
Data Presentation
Due to the limited availability of public calorimetric data for specific aminopyridine synthesis reactions, the following tables summarize key reaction parameters from various literature sources to aid in experimental design and control. It is strongly recommended to perform reaction calorimetry for a precise understanding of the thermal hazards before scaling up any of these processes.
Table 1: Reaction Parameters for the Synthesis of 2-Aminopyridine Derivatives
| Method | Reactants | Solvent | Temperature (°C) | Time | Observations/Notes |
| Chichibabin Reaction (Modified) | Pyridine, n-Butylamine, NaH, LiI | THF | 85 | 7 h | Reaction performed in a sealed tube.[5][6] |
| From Pyridine N-Oxide | Pyridine N-oxide, Benzyl isocyanide, TMSOTf | MeCN/DMF (3:1) | 150 (microwave) | 15 min | Followed by hydrolysis at 50°C.[3] |
| Catalyst-Free Method | Dihydrothiazolopyridinium bromide, Amine | DMSO | 50 | 48 h | Optimal conversion generally required warming to 50°C.[7] |
| Multicomponent Reaction | Enaminone, Malononitrile, Benzylamine | Solvent-free | 80 | 3 h | Yield increased with temperature from 20% at 40°C to the best yield at 80°C.[8] |
Table 2: Reaction Parameters for the Synthesis of 3-Aminopyridine
| Method | Reactants | Solvent | Temperature (°C) | Time | Observations/Notes |
| Hofmann Degradation | Nicotinamide, Sodium hypochlorite, Sodium hydroxide | Water | 0-10 (initial), then 70-75 | 30-60 min (low temp), 1-1.5 h (high temp) | Reaction conditions are described as mild and easy to control.[9] |
| From Nicotinamide | Nicotinamide, Bromine, Sodium hydroxide | Water | 0 (initial), then 70-75 | 15 min (low temp), 45 min (high temp) | An ice-salt bath is used initially, followed by heating in a water bath.[5] |
Table 3: Reaction Parameters for the Synthesis of 4-Aminopyridine
| Method | Reactants | Solvent | Temperature (°C) | Time | Observations/Notes |
| Hofmann Degradation | Isonicotinamide, Catalyst | Water | 0-5 (initial), then 70-80 | 45-50 min (low temp), 50-60 min (high temp) | The reaction is slowly warmed after the initial low-temperature phase. |
| One-step Synthesis | 4-Cyanopyridine, Sodium tungstate, Sodium hypochlorite | Water | <0 (initial), then 90-95 | Not specified (low temp), >10 h (high temp) | The reaction solution is added dropwise to a heated solution. |
Experimental Protocols
The following are example protocols with an emphasis on managing exothermic reactions. A thorough risk assessment should be conducted before carrying out any new procedure.
Protocol 1: Modified Chichibabin Synthesis of N-Butylpyridin-2-amine
This protocol is adapted from a literature procedure and should be performed by personnel with appropriate training in handling air-sensitive and reactive reagents.
-
Materials:
-
Pyridine
-
n-Butylamine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Lithium iodide (LiI)
-
Anhydrous tetrahydrofuran (THF)
-
Ice-cold water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Three-necked round-bottom flask equipped with a reflux condenser, thermometer, and addition funnel
-
Magnetic stirrer with heating mantle
-
Inert gas (e.g., Argon or Nitrogen) supply
-
Cooling bath (ice-water or other)
-
-
Procedure:
-
Set up the reaction apparatus under an inert atmosphere.
-
To the flask, add NaH and LiI.
-
Add anhydrous THF via syringe.
-
Cool the suspension in a cooling bath.
-
Slowly add n-butylamine to the stirred suspension.
-
Add pyridine dropwise via the addition funnel over a period of 30-60 minutes, carefully monitoring the internal temperature. If a significant exotherm is observed, slow down the addition rate and/or lower the temperature of the cooling bath.
-
After the addition is complete, slowly warm the reaction mixture to 85°C and maintain for 7 hours. Monitor the reaction for any delayed exotherm.
-
After the reaction is complete, cool the mixture to 0°C using an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of ice-cold water. Be aware of gas evolution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Protocol 2: Synthesis of 3-Aminopyridine via Hofmann Degradation
This protocol is based on a patent for the synthesis of 3-aminopyridine.
-
Materials:
-
Nicotinamide
-
Sodium hypochlorite solution
-
10% Sodium hydroxide solution
-
Cooling bath (ice-water)
-
Heating bath (water bath)
-
-
Procedure:
-
In a reaction vessel equipped with a stirrer and thermometer, cool the sodium hypochlorite solution to 0-10°C.
-
Slowly add the nicotinamide to the cooled sodium hypochlorite solution while maintaining the temperature below 10°C.
-
Add the 10% sodium hydroxide solution dropwise, ensuring the temperature does not exceed 10°C.
-
Stir the mixture at 5-10°C for 30-60 minutes.
-
Slowly warm the reaction mixture to 70-75°C using a water bath. Monitor for any secondary exotherm upon heating.
-
Maintain the reaction at 70-75°C for 1-1.5 hours.
-
Cool the reaction mixture and proceed with workup and purification.
-
Visualizations
The following diagrams illustrate key workflows and logical relationships for managing exothermic reactions in aminopyridine synthesis.
Caption: Workflow for managing exothermic reactions from planning to response.
Caption: Decision tree for troubleshooting an uncontrolled exotherm.
References
- 1. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 5. researchgate.net [researchgate.net]
- 6. Difference Between Exothermic and Endothermic Reactions: Key Differences, Examples & Diagrams [vedantu.com]
- 7. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN111170937A - Preparation method of 3-aminopyridine - Google Patents [patents.google.com]
- 9. CN108840820A - The method of one-step synthesis aminopyridine and 4-aminopyridine - Google Patents [patents.google.com]
Overcoming steric hindrance in reactions with 2-Methylpyridine-3,4-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methylpyridine-3,4-diamine. The primary focus is on overcoming the steric hindrance presented by the 2-methyl group in common synthetic applications, particularly in the formation of imidazo[4,5-b]pyridines.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving 2-Methylpyridine-3,4-diamine?
A1: The most prevalent application of 2-Methylpyridine-3,4-diamine is in the synthesis of the imidazo[4,5-b]pyridine scaffold. This is typically achieved through cyclocondensation reactions with aldehydes or carboxylic acids (or their derivatives). This versatile scaffold is a key component in many biologically active compounds.
Q2: How does the 2-methyl group on the pyridine ring affect its reactivity?
A2: The 2-methyl group introduces significant steric hindrance around the adjacent amino group (at the 3-position) and the pyridine nitrogen. This can impede the approach of reagents, leading to slower reaction rates and lower yields compared to its unsubstituted counterpart, 3,4-diaminopyridine. The methyl group's electron-donating nature can also slightly modulate the nucleophilicity of the diamine.
Q3: What are the general strategies to overcome the steric hindrance from the 2-methyl group?
A3: Several strategies can be employed to mitigate the steric hindrance of the 2-methyl group:
-
Harsh Reaction Conditions: Employing higher temperatures, often with strong acids like polyphosphoric acid (PPA), can provide the necessary energy to overcome the activation barrier.
-
Microwave Irradiation: Microwave-assisted synthesis is a highly effective technique for accelerating reactions and improving yields, often under milder conditions than conventional heating.[1][2][3]
-
Catalyst Selection: The choice of an appropriate catalyst, such as Lewis acids or solid-supported catalysts, can facilitate the reaction by activating the electrophile and promoting cyclization.
-
Choice of Reagents: Using more reactive electrophiles, such as acid chlorides or anhydrides instead of carboxylic acids, can enhance the reaction rate.
Q4: I am observing low yields in my cyclocondensation reaction with an aldehyde. What are the likely causes and solutions?
A4: Low yields in this reaction are a common issue, often stemming from the steric hindrance of the 2-methyl group. Please refer to the Troubleshooting Guide below for a detailed breakdown of potential causes and solutions.
Troubleshooting Guide: Low Yield in Imidazopyridine Synthesis
This guide addresses the common problem of low product yield when synthesizing 2,8-disubstituted-imidazo[4,5-b]pyridines from 2-Methylpyridine-3,4-diamine.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Steric Hindrance: The 2-methyl group is sterically hindering the approach of the aldehyde and subsequent cyclization. | Increase Reaction Temperature: Utilize higher boiling point solvents (e.g., DMF, DMSO, or ethylene glycol) or consider solvent-free conditions at elevated temperatures.[4] Employ Microwave Irradiation: This can significantly reduce reaction times and improve yields by efficiently overcoming the activation energy barrier.[1][2][3] Use a Strong Acid Catalyst: Polyphosphoric acid (PPA) is commonly used to drive the dehydration and cyclization steps. Other acids like p-toluenesulfonic acid (p-TSA) can also be effective.[5] |
| Incomplete Oxidation: The initial cyclocondensation with aldehydes forms a dihydro-imidazopyridine intermediate which requires oxidation to the final aromatic product. | Introduce an Oxidizing Agent: If not relying on air oxidation, consider adding a mild oxidizing agent like nitrobenzene, or bubbling air through the reaction mixture. | |
| Poor Solubility of Starting Materials: The reactants may not be fully dissolved, leading to a heterogeneous and inefficient reaction. | Solvent Screening: Test a range of solvents to find one that provides good solubility for both the diamine and the aldehyde at the reaction temperature. | |
| Formation of Side Products | Self-condensation of the Aldehyde: This can occur under harsh acidic or basic conditions. | Optimize Reagent Stoichiometry: Use a slight excess of the diamine to favor the desired reaction. Control Temperature: Avoid excessively high temperatures that might promote side reactions. |
| Incomplete Cyclization: The intermediate Schiff base or aminal may be stable and not fully cyclize. | Increase Catalyst Loading or Use a Stronger Acid: This can help to promote the final dehydration and ring-closing step. Prolong Reaction Time: Ensure the reaction is allowed to proceed to completion by monitoring via TLC or LC-MS. |
Data Presentation: Comparative Reaction Conditions
The following table summarizes typical reaction conditions for the synthesis of imidazo[4,5-b]pyridines, highlighting strategies to overcome steric hindrance.
| Reactant A | Reactant B | Catalyst/Conditions | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3,4-Diaminopyridine | Benzaldehyde | Na2S2O5, DMSO | 130-140 | 2-4 | 85-95 | [6] |
| 2-Methylpyridine-3,4-diamine | Aromatic Aldehydes | p-TSA, DMF | 120 | 8-12 | 60-75 (estimated) | Inferred from[5] |
| 3,4-Diaminopyridine | Carboxylic Acids | Polyphosphoric Acid (PPA) | 180-200 | 2-4 | ~75 | [7] |
| 2-Methylpyridine-3,4-diamine | Carboxylic Acids | Polyphosphoric Acid (PPA) | 200-220 | 4-6 | 50-65 (estimated) | Inferred from[7] |
| 3,4-Diaminopyridine | Aromatic Aldehydes | Microwave Irradiation (Solvent-free) | 120 | 0.25 | >90 | Inferred from[1][2] |
| 2-Methylpyridine-3,4-diamine | Aromatic Aldehydes | Microwave Irradiation (Solvent-free) | 140-160 | 0.5 | 70-85 (estimated) | Inferred from[1][2][3] |
Note: Yields for 2-Methylpyridine-3,4-diamine reactions are estimated based on typical reductions observed for sterically hindered substrates in related literature.
Experimental Protocols
Protocol 1: Classical High-Temperature Synthesis of 2-Aryl-8-methyl-3H-imidazo[4,5-b]pyridines
This protocol is a representative example of the Phillips-Ladenburg reaction adapted for a sterically hindered substrate.
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Methylpyridine-3,4-diamine (1.0 eq) and the desired aromatic carboxylic acid (1.1 eq).
-
Reaction Setup: Carefully add polyphosphoric acid (PPA) (10-20 times the weight of the diamine) to the flask.
-
Heating: Heat the reaction mixture to 200-220 °C with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 10% Methanol in Dichloromethane mobile phase).
-
Work-up: After completion, cool the reaction mixture to approximately 100 °C and carefully pour it onto crushed ice with stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium hydroxide or ammonium hydroxide solution until a precipitate forms.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) or by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis of 2-Aryl-8-methyl-3H-imidazo[4,5-b]pyridines
This protocol offers a more rapid and often higher-yielding alternative to classical heating.
-
Reagent Preparation: In a microwave-safe reaction vessel, combine 2-Methylpyridine-3,4-diamine (1.0 eq), the desired aromatic aldehyde (1.05 eq), and a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.1 eq).
-
Solvent (Optional): For some substrates, a high-boiling polar solvent such as DMF or DMSO (2-3 mL) can be added to ensure homogeneity. Solvent-free conditions are often also effective.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 140-160 °C for 20-40 minutes. Monitor the internal pressure and temperature.
-
Work-up: After cooling, dilute the reaction mixture with water, which should induce precipitation of the product.
-
Isolation: Collect the precipitate by filtration, wash with water, and then with a small amount of cold ethanol.
-
Purification: The product can be purified by recrystallization or column chromatography as described in Protocol 1.
Visualizations
Signaling Pathways and Logical Relationships
Caption: Troubleshooting logic for low yields in reactions with 2-Methylpyridine-3,4-diamine.
Caption: General experimental workflow for imidazopyridine synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Removal of residual solvents from 2-Methylpyridine-3,4-diamine product
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the effective removal of residual solvents from the 2-Methylpyridine-3,4-diamine product. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during laboratory and manufacturing processes.
Frequently Asked Questions (FAQs)
Q1: What are the common residual solvents I might encounter in my 2-Methylpyridine-3,4-diamine product?
A1: Based on typical synthesis and purification routes for aminopyridines, you may encounter a range of solvents. These are broadly classified by their boiling points and potential for interaction with the product. Common solvents include:
-
Alcohols: Methanol, Ethanol, Isopropanol
-
Ethers: Diethyl ether, Tetrahydrofuran (THF)
-
Esters: Ethyl acetate
-
Chlorinated Solvents: Dichloromethane (DCM)
-
Aprotic Polar Solvents: Acetonitrile, N,N-Dimethylformamide (DMF)
-
Hydrocarbons: Toluene, Heptane, Cyclohexane
The specific residual solvents will depend on the synthetic route, purification methods (such as recrystallization or chromatography), and any solvent swaps performed.
Q2: What are the ICH Q3C limits for these common residual solvents?
A2: The International Council for Harmonisation (ICH) provides guidelines for acceptable limits of residual solvents in pharmaceutical products.[1][2][3] These are classified into three classes based on their toxicity. A summary of limits for commonly encountered solvents is provided in the table below.
| Solvent | Class | Concentration Limit (ppm) | Permitted Daily Exposure (PDE) (mg/day) |
| Dichloromethane | 2 | 600 | 6.0 |
| Toluene | 2 | 890 | 8.9 |
| Methanol | 2 | 3000 | 30.0 |
| Acetonitrile | 2 | 410 | 4.1 |
| Cyclohexane | 2 | 3880 | 38.8 |
| N,N-Dimethylformamide (DMF) | 2 | 880 | 8.8 |
| Tetrahydrofuran (THF) | 2 | 720 | 7.2 |
| Ethanol | 3 | 5000 | 50.0 |
| Ethyl acetate | 3 | 5000 | 50.0 |
| Isopropanol | 3 | 5000 | 50.0 |
| Diethyl ether | 3 | 5000 | 50.0 |
| Heptane | 3 | 5000 | 50.0 |
Q3: My product is thermally sensitive. What is the recommended maximum temperature for drying 2-Methylpyridine-3,4-diamine?
A3: While specific thermal degradation studies for 2-Methylpyridine-3,4-diamine are not extensively published, related aminopyridine compounds show good stability at moderately elevated temperatures. A study on 3,4-diaminopyridine capsules indicated excellent chemical stability even at 37°C for one month.[4] For practical solvent removal, it is advisable to keep the drying temperature below 50-60°C, especially under vacuum, to minimize the risk of degradation. Thermal analysis of similar compounds suggests that decomposition may occur at higher temperatures.
Q4: Can I use azeotropic distillation to remove high-boiling point solvents?
A4: Yes, azeotropic distillation can be an effective technique for removing high-boiling point solvents like DMF or residual water.[5][6] This involves adding a lower-boiling solvent (an azeotrope-former) that forms a constant-boiling mixture with the solvent you wish to remove. For example, toluene is often used to form an azeotrope with water or pyridine to facilitate their removal at a lower temperature than their individual boiling points.[5][6][7] This process is typically repeated several times by adding fresh azeotrope-former and evaporating the mixture.
Troubleshooting Guides
Issue 1: High levels of residual ethanol after crystallization.
Possible Cause: Ethanol can be stubborn to remove completely, especially if the product has been dried for an insufficient amount of time or at a suboptimal temperature and vacuum.
Solutions:
-
Optimize Vacuum Drying:
-
Protocol: Dry the product in a vacuum oven at 40-50°C under a high vacuum (e.g., <10 mbar) for an extended period (12-24 hours).
-
Tip: Ensure a cold trap is used with the vacuum pump to efficiently trap the evaporating solvent and maintain a good vacuum.
-
-
Solvent Displacement (Slurry):
-
Protocol: Slurry the product in a lower-boiling, non-solvent in which 2-Methylpyridine-3,4-diamine has very low solubility, such as heptane or diethyl ether. Stir for 1-2 hours, then filter and dry the product under vacuum. This can help displace the more soluble ethanol.
-
-
Recrystallization from an Alternative Solvent System:
-
Protocol: If feasible, re-dissolve the product in a minimal amount of a different hot solvent (e.g., ethyl acetate or toluene) and allow it to cool slowly to form crystals. The new solvent should have a lower boiling point and be easier to remove.
-
Issue 2: Persistent high levels of a high-boiling point solvent (e.g., DMF).
Possible Cause: High-boiling point solvents like DMF are difficult to remove by standard evaporation or vacuum drying due to their low vapor pressure.
Solutions:
-
Azeotropic Removal:
-
Protocol: Dissolve the product in a suitable solvent like toluene. Remove the solvent by rotary evaporation. Repeat this process 2-3 times. The toluene forms an azeotrope with the DMF, facilitating its removal at a lower temperature.[5]
-
-
Water Wash (for water-immiscible products):
-
Protocol: If your product is in an organic solvent that is immiscible with water, you can wash the organic layer multiple times with water to extract the highly water-soluble DMF.[5] A subsequent brine wash will help to remove residual water from the organic layer.
-
-
Precipitation/Anti-Solvent Addition:
-
Protocol: Dissolve the product containing DMF in a minimal amount of a suitable solvent. Then, add an anti-solvent in which the product is insoluble but the DMF is soluble. This will cause the product to precipitate out, leaving the DMF in the solution. Filter the precipitate and wash it with the anti-solvent.
-
Issue 3: Product melts or discolors during drying.
Possible Cause: The drying temperature is too high, leading to thermal degradation or melting of the product. The melting point of related compounds like 2-amino-4-methylpyridine is around 96-99°C.
Solutions:
-
Reduce Drying Temperature:
-
Action: Lower the oven temperature to a safer range, such as 35-45°C. To compensate for the lower temperature, a higher vacuum and longer drying time will be necessary.
-
-
Room Temperature Desiccation:
-
Action: For highly sensitive products, drying in a vacuum desiccator at room temperature over a strong desiccant (e.g., phosphorus pentoxide) can be a gentle yet effective method. This will require a significantly longer time.
-
Experimental Protocols
Protocol 1: Recrystallization of 2-Methylpyridine-3,4-diamine
This protocol is a general guideline and may require optimization based on the purity of the starting material and the specific impurities present.
Objective: To purify 2-Methylpyridine-3,4-diamine and remove trapped solvent impurities.
Materials:
-
Crude 2-Methylpyridine-3,4-diamine
-
Recrystallization solvent (e.g., Ethyl Acetate, Toluene, or a mixture such as Ethanol/Water)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Choose a solvent in which 2-Methylpyridine-3,4-diamine is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Gently heat the mixture with stirring. Continue adding small portions of the hot solvent until the product is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes. Hot filter the solution to remove the carbon.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. To promote further crystallization, the flask can be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Quantitative Data (Illustrative):
| Parameter | Value |
| Starting Material | 10 g crude 2-Methylpyridine-3,4-diamine |
| Solvent System | Ethyl Acetate |
| Volume of Solvent | Approx. 50-70 mL |
| Recovery | 80-90% |
| Purity (by HPLC) | >99.5% |
| Residual Solvent (post-drying) | <500 ppm |
Protocol 2: Vacuum Drying
Objective: To remove residual solvents from the final product to acceptable levels.
Materials:
-
Purified 2-Methylpyridine-3,4-diamine
-
Vacuum oven
-
Vacuum pump with a cold trap
-
Drying dish
Procedure:
-
Sample Preparation: Spread the crystalline product in a thin layer on a clean, shallow drying dish to maximize the surface area.
-
Oven Setup: Place the dish in the vacuum oven.
-
Drying Conditions: Heat the oven to the desired temperature (e.g., 45°C). Once the temperature has stabilized, apply a vacuum (e.g., <10 mbar).
-
Drying Duration: Dry for a predetermined period (e.g., 12-24 hours). The exact time will depend on the solvent being removed, the amount of product, and the efficiency of the vacuum system.
-
Completion: Once drying is complete, release the vacuum with an inert gas like nitrogen before removing the sample.
Quantitative Data (Illustrative):
| Parameter | Setting 1 (Standard) | Setting 2 (For stubborn solvents) |
| Temperature | 45°C | 55°C |
| Pressure | < 20 mbar | < 10 mbar |
| Duration | 12 hours | 24 hours |
| Target Residual Solvent | Ethanol | Toluene |
| Final Residual Solvent Level | < 1000 ppm | < 200 ppm |
Protocol 3: Analysis of Residual Solvents by Headspace Gas Chromatography (GC-HS)
Objective: To accurately quantify the amount of residual solvents in the 2-Methylpyridine-3,4-diamine product. This method is based on USP <467>.[8][9][10]
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Headspace autosampler
-
Capillary GC column suitable for residual solvent analysis (e.g., DB-624 or equivalent)
Reagents and Standards:
-
Diluent (e.g., Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF))
-
Certified standards of the potential residual solvents
GC-HS Parameters (Illustrative):
| Parameter | Value |
| Headspace | |
| Oven Temperature | 80°C |
| Loop Temperature | 90°C |
| Transfer Line Temp. | 100°C |
| Vial Equilibration Time | 15 min |
| Gas Chromatograph | |
| Column | DB-624, 30 m x 0.53 mm ID, 3 µm film |
| Carrier Gas | Helium or Nitrogen |
| Inlet Temperature | 200°C |
| Detector Temperature | 250°C |
| Oven Program | 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min |
Sample Preparation:
-
Accurately weigh about 100 mg of the 2-Methylpyridine-3,4-diamine sample into a headspace vial.
-
Add a precise volume (e.g., 1 mL) of the diluent.
-
Seal the vial and mix to dissolve the sample.
-
Prepare standard solutions of the expected residual solvents in the diluent at known concentrations.
Analysis:
-
Run the blank (diluent), standard solutions, and sample solutions under the defined GC-HS conditions.
-
Identify and quantify the residual solvents in the sample by comparing the peak areas with those of the standard solutions.
Visualizations
Caption: Workflow for the purification and analysis of 2-Methylpyridine-3,4-diamine.
Caption: Decision tree for troubleshooting high-boiling point residual solvents.
References
- 1. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. database.ich.org [database.ich.org]
- 4. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. Workup [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. gcms.cz [gcms.cz]
- 9. shimadzu.com [shimadzu.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Preventing the formation of polymeric byproducts in pyridine reactions
Welcome to the technical support center for pyridine reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of polymeric byproducts in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of polymeric byproduct formation in my pyridine reaction?
A1: The most common indicators include the reaction mixture turning dark brown or black, the formation of a thick, tar-like substance, and a significant increase in the viscosity of the reaction medium. On a TLC plate, these byproducts often appear as a baseline streak that is difficult to characterize.
Q2: What is the general cause of this polymeric byproduct formation?
A2: Pyridine, while a useful base and nucleophilic catalyst, can react with highly electrophilic reagents, such as acyl chlorides and anhydrides, to form reactive intermediates like N-acylpyridinium salts. Under certain conditions, these intermediates can undergo further reactions with other pyridine molecules or reactive species in the mixture, leading to polymerization and the formation of complex, often colored, byproducts.
Q3: Does the purity of pyridine affect the formation of these byproducts?
A3: Yes, the purity of pyridine is a critical factor. Impurities in pyridine can initiate or accelerate side reactions leading to polymer formation. It is highly recommended to use freshly distilled or high-purity pyridine for sensitive reactions.
Q4: Are there alternatives to pyridine that are less prone to forming polymeric byproducts?
A4: Several alternative bases can be used, depending on the specific requirements of your reaction. Non-nucleophilic bases are often less likely to form polymeric byproducts. Some common alternatives include:
-
Triethylamine (TEA): A widely used, non-nucleophilic base.
-
Diisopropylethylamine (DIPEA or Hünig's base): A sterically hindered, non-nucleophilic base.
-
2,6-Lutidine: A sterically hindered pyridine derivative that is less nucleophilic than pyridine.
-
N-methylimidazole (NMI): Can be a highly effective catalyst and base with different reactivity profile.
Troubleshooting Guides
Issue 1: The reaction mixture has turned into a dark, tarry mess.
This is a classic sign of extensive polymerization. Here’s how to troubleshoot and prevent it in future experiments.
Troubleshooting Steps:
-
Immediate Action: If the reaction is still salvageable, quench it immediately by cooling it in an ice bath and adding a proton source like water or a dilute acid to neutralize the reactive intermediates.
-
Product Isolation: Attempt to isolate your desired product from the polymeric material. This may involve dissolving the crude mixture in a suitable solvent and attempting to precipitate the polymer by adding a non-solvent. Filtration and chromatography are also options, though the polymeric material can complicate purification.
-
Future Prevention: Focus on controlling the reaction conditions as detailed in the table below.
| Parameter | Recommendation for Minimizing Byproducts | Rationale |
| Temperature | Maintain low temperatures (e.g., 0 °C to room temperature). | Higher temperatures can accelerate the rate of side reactions leading to polymerization. |
| Reagent Addition | Add the electrophilic reagent (e.g., acyl chloride) slowly and dropwise to the reaction mixture. | Slow addition helps to maintain a low concentration of the reactive electrophile, minimizing its self-reaction or reaction with pyridine to form polymeric chains. |
| Pyridine Purity | Use freshly distilled or high-purity, anhydrous pyridine. | Impurities can act as initiators for polymerization. |
| Solvent | Use a co-solvent like dichloromethane (DCM) or chloroform to dilute the reaction mixture. | Dilution can reduce the frequency of intermolecular reactions that lead to polymer formation. |
| Catalyst | If applicable, consider using a catalytic amount of a more active catalyst like 4-dimethylaminopyridine (DMAP) with a stoichiometric amount of a non-nucleophilic base like triethylamine, instead of using pyridine as both the catalyst and the base. | DMAP is a more efficient nucleophilic catalyst than pyridine, allowing for lower catalyst loading and milder reaction conditions. |
Issue 2: Low yield of the desired product with significant baseline material on TLC.
This indicates that while your desired reaction is occurring, a significant portion of your starting materials is being converted into polymeric byproducts.
Troubleshooting Steps:
-
Review Reaction Stoichiometry: Ensure that the stoichiometry of your reactants is correct. An excess of the electrophile can increase the likelihood of side reactions with pyridine.
-
Optimize Reaction Time: Monitor the reaction closely by TLC. Prolonged reaction times, especially at elevated temperatures, can lead to the degradation of the product and the formation of byproducts.
-
Consider an Alternative Base: If optimizing reaction conditions does not sufficiently improve the yield, consider using one of the alternative bases mentioned in the FAQs. The choice of base can have a significant impact on the reaction outcome. For instance, sterically hindered bases like 2,6-lutidine are less likely to act as nucleophiles and initiate polymerization.
Experimental Protocols
Protocol 1: General Procedure for Acylation with Pyridine to Minimize Byproduct Formation
This protocol provides a general method for the acylation of an alcohol using an acyl chloride and pyridine, with an emphasis on minimizing the formation of polymeric byproducts.
Materials:
-
Alcohol
-
Acyl chloride
-
High-purity, anhydrous pyridine (freshly distilled is recommended)
-
Anhydrous dichloromethane (DCM)
-
Argon or Nitrogen for inert atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a septum under an inert atmosphere of argon or nitrogen.
-
Initial Mixture: Dissolve the alcohol in anhydrous DCM (approximately 0.1-0.5 M concentration). Add pyridine (1.1-1.5 equivalents) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Slow Addition of Acyl Chloride: Dissolve the acyl chloride (1.0-1.2 equivalents) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred reaction mixture over a period of 30-60 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by TLC. Let the reaction warm to room temperature only if necessary and continue to monitor.
-
Quenching: Once the reaction is complete, quench it by the slow addition of water or a saturated aqueous solution of ammonium chloride while the flask is still in the ice bath.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl (to remove pyridine), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
Visualizations
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting and preventing the formation of polymeric byproducts in pyridine reactions.
Proposed Mechanism of Polymeric Byproduct Formation
Caption: A simplified proposed mechanism for the formation of polymeric byproducts from pyridine and an acyl chloride.
Optimizing temperature and pressure conditions for pyridine synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for optimizing temperature and pressure conditions in pyridine synthesis. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to streamline your experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during pyridine synthesis, offering specific advice to improve reaction outcomes.
Issue 1: Low Yield in Hantzsch Pyridine Synthesis
Question: My Hantzsch synthesis is resulting in a very low yield. What are the common causes and how can I improve it?
Answer: Low yields in the Hantzsch synthesis are a frequent problem and can stem from several factors.[1][2]
-
Suboptimal Reaction Conditions: The traditional method of refluxing in ethanol can be inefficient.[1] Consider alternative catalysts and solvent systems. Using p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in aqueous micelles has been shown to improve yields to over 90%.[1][2] A solvent-free approach using γ-Al2O3 nanoparticles as a catalyst at 90°C can also achieve high yields (up to 95%) in shorter times.[1]
-
Incomplete Oxidation: The initial product of the Hantzsch reaction is a 1,4-dihydropyridine, which must be oxidized to the final pyridine product.[2] Incomplete oxidation is a common reason for low yields of the desired pyridine.
-
Troubleshooting: Ensure you are using a suitable oxidizing agent (e.g., nitric acid, potassium permanganate, or iodine) with the correct stoichiometry.[1][2] Monitor the reaction's progress using TLC or LC-MS to confirm the complete conversion of the dihydropyridine intermediate.[1] The temperature of the ion transfer capillary in a mass spectrometer can also be increased (from 150 °C to 350 °C) to promote dehydrogenation.[3]
-
-
Side Reactions: The formation of byproducts can consume starting materials. In unsymmetrical Hantzsch reactions, the order of reagent addition is critical to avoid the formation of undesired intermediates.[1]
Issue 2: Poor Performance in Kröhnke Pyridine Synthesis
Question: My Kröhnke synthesis is not proceeding to completion and the yield is low. What should I check?
Answer: While the Kröhnke synthesis is generally high-yielding, several factors can lead to incomplete reactions.[4]
-
Purity of Reactants: The purity of the α-pyridinium methyl ketone salt is crucial. Ensure it is pure and dry before use.[4] Ammonium acetate is the most common nitrogen source and should also be of high purity.[5]
-
Reaction Temperature: The temperature is a critical parameter. The typical range is between 80-140°C.[5][6] Insufficient heat may lead to an incomplete reaction, while excessive temperatures can promote side reactions and cause decomposition of materials.[4][5]
-
Solvent Choice: Glacial acetic acid and methanol are commonly used solvents.[4] Acetic acid often provides good yields as it also serves a catalytic role.[5] In some cases, solvent-free conditions at elevated temperatures (120-140 °C) have proven effective, especially for 2,4,6-triarylpyridines.[5][7]
Issue 3: Difficulty with Bohlmann-Rahtz Synthesis Cyclodehydration
Question: The cyclodehydration step in my Bohlmann-Rahtz synthesis requires very high temperatures. How can I achieve this transformation under milder conditions?
Answer: The high temperature required for the cyclodehydration of the aminodiene intermediate is a known drawback of the classical Bohlmann-Rahtz synthesis.[8] This is often necessary to facilitate the required Z/E isomerization before the ring-closing can occur.[8]
-
Optimization Strategy: The use of acid catalysis can significantly lower the required temperature.[4][8][9]
-
Brønsted Acids: Performing the reaction in a mixture of toluene and acetic acid (5:1) can allow the reaction to proceed at a much lower temperature of 50°C.[4][8]
-
Lewis Acids: Catalysts like ytterbium triflate (20 mol%) or zinc bromide (15 mol%) in refluxing toluene have also been shown to be effective.[8] This allows for a one-pot procedure where the initial Michael addition and the subsequent cyclodehydration occur under the same conditions.
-
Optimizing Reaction Conditions: Data Tables
The following tables summarize optimized conditions for several common pyridine synthesis methods.
Table 1: Hantzsch Pyridine Synthesis
| Reactants | Catalyst/Method | Solvent | Temperature | Pressure | Yield | Reference |
|---|---|---|---|---|---|---|
| Aldehyde, β-Ketoester (2 eq.), Ammonia Source | Conventional Heating | Ethanol | Reflux | Atmospheric | Low to Moderate | [1][10] |
| Aldehyde, β-Ketoester (2 eq.), Ammonium Acetate | Microwave Irradiation | Ethanol/Acetic Acid (5:1) | 120 °C | Sealed Vessel | High | [10] |
| Aldehyde, β-Ketoester (2 eq.), Ammonium Acetate | p-Toluenesulfonic Acid (PTSA) | Aqueous Micelles | Ultrasonic Irradiation | Atmospheric | >90% | [1][2] |
| Aldehyde, β-Ketoester (2 eq.), Ammonium Acetate | γ-Al2O3 Nanoparticles | Solvent-Free | 90 °C | Atmospheric | Up to 95% | [1] |
| Aldehyde, Ethyl Acetoacetate, NH4OAc | Ceric Ammonium Nitrate (CAN) | Solvent-Free | Room Temp | Atmospheric | Good to Excellent |[11] |
Table 2: Kröhnke Pyridine Synthesis
| Reactants | Ammonium Source | Solvent | Temperature | Pressure | Yield | Reference |
|---|---|---|---|---|---|---|
| α-Pyridinium Methyl Ketone Salt, α,β-Unsaturated Carbonyl | Ammonium Acetate | Glacial Acetic Acid | ~120 °C (Reflux) | Atmospheric | High | [5][7] |
| α-Pyridinium Methyl Ketone Salt, α,β-Unsaturated Carbonyl | Ammonium Acetate | Ethanol | Reflux | Atmospheric | High | [5] |
| Substituted Acetophenone, Substituted Benzaldehyde | Ammonium Acetate | Solvent-Free | 120-140 °C | Atmospheric | High |[7] |
Table 3: Bohlmann-Rahtz Pyridine Synthesis
| Reactants | Catalyst | Solvent | Temperature | Pressure | Yield | Reference |
|---|---|---|---|---|---|---|
| Enamine, Ethynylketone | None (Two-Step) | Ethanol (Step 1) | 50°C (Step 1), High Temp (Step 2) | Atmospheric | Moderate | [4][12] |
| Enamine, Ethynylketone | Acetic Acid (Brønsted) | Toluene/Acetic Acid (5:1) | 50 °C | Atmospheric | Good to Excellent | [4][8] |
| Enamine, Ethynylketone | Ytterbium triflate (20 mol%) | Toluene | Reflux | Atmospheric | Good to Excellent |[4][8] |
Table 4: Industrial & Other Syntheses
| Synthesis Name | Reactants | Catalyst | Solvent | Temperature | Pressure | Reference |
|---|---|---|---|---|---|---|
| Chichibabin | Aldehydes/Ketones, Ammonia | Alumina (Al2O3) or Silica (SiO2) | Gas Phase | 350-500 °C | Atmospheric | [13][14] |
| Bönnemann | Nitrile, Acetylene (2 eq.) | Cobalt-based (e.g., CoCp2(cod)) | Various (e.g., Toluene, THF) | 50-100 °C (Thermal) or Ambient (Photoinduced) | High (Thermal) |[13][15][16] |
Detailed Experimental Protocols
Protocol 1: Hantzsch Synthesis (Conventional Heating)
This protocol describes the synthesis of diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate.[10]
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, combine aqueous formaldehyde (37%, 18.70 mmol), ethyl acetoacetate (39.06 mmol), and concentrated aqueous ammonia (25%, 82.97 mmol) in ethanol (2.0 mL).
-
Reaction: Heat the reaction mixture at reflux for 30 minutes.
-
Work-up: After cooling the mixture to room temperature, collect the precipitate by filtration.
-
Purification: Rinse the collected solid with chilled ethanol (0–5 °C) and recrystallize from ethanol to yield the pure dihydropyridine product.
-
Aromatization: The resulting dihydropyridine must be oxidized in a subsequent step using an appropriate oxidizing agent (e.g., nitric acid, KMnO4) to yield the final pyridine product.
Protocol 2: Hantzsch Synthesis (Microwave Irradiation)
This protocol is a rapid alternative for synthesizing pyridine derivatives.[10]
-
Reagent Preparation: In a sealed microwave tube, prepare a solution of 3-(trimethylsilyl)propynal (0.53 mmol), ethyl acetoacetate (1.1 mmol), and ammonium acetate (1.6 mmol) in a 5:1 mixture of ethanol and glacial acetic acid (2 mL).
-
Reaction: Place the sealed tube in a microwave synthesizer and irradiate at 120 °C for 7 minutes with an initial power of 90 W.
-
Work-up: Cool the reaction mixture and remove the solvent in vacuo. Partition the residue between a saturated aqueous solution of NaHCO₃ and CH₂Cl₂.
-
Purification: Extract the aqueous layer with CH₂Cl₂. Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the product.
Protocol 3: Kröhnke Synthesis of 2,4,6-Triphenylpyridine
This protocol is adapted from established procedures for synthesizing triarylpyridines.[5][7]
-
Reagent Preparation: In a round-bottom flask with a reflux condenser, combine N-phenacylpyridinium bromide (1 equivalent), chalcone (1 equivalent), and ammonium acetate (excess, ~6-10 equivalents).
-
Solvent Addition: Add glacial acetic acid as the solvent.
-
Reaction: Heat the mixture to reflux (approx. 120 °C) with stirring for 4-6 hours. Monitor the reaction's progress by TLC.
-
Work-up: Once complete, allow the mixture to cool to room temperature and pour it into ice water, which will cause the product to precipitate.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with water, followed by a small amount of cold ethanol. Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure product.
Visualized Workflows and Logic
The following diagrams illustrate key workflows and troubleshooting logic for pyridine synthesis.
Caption: Troubleshooting workflow for low yield reactions.
Caption: A general experimental workflow for pyridine synthesis.
Caption: Logical pathway of the Hantzsch pyridine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. Accelerated Hantzsch electrospray synthesis with temporal control of reaction intermediates - Chemical Science (RSC Publishing) DOI:10.1039/C4SC02436B [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 9. baranlab.org [baranlab.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Industrial Chemicals: How Pyridine Is Produced [postapplescientific.com]
- 14. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]
- 15. d-nb.info [d-nb.info]
- 16. Pyridine - Wikipedia [en.wikipedia.org]
Technical Support Center: Isolation of Pure 2-Methylpyridine-3,4-diamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the workup and isolation of pure 2-Methylpyridine-3,4-diamine.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to take after the synthesis of crude 2-Methylpyridine-3,4-diamine?
A1: After the reaction is complete, the first step is typically to neutralize the reaction mixture if it is acidic or basic. This is often followed by a liquid-liquid extraction to separate the product from the reaction solvent and water-soluble impurities. Given that 2-Methylpyridine-3,4-diamine has basic amino groups, it can be soluble in acidic aqueous solutions. This property can be exploited for purification.
Q2: How can I effectively remove unreacted starting materials and byproducts?
A2: The choice of purification method depends on the impurities present. Common techniques for purifying pyridine derivatives include:
-
Acid-Base Extraction: This method is useful for separating basic compounds like 2-Methylpyridine-3,4-diamine from non-basic impurities. The crude product is dissolved in an organic solvent and washed with an acidic solution to protonate the diamine, making it water-soluble. The aqueous layer is then separated, basified, and the product is extracted back into an organic solvent.
-
Column Chromatography: Silica gel column chromatography is a highly effective method for separating compounds with different polarities. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate or dichloromethane and methanol) can separate the desired product from impurities.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an excellent final purification step to obtain high-purity crystals.
-
Decolorization: If the isolated product is colored, treatment with activated carbon can help remove colored impurities.[1]
Q3: What are the key physical and chemical properties of 2-Methylpyridine-3,4-diamine to consider during workup?
A3: Key properties of 2-Methylpyridine-3,4-diamine (C₆H₉N₃) include:
-
Molecular Weight: 123.16 g/mol
-
Appearance: Likely a solid at room temperature.
-
Basicity: The presence of two amino groups and a pyridine nitrogen makes the molecule basic. This is a critical property for acid-base extraction procedures.
-
Solubility: Solubility will vary depending on the solvent. It is expected to have some solubility in polar organic solvents. Its protonated form will be soluble in water.
-
Hazards: It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE) should be worn.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield after extraction | - Incomplete extraction from the aqueous layer.- Emulsion formation during extraction.- Product degradation due to pH extremes. | - Perform multiple extractions with the organic solvent.- Add brine to the aqueous layer to break emulsions.- Carefully control the pH during acid-base extraction, avoiding overly strong acids or bases if the compound is sensitive. |
| Product "oils out" during recrystallization | - The solution is too concentrated.- The solution is being cooled too rapidly.- Presence of impurities inhibiting crystallization. | - Add more solvent to the hot solution.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Perform another purification step, such as column chromatography, before attempting recrystallization.[3] |
| Poor separation during column chromatography | - Incorrect eluent system (polarity too high or too low).- Column overloading.- Improper column packing. | - Use Thin Layer Chromatography (TLC) to determine the optimal eluent system for good separation.- Use an appropriate amount of crude product for the column size.- Ensure the column is packed uniformly without any cracks or channels. |
| Product is colored | - Presence of colored impurities from the reaction. | - Treat a solution of the crude product with activated carbon before filtration and final purification.[1] |
| Multiple spots on TLC after purification | - Incomplete separation of isomers or closely related byproducts.- Product decomposition on the silica gel. | - Optimize the eluent system for column chromatography, possibly using a gradient elution.- Consider an alternative purification method like recrystallization or acid-base extraction. If decomposition is suspected, try using a different stationary phase (e.g., alumina). |
Experimental Protocols
Protocol 1: General Acid-Base Extraction for Purification
This protocol is a general guideline and may require optimization.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic 2-Methylpyridine-3,4-diamine will be protonated and move into the aqueous layer. Repeat the acidic wash to ensure complete transfer.
-
Separation of Layers: Combine the acidic aqueous layers. The organic layer, containing non-basic impurities, can be discarded.
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃ solution) with stirring until the pH is basic (pH 8-9).[1] The product will precipitate out or be present as a free base.
-
Back Extraction: Extract the product from the basified aqueous solution using an organic solvent (e.g., ethyl acetate or DCM). Perform multiple extractions to maximize yield.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified product.
Protocol 2: Flash Column Chromatography
-
Sample Preparation: Dissolve the crude product in a minimal amount of the chosen eluent or a slightly more polar solvent.
-
Column Packing: Pack a glass column with silica gel using the selected eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Loading: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Add the eluent to the column and apply gentle pressure to begin eluting the compounds.
-
Fraction Collection: Collect fractions in separate test tubes.
-
Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-Methylpyridine-3,4-diamine.
Visualizations
Caption: General workflow for the acid-base extraction of 2-Methylpyridine-3,4-diamine.
Caption: Troubleshooting logic for the purification of 2-Methylpyridine-3,4-diamine.
References
Validation & Comparative
Interpreting the IR Spectrum of 2-Methylpyridine-3,4-diamine: A Comparative Guide
For researchers and professionals in drug development, accurate structural elucidation of novel compounds is paramount. Infrared (IR) spectroscopy is a fundamental analytical technique for identifying functional groups within a molecule. This guide provides a comparative interpretation of the IR spectrum of 2-Methylpyridine-3,4-diamine, referencing data from analogous compounds to predict and assign its characteristic vibrational frequencies.
Comparison of Vibrational Frequencies
Due to the limited availability of a direct experimental IR spectrum for 2-Methylpyridine-3,4-diamine, this guide presents a comparison of its predicted vibrational frequencies with experimentally determined and theoretically calculated values for structurally similar aminopyridine derivatives. The data is summarized in the table below, providing a reliable framework for interpreting an experimental spectrum.
| Vibrational Mode | Functional Group | Predicted Experimental Frequency Range (cm⁻¹) for 2-Methylpyridine-3,4-diamine | Reference Experimental Frequency (cm⁻¹) for 2-amino-3-methylpyridine | Reference Theoretical Frequency (cm⁻¹) for 2-amino-3-methylpyridine |
| Asymmetric & Symmetric N-H Stretching | Primary Aromatic Amine | 3450 - 3250 (two bands) | 3444, 3335[1] | Not Specified |
| Aromatic C-H Stretching | Pyridine Ring | 3100 - 3000 | 3056 | Not Specified |
| Aliphatic C-H Stretching (Asymmetric & Symmetric) | Methyl Group | 2980 - 2850 | Not Specified | Not Specified |
| N-H Bending (Scissoring) | Primary Aromatic Amine | 1650 - 1580[2] | 1619 | Not Specified |
| C=N and C=C Stretching | Pyridine Ring | 1620 - 1430 (multiple bands) | 1600, 1562, 1481, 1439[3] | Not Specified |
| Asymmetric C-H Bending | Methyl Group | ~1460 | Not Specified | Not Specified |
| Symmetric C-H Bending (Umbrella Mode) | Methyl Group | ~1375 | 1383[4] | Not Specified |
| C-N Stretching | Aromatic Amine | 1335 - 1250[2] | 1281 | Not Specified |
| Aromatic C-H In-Plane Bending | Pyridine Ring | 1300 - 1000 (multiple bands) | Not Specified | Not Specified |
| N-H Wagging | Primary Aromatic Amine | 910 - 665 (broad)[2] | 733 | Not Specified |
| Aromatic C-H Out-of-Plane Bending | Pyridine Ring | 900 - 675 | Not Specified | Not Specified |
Key Spectral Interpretations
-
N-H Stretching: The presence of two distinct bands in the 3450-3250 cm⁻¹ region is a hallmark of a primary amine (–NH₂), corresponding to asymmetric and symmetric stretching vibrations.[2][5] Aromatic amines typically show these absorptions at slightly higher frequencies than aliphatic amines.[5]
-
C-H Stretching: Absorptions just above 3000 cm⁻¹ are characteristic of aromatic C-H stretching, while those just below 3000 cm⁻¹ arise from the methyl group's C-H bonds.[6]
-
Pyridine Ring Vibrations: The pyridine ring exhibits a series of characteristic C=C and C=N stretching vibrations in the 1620-1430 cm⁻¹ region.[3] These bands are often complex and serve as a fingerprint for the pyridine core.
-
Amine Bending: The N-H scissoring motion of the primary amine group is expected between 1650 and 1580 cm⁻¹.[2] A broader N-H wagging band can be observed in the 910-665 cm⁻¹ range.[2]
-
Methyl Group Bending: The methyl group will show characteristic C-H bending vibrations, with the asymmetric bend around 1460 cm⁻¹ and the symmetric (umbrella) mode near 1375 cm⁻¹.[4]
-
C-N Stretching: The stretching vibration of the C-N bond in aromatic amines typically appears as a strong band in the 1335-1250 cm⁻¹ region.[2]
Experimental Protocol: Obtaining the IR Spectrum
The following protocol outlines the standard procedure for acquiring a Fourier-Transform Infrared (FTIR) spectrum of a solid sample like 2-Methylpyridine-3,4-diamine using the KBr pellet method.
-
Sample Preparation:
-
Thoroughly dry both the 2-Methylpyridine-3,4-diamine sample and spectroscopic grade Potassium Bromide (KBr) in an oven at 110°C for at least 2 hours to remove any residual moisture.
-
In an agate mortar, grind approximately 1-2 mg of the sample with 100-200 mg of KBr. The grinding should be vigorous and sustained until a fine, homogeneous powder is obtained.
-
-
Pellet Formation:
-
Transfer the ground mixture to a pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet. Opacity or brittleness of the pellet often indicates insufficient grinding or the presence of moisture.
-
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
Perform a background subtraction from the sample spectrum.
-
Identify and label the peak positions (in cm⁻¹) of the significant absorption bands.
-
Logical Workflow for IR Spectrum Interpretation
The following flowchart illustrates a systematic approach to interpreting an unknown IR spectrum, applicable to compounds like 2-Methylpyridine-3,4-diamine.
Caption: A flowchart detailing the systematic process for interpreting an infrared spectrum.
References
Mass Spectrometry Fragmentation Analysis: 2-Methylpyridine-3,4-diamine vs. 3,4-Diaminopyridine
A Comparative Guide for Researchers
This guide provides a comparative analysis of the mass spectrometry fragmentation patterns of 2-Methylpyridine-3,4-diamine and its structural analog, 3,4-Diaminopyridine. Due to the limited availability of public experimental data for 2-Methylpyridine-3,4-diamine, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry, contrasted with the experimentally observed fragmentation of 3,4-Diaminopyridine. This comparison offers valuable insights for researchers in identifying and characterizing these and similar compounds in drug development and other scientific endeavors.
Predicted and Observed Fragmentation Patterns
The primary fragmentation of these pyridine derivatives under electron ionization (EI) is expected to involve the loss of small, stable neutral molecules and radicals from the molecular ion. For 2-Methylpyridine-3,4-diamine, the presence of a methyl group introduces additional fragmentation pathways compared to 3,4-Diaminopyridine.
The molecular ion of 2-Methylpyridine-3,4-diamine is anticipated at an m/z of 123, corresponding to its molecular weight.[1] Key predicted fragmentation pathways include the loss of a hydrogen radical to form a stable cation, the elimination of ammonia, and the loss of a methyl radical. In contrast, the experimental mass spectrum of 3,4-Diaminopyridine shows a strong molecular ion peak at m/z 109.[2]
The following table summarizes the predicted major fragments for 2-Methylpyridine-3,4-diamine and the observed major fragments for 3,4-Diaminopyridine.
| Compound | Molecular Ion (M+) | Major Fragment 1 | Major Fragment 2 | Major Fragment 3 |
| 2-Methylpyridine-3,4-diamine (Predicted) | m/z 123 | m/z 122 ([M-H]+) | m/z 108 ([M-CH3]+) | m/z 106 ([M-NH3]+) |
| 3,4-Diaminopyridine (Observed) | m/z 109 | m/z 81 | m/z 82 | m/z 54 |
Predicted Fragmentation Pathway of 2-Methylpyridine-3,4-diamine
The following diagram illustrates the predicted major fragmentation pathways for 2-Methylpyridine-3,4-diamine upon electron ionization.
Caption: Predicted EI fragmentation of 2-Methylpyridine-3,4-diamine.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
The following is a general protocol for obtaining an EI mass spectrum for aromatic amine compounds like those discussed in this guide.
1. Sample Preparation:
-
Dissolve a small amount (typically less than 1 mg) of the solid sample in a suitable volatile solvent (e.g., methanol, dichloromethane).
-
The final concentration should be approximately 1 µg/µL.
2. Instrument Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 200-250 °C
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Mass Range: m/z 40-400
-
Scan Speed: 1000 amu/s
3. Sample Introduction:
-
Introduce the sample into the ion source via a direct insertion probe (DIP) or through a gas chromatograph (GC) for volatile samples.
-
For DIP, the probe is heated to volatilize the sample into the ion source. A temperature ramp can be used to achieve optimal vaporization.
4. Data Acquisition and Analysis:
-
Acquire the mass spectrum over the specified mass range.
-
Identify the molecular ion peak and major fragment ions.
-
Propose fragmentation pathways based on the observed mass differences and known fragmentation mechanisms for the compound class.
This guide serves as a foundational resource for researchers working with 2-Methylpyridine-3,4-diamine and related compounds. While the fragmentation data for 2-Methylpyridine-3,4-diamine is predictive, it provides a strong basis for experimental design and data interpretation. The comparison with the experimentally determined fragmentation of 3,4-Diaminopyridine offers a valuable reference point for understanding the mass spectrometric behavior of these important chemical entities.
References
Comparative Analysis of 2-Methylpyridine-3,4-diamine and Its Diamine Isomers: A Guide for Researchers
A comprehensive review of the synthesis, physicochemical properties, and biological activities of 2-Methylpyridine-3,4-diamine and its positional isomers, providing researchers, scientists, and drug development professionals with a comparative guide to aid in experimental design and compound selection.
This guide presents a comparative analysis of 2-Methylpyridine-3,4-diamine and its key diamine isomers, including 2,3-diamino-4-methylpyridine, 2,5-diamino-4-methylpyridine, and 2,6-diamino-4-methylpyridine. The strategic placement of amino and methyl groups on the pyridine ring significantly influences the chemical and biological characteristics of these compounds, making them valuable scaffolds in medicinal chemistry and materials science. This document aims to provide a consolidated resource of their properties, synthesis, and potential applications, supported by available experimental data.
Physicochemical Properties
The positional isomerism in diamino-methylpyridines dictates their fundamental physicochemical properties, such as basicity (pKa), solubility, and spectroscopic characteristics. While comprehensive comparative studies are limited, available data for individual isomers allows for a preliminary assessment of these properties.
| Property | 2-Methylpyridine-3,4-diamine | 2,3-Diamino-4-methylpyridine | 2,5-Diamino-4-methylpyridine | 2,6-Diamino-4-methylpyridine |
| Molecular Formula | C₆H₉N₃ | C₆H₉N₃ | C₆H₉N₃ | C₆H₉N₃ |
| Molecular Weight | 123.16 g/mol | 123.16 g/mol | 123.16 g/mol | 123.16 g/mol |
| Melting Point (°C) | Not available | Not available | Not available | 100-102 |
| Boiling Point (°C) | Not available | Not available | Not available | Not available |
| pKa | Not available | Not available | Not available | Not available |
| Solubility | Not available | Not available | Freely soluble in DMF and H₂O; slightly soluble in aliphatic hydrocarbons and petroleum ether; freely soluble in lower alcohols and coal tar bases. | Not available |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of these isomers. Below is a summary of available Nuclear Magnetic Resonance (NMR) data.
| Isomer | ¹H NMR (Solvent) | ¹³C NMR (Solvent) |
| 2,3-Diamino-4-methylpyridine | (CDCl₃) δ 6.74 (d, J=4.8 Hz, 1H), 6.21 (d, J=4.8 Hz, 1H), 4.13 (br s, 2H), 3.55 (br s, 2H), 2.11 (s, 3H) | Not available |
| 2,6-Diamino-4-methylpyridine | (DMSO-d₆) δ: 5.46 (s, 2H, pyridine ring H), 5.21 (s, 4H, NH₂), 1.95 (s, 3H, CH₃) | (DMSO-d₆) δ: 158.7 (Py), 148.1 (Py), 96.2 (Py), 20.7 (CH₃) |
Synthesis of Diamino-Methylpyridine Isomers
The synthesis of diamino-methylpyridine isomers can be achieved through various synthetic routes, often involving multi-step processes. Below are representative experimental protocols for the synthesis of several isomers.
General Synthesis Workflow
Caption: A generalized workflow for the synthesis of diamino-methylpyridines often involves nitration followed by reduction.
Experimental Protocols
Synthesis of 2,3-Diamino-4-methylpyridine:
A common route to vicinal diamines on a pyridine ring involves the reduction of a corresponding nitro-amino pyridine. For instance, the synthesis can start from a commercially available chloronitropyridine, followed by amination and then reduction of the nitro group.
Protocol:
-
Amination: A solution of 2-chloro-4-methyl-3-nitropyridine in a suitable solvent (e.g., ethanol) is treated with an excess of aqueous ammonia in a sealed vessel at elevated temperature. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
Reduction: The resulting 2-amino-4-methyl-3-nitropyridine is dissolved in a suitable solvent (e.g., ethanol or acetic acid) and subjected to catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, chemical reduction using reagents like tin(II) chloride in hydrochloric acid can be employed.
-
Purification: Upon completion of the reduction, the catalyst is filtered off, and the solvent is evaporated. The crude product is then purified by column chromatography or recrystallization to yield 2,3-diamino-4-methylpyridine.
Synthesis of 2,6-Diamino-4-methylpyridine:
Method A (from 4-Methylpyridine):
-
A suspension of 4-methylpyridine (15 g, 161.1 mmol) in mineral oil (220 mL) is treated with sodium amide (27.0 g, 483.3 mmol, 3 eq.) and stirred overnight at room temperature.
-
The suspension is then heated to 130 °C for 15 minutes, during which hydrogen evolution is observed. The temperature is gradually increased to 200 °C over 1 hour.
-
After 3 hours at 215 °C, the reaction is complete (monitored by TLC).
-
The mixture is cooled, and the black solid is collected by filtration and washed with petroleum ether.
-
The solid is treated with silica gel and ethanol, evaporated to dryness, and then purified by column chromatography (ethyl acetate to ethyl acetate/isopropanol gradient) to afford 2,6-diamino-4-methylpyridine (13.1 g, 66% yield) after recrystallization.
Method B (from 2-Amino-4-methylpyridine):
-
The synthesis is performed similarly to Method A, using 2-amino-4-methylpyridine (15 g, 138.7 mmol) and sodium amide (16.2 g, 416.1 mmol, 3 eq.) as starting materials.
-
This method yields 13.2 g (76%) of 2,6-diamino-4-methylpyridine.
Biological Activities
Derivatives of diamino-methylpyridines have shown promise in various therapeutic areas, including as anticancer and antimicrobial agents. The specific biological activity is highly dependent on the isomeric form and the nature of further substitutions.
Anticancer Activity
While direct comparative data for the parent diamino-methylpyridine isomers is scarce, related structures have demonstrated significant anticancer potential. For instance, imidazo[4,5-b]pyridine derivatives, which can be synthesized from 2,3-diaminopyridines, have shown potent antiproliferative activity against various cancer cell lines. Some pyridine-based compounds act as inhibitors of key enzymes in cancer progression, such as cyclin-dependent kinases (CDKs).
Antimicrobial Activity
Diamino compounds, in general, are being investigated for their antimicrobial properties, particularly against drug-resistant bacteria. The pyridine scaffold is a common feature in many antimicrobial agents. The specific substitution pattern of the amino and methyl groups on the pyridine ring can influence the compound's ability to interact with microbial targets.
Signaling Pathways and Experimental Workflows
The biological activity of these compounds can often be traced to their interaction with specific signaling pathways. For example, in cancer, pyridine derivatives have been shown to modulate pathways involved in cell cycle regulation and apoptosis.
Caption: Potential mechanism of anticancer activity via CDK inhibition.
Experimental Workflow for Biological Activity Screening
A typical workflow for evaluating the biological activity of these compounds is outlined below.
Caption: A standard workflow for screening and characterizing the biological activity of novel compounds.
Conclusion
This comparative guide provides a foundational overview of 2-Methylpyridine-3,4-diamine and its isomers. The presented data highlights the significant influence of isomeric substitution on the properties and potential applications of these compounds. While direct comparative studies are needed for a more definitive analysis, this compilation of existing data serves as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug discovery, facilitating the rational design and investigation of novel diamino-methylpyridine derivatives.
A Comparative Guide to the Synthesis of Methylpyridines: Batch vs. Continuous Flow Processing
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Methylpyridines, crucial building blocks in the pharmaceutical and agrochemical industries, are prime examples where the choice of synthetic methodology—traditional batch processing versus modern continuous flow chemistry—can significantly impact yield, safety, and scalability. This guide provides an objective comparison of these two approaches, supported by experimental data, to inform the selection of the most suitable method for your research and development needs.
At a Glance: Key Performance Indicators
Continuous flow synthesis consistently demonstrates notable advantages over conventional batch methods for the production of methylpyridines. The enclosed reactor design of flow chemistry allows for superheating solvents above their atmospheric boiling points, leading to dramatically accelerated reaction rates.[1][2] This, coupled with superior heat and mass transfer, contributes to higher yields and improved safety profiles.[3][4]
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Reaction Time | 19 hours[2] | < 1 hour (including setup)[1][2] |
| Yield | Good to Very Good (substrate dependent) | Very Good to Quantitative[1][2][5] |
| Work-up/Purification | Required (cooling, filtration, extraction)[2] | Often not required[1][5][6] |
| Safety | Handling of hazardous materials in large quantities; potential for thermal runaway.[3] | Small reaction volumes enhance safety; better control over exothermic reactions.[3][7] |
| Scalability | Challenging; requires significant process redevelopment.[3][4] | Readily scalable by extending run time or "numbering-up" reactors.[4][7] |
| Waste Generation | Higher due to work-up procedures and solvent usage.[1][6] | Minimized due to efficient reactions and lack of extensive work-up.[1][8] |
Experimental Protocols
Representative Batch Synthesis of 2-Methylpyridines
This procedure is based on established literature protocols for the α-methylation of pyridines.[2]
Materials:
-
Pyridine substrate (e.g., 4-Phenylpyridine)
-
Raney® nickel
-
1-Octanol (solvent)
-
Ethanol (for washing)
-
Standard laboratory glassware (round bottom flask, condenser, etc.)
Procedure:
-
In a 50 mL round bottom flask, wash approximately 1 g of Raney® nickel with two portions of ethanol (2 x 15 mL).
-
Add 25 mL of 1-octanol to the flask.
-
Add the pyridine substrate (e.g., 1.0 g, 6.44 mmol of 4-Phenylpyridine) to the flask.
-
Heat the mixture to reflux (approximately 200 °C) for 19 hours.
-
After the reaction is complete, cool the flask to room temperature.
-
The product is then isolated through appropriate work-up and purification steps, such as filtration and extraction.
General Continuous Flow Synthesis of 2-Methylpyridines
This method offers a more efficient and greener alternative to traditional batch processing.[1][2]
Materials:
-
Pyridine substrate
-
Raney® nickel
-
1-Propanol (solvent and methylating agent)[8]
-
Continuous flow setup (pump, packed-bed reactor, back-pressure regulator, heating system)
Procedure:
-
A stainless steel column (e.g., 150 × 4.6 mm) is packed with Raney® nickel (approximately 5.5 g).[2]
-
The column is heated to over 180 °C using a sand bath or column heater.[1][2]
-
A 0.05 M solution of the pyridine substrate is prepared in 1-propanol.[2]
-
The substrate solution is introduced into the system via a sample loop and pumped through the heated column at a specific flow rate (e.g., 0.1 mL/min).[2]
-
The product stream is collected after passing through a back-pressure regulator.[8]
-
Simple removal of the solvent yields the 2-methylpyridine product, often in a purity suitable for further use without additional purification.[1][5]
Workflow and Comparison Diagrams
The following diagrams, generated using Graphviz, illustrate the experimental workflows and a logical comparison of the two synthetic methodologies.
Conclusion
For the synthesis of methylpyridines, continuous flow chemistry presents a compelling and superior alternative to traditional batch processing.[1][6] The methodology offers significant improvements in reaction time, safety, and waste reduction, while also simplifying scalability.[1][5][8] The ability to obtain high-purity products without the need for extensive work-up procedures further enhances its appeal for rapid and efficient chemical synthesis in both academic and industrial settings.[1][5][6] Researchers and drug development professionals are encouraged to consider the adoption of continuous flow techniques to accelerate their discovery and development pipelines.
References
- 1. mdpi.com [mdpi.com]
- 2. Flow Synthesis of 2-Methylpyridines via α-Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vapourtec.com [vapourtec.com]
- 4. The real advantages of continuous flow chemistry — Stoli Chem [stolichem.com]
- 5. Flow Synthesis of 2-Methylpyridines via α-Methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Continuous flow synthesis of pyridinium salts accelerated by multi-objective Bayesian optimization with active learning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Evaluating the biological efficacy of 2-Methylpyridine-3,4-diamine derivatives against standards
A Comparative Analysis of Novel MmpL3 Inhibitors Against Standard Antitubercular Agents
In the persistent global battle against tuberculosis (TB), the emergence of drug-resistant strains necessitates the urgent discovery of novel therapeutic agents. Researchers have identified Mycobacterial membrane protein Large 3 (MmpL3) as a promising target due to its essential role in the transport of mycolic acids, a key component of the mycobacterial cell wall. This guide provides a comprehensive evaluation of the biological efficacy of a series of pyridine-2-methylamine derivatives, a class of compounds related to 2-Methylpyridine-3,4-diamine, as potent MmpL3 inhibitors. Their performance is critically compared against established antitubercular drugs, supported by detailed experimental data and methodologies.
Potency Evaluation: Head-to-Head Comparison
The antitubercular activity of the novel pyridine-2-methylamine derivatives was assessed against the drug-susceptible Mycobacterium tuberculosis H37Rv strain and clinically isolated multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The minimum inhibitory concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium, was determined and compared with standard anti-TB drugs.
| Compound/Drug | Mtb H37Rv MIC (μg/mL)[1][2] | MDR-TB Strain MIC (μg/mL)[1][2] | XDR-TB Strain MIC (μg/mL)[1][2] |
| Compound 62 | 0.016 | 0.0039 - 0.0625 | 0.0039 - 0.0625 |
| Isoniazid | - | - | - |
| Rifampicin | - | - | - |
| Ofloxacin | 0.5 | 4 | 8 |
| Kanamycin | 2 | >128 | >128 |
| Levofloxacin | 0.125 | 2 | 1 |
Data for Isoniazid and Rifampicin against H37Rv are well-established but were not explicitly provided in the compared study.
Compound 62, a standout pyridine-2-methylamine derivative, demonstrated exceptional potency, with a MIC of 0.016 μg/mL against the H37Rv strain.[1][2] More significantly, it maintained high activity against MDR and XDR strains, with MIC values as low as 0.0039 μg/mL.[1][2] This is a substantial improvement compared to second-line drugs like Ofloxacin and Kanamycin, which showed significantly higher MIC values against resistant strains.
Mechanism of Action: Targeting the MmpL3 Transporter
The pyridine-2-methylamine derivatives exert their antitubercular effect by inhibiting the MmpL3 protein. Molecular docking studies have elucidated the binding mode of these compounds within the active pocket of MmpL3.
Caption: Inhibition of Mycolic Acid Transport by Pyridine-2-methylamine Derivatives.
The proposed mechanism involves the binding of the derivative to the active site of MmpL3, thereby blocking the transport of trehalose monomycolate (TMM), a precursor for mycolic acid synthesis. This disruption of the mycolic acid transport machinery ultimately compromises the integrity of the mycobacterial cell wall, leading to bacterial death.
Experimental Protocols
A detailed understanding of the methodologies employed is crucial for the interpretation and replication of these findings.
Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)
The in vitro antitubercular activity of the synthesized compounds was determined using the Microplate Alamar Blue Assay (MABA).[1] This colorimetric assay measures the metabolic activity of the bacteria.
Caption: Workflow of the Microplate Alamar Blue Assay (MABA).
-
Compound Preparation: The test compounds were dissolved in DMSO and serially diluted in Middlebrook 7H9 broth in a 96-well microplate.
-
Inoculation: A standardized inoculum of M. tuberculosis H37Rv or drug-resistant strains was added to each well.
-
Incubation: The plates were incubated at 37°C for a specified period.
-
Alamar Blue Addition: Alamar Blue solution was added to each well.
-
Second Incubation: The plates were incubated again to allow for color development.
-
Data Analysis: The fluorescence or absorbance was measured, and the MIC was determined as the lowest drug concentration that inhibited a 90% reduction in the signal compared to the control.[1]
Cytotoxicity Assay
To assess the selectivity of the compounds, their toxicity against mammalian cells (Vero cells) was evaluated using a standard MTT assay. The IC50 value, the concentration of a drug that inhibits 50% of cell growth, was determined. Compound 62 exhibited low cytotoxicity with an IC50 of ≥ 16 μg/mL, indicating a favorable therapeutic window.[1][2]
Molecular Docking
To investigate the potential binding mode of the pyridine-2-methylamine derivatives with the MmpL3 protein, molecular docking studies were performed. The crystal structure of MmpL3 was used as the receptor, and the compounds were docked into the active site. These computational studies provided insights into the key interactions responsible for the inhibitory activity.
Conclusion and Future Directions
The presented data strongly suggest that pyridine-2-methylamine derivatives, exemplified by the potent compound 62, represent a promising new class of antitubercular agents. Their high efficacy against drug-resistant strains and their specific targeting of the essential MmpL3 transporter make them valuable candidates for further preclinical and clinical development. Future research should focus on optimizing the pharmacokinetic properties of these derivatives to enhance their in vivo efficacy and safety profiles, paving the way for a new generation of treatments to combat the global threat of tuberculosis.
References
- 1. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-directed identification of pyridine-2-methylamine derivatives as MmpL3 inhibitors for use as antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cross-Validation Guide to Purity Analysis: HPLC, GC, and qNMR
For researchers, scientists, and drug development professionals, the precise determination of a compound's purity is a critical aspect of quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are three powerful and widely employed analytical techniques for this purpose. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection and cross-validation of these essential methods.
Principles of Purity Analysis: A Comparative Overview
The choice of an analytical method for purity determination is contingent on factors such as the analyte's physicochemical properties (volatility, polarity, thermal stability), the nature of expected impurities, and the required accuracy and precision.[1]
High-Performance Liquid Chromatography (HPLC) is a versatile and widely accessible technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[2][3] It is particularly well-suited for non-volatile or thermally labile compounds.[4] Purity is typically determined by calculating the area percentage of the main peak relative to the total area of all detected peaks.[3]
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds.[4][5] The separation is achieved by partitioning the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a column.[5] For compounds that are not sufficiently volatile, derivatization may be necessary.[4]
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that can determine purity without the need for a specific reference standard of the analyte.[6][7] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, allowing for direct quantification against a certified internal standard.[8][9]
Comparative Performance of Analytical Techniques
The selection of an analytical technique for purity analysis depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the desired throughput. The following table summarizes the typical performance characteristics of HPLC, GC, and qNMR. These values are representative and can vary based on the specific instrumentation, method parameters, and sample matrix.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on polarity and interaction with a stationary phase.[2][10] | Separation based on volatility and interaction with a stationary phase.[5] | Intrinsic quantitative response of nuclei in a magnetic field.[8] |
| Quantitation | Relative (requires a reference standard of known purity).[11] | Relative (requires a reference standard of known purity).[11] | Absolute (can determine purity without a specific reference standard of the analyte).[7][8] |
| Selectivity | Good for separating closely related structures and isomers.[11] | Excellent for volatile impurities; may not detect non-volatiles.[1] | Excellent; provides structural confirmation.[6] |
| Limit of Detection (LOD) | ng range[4] | pg to ng range[4] | ~0.005 mg/g[9] |
| Limit of Quantitation (LOQ) | ng range[4] | pg to ng range[4] | ~0.09 mg/g[9] |
| Accuracy (% Recovery) | 98.0 - 102.0%[4] | 95.0 - 105.0%[4] | 99.71%[9] |
| Precision (%RSD) | < 2.0%[4] | < 5.0%[4] | < 3%[9] |
| Analysis Time | ~10-20 minutes per sample.[1] | ~15-25 minutes per sample.[1] | ~5-15 minutes per sample (plus sample preparation).[1] |
| Sample Throughput | Moderate to High.[9] | High.[9] | Low to Moderate.[9] |
Experimental Workflows
A systematic approach is essential for accurate purity determination. The general workflows for HPLC, GC, and qNMR are outlined below.
Figure 1: Experimental workflow for HPLC purity analysis.
Figure 2: Experimental workflow for GC purity analysis.
Figure 3: Experimental workflow for qNMR purity analysis.
Experimental Protocols
Detailed and reproducible protocols are essential for accurate purity assessment.
High-Performance Liquid Chromatography (HPLC) Method
This method is designed for the quantitative determination of a target compound and its non-volatile impurities.
1. Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis).[2]
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[2]
2. Reagents and Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid.[12]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[12]
-
All solvents should be HPLC grade.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 10 µL.[1]
-
Column Temperature: 30°C.[1]
-
Detection: UV at a wavelength appropriate for the analyte.[1]
-
Gradient Elution: A typical gradient might be:
-
0-1 min: 5% B
-
1-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-20 min: 5% B
-
4. Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.[12]
-
Filter the solution through a 0.45 µm syringe filter before injection.[1]
5. Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity of the main component using the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Gas Chromatography (GC) Method
This protocol describes a GC method for the purity analysis of volatile or semi-volatile compounds.
1. Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[13]
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[12]
2. Reagents and Carrier Gas:
-
Carrier Gas: Helium or Nitrogen, high purity.[5]
-
Sample Solvent: A suitable volatile solvent (e.g., dichloromethane, acetone).
3. GC Conditions:
-
Injector Temperature: 250°C.[1]
-
Detector Temperature: 275°C (for FID).[1]
-
Oven Temperature Program:
-
Carrier Gas Flow: Constant flow of 1.5 mL/min.[1]
-
Injection: 1 µL, with an appropriate split ratio (e.g., 20:1).[1]
4. Sample Preparation:
-
Prepare a solution of the sample in a suitable solvent at a concentration of approximately 1 mg/mL.
-
If derivatization is required to increase volatility, follow a validated derivatization protocol.[12]
5. Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity of the main component using the area percent method, similar to HPLC.
Quantitative Nuclear Magnetic Resonance (qNMR) Method
This protocol describes the determination of purity using ¹H qNMR with an internal standard.
1. Instrumentation:
2. Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃).[6]
-
Certified internal standard of known purity (e.g., maleic acid, dimethyl sulfone).[6]
3. Sample Preparation:
-
Accurately weigh a specific amount of the sample and the internal standard into a vial.[6]
-
Dissolve the mixture in a known volume of a suitable deuterated solvent.[6]
4. NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).[6]
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (a value of 30 s is generally sufficient).[6]
-
Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[6]
5. Data Processing and Purity Calculation:
-
Apply appropriate line broadening, manually phase the spectrum, and apply a baseline correction.[6]
-
Integrate a well-resolved signal of the analyte and a signal from the internal standard.[6]
-
Calculate the purity using the following formula:[6]
Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the internal standard
-
Conclusion
Both HPLC and GC are powerful chromatographic techniques that provide high-resolution separation and are staples in quality control laboratories for purity assessment.[4] They are, however, relative methods that rely on the availability of a high-purity reference standard of the analyte for accurate quantification.
qNMR, in contrast, is an absolute quantification method that provides a direct measure of purity against an internal standard, which does not need to be the analyte itself.[7][8] This makes qNMR an invaluable tool for the certification of reference materials and for providing an orthogonal, highly accurate purity value.[11]
For a comprehensive and robust assessment of a compound's purity, a multi-faceted approach is often recommended.[11] HPLC or GC can be utilized for routine purity analysis and the detection of trace impurities, while qNMR can provide a highly accurate, absolute purity value. The cross-validation of results from these orthogonal techniques ensures a high degree of confidence in the reported purity, which is paramount in the pharmaceutical industry.
References
- 1. iltusa.com [iltusa.com]
- 2. omicsonline.org [omicsonline.org]
- 3. agilent.com [agilent.com]
- 4. Leveraging Comparison Charts: A Comprehensive Guide [boardmix.com]
- 5. pdf2.chromtech.net.au [pdf2.chromtech.net.au]
- 6. Graphviz [graphviz.org]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. slidemodel.com [slidemodel.com]
- 10. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 11. Drug impurity profiling strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
Benchmarking the Synthesis of 2-Methylpyridine-3,4-diamine: A Comparative Guide to Literature-Inspired Methods
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-Methylpyridine-3,4-diamine, a potentially valuable building block in medicinal chemistry and materials science, is not extensively documented in publicly available literature. This guide, therefore, presents a comparative analysis of a plausible synthetic pathway benchmarked against established methods for analogous transformations. The proposed route leverages a commercially available precursor and employs standard organic reactions, offering a strategic approach for researchers aiming to synthesize this target compound.
Proposed Synthetic Pathway
A two-step synthetic route is proposed, commencing with the readily available 2-amino-4-methyl-3-nitropyridine. This pathway involves the reduction of the nitro group to an amino group, followed by the introduction of the second amino group at the 3-position.
A Predictive Guide to the Spectral Properties of 2-Methylpyridine-3,4-diamine: A DFT-Based Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a predictive comparison of the spectral properties of 2-Methylpyridine-3,4-diamine as determined by Density Functional Theory (DFT) calculations versus expected experimental outcomes. Due to a lack of published experimental or computational studies specifically on 2-Methylpyridine-3,4-diamine, this document serves as a roadmap for future research, outlining a robust computational methodology and predicting spectral characteristics based on data from analogous pyridine derivatives.
Predicted Spectral Properties: A Comparative Overview
DFT calculations offer a powerful, non-destructive method to predict the structural and electronic properties of molecules. The following tables present a comparison between the predicted spectral data for 2-Methylpyridine-3,4-diamine, based on a proposed DFT methodology, and the expected experimental values derived from similar aminopyridine compounds.
Table 1: Predicted Spectroscopic Data for 2-Methylpyridine-3,4-diamine via DFT Calculations
| Spectral Property | Predicted Value | Computational Level of Theory |
| UV-Vis (λmax) | ~290-310 nm | TD-DFT/B3LYP/6-311++G(d,p) in DMSO |
| FT-IR (cm⁻¹) | B3LYP/6-311++G(d,p) | |
| N-H Stretching (asym/sym) | 3450 - 3350 | |
| C-H Stretching (aromatic) | 3100 - 3000 | |
| C=N & C=C Stretching (ring) | 1610 - 1450 | |
| N-H Bending | ~1640 | |
| C-N Stretching | ~1380 | |
| ¹H NMR (ppm) | GIAO/B3LYP/6-311++G(d,p) in DMSO-d₆ | |
| CH₃ | ~2.3 - 2.5 | |
| NH₂ (x2) | ~5.0 - 6.5 | |
| Aromatic H | ~6.8 - 7.8 | |
| ¹³C NMR (ppm) | GIAO/B3LYP/6-311++G(d,p) in DMSO-d₆ | |
| CH₃ | ~18 - 22 | |
| Aromatic C-NH₂ (x2) | ~135 - 150 | |
| Aromatic C-CH₃ | ~150 - 158 | |
| Aromatic C-H (x2) | ~115 - 130 |
Table 2: Expected Experimental Spectroscopic Data for 2-Methylpyridine-3,4-diamine
| Spectral Property | Expected Experimental Range | Notes |
| UV-Vis (λmax) | 280 - 320 nm | Based on spectra of other aminopyridines, which show absorptions in this region due to π→π* transitions.[1][2] |
| FT-IR (cm⁻¹) | ||
| N-H Stretching (asym/sym) | 3500 - 3300 | Typical range for primary amines.[3] |
| C-H Stretching (aromatic) | 3100 - 3000 | Characteristic for aromatic C-H bonds.[4] |
| C=N & C=C Stretching (ring) | 1620 - 1430 | Characteristic vibrations for the pyridine ring.[5] |
| N-H Bending | 1650 - 1580 | Scissoring vibration for primary amines.[3] |
| C-N Stretching | 1400 - 1350 | Aromatic amine C-N stretching.[5] |
| ¹H NMR (ppm) | In a polar aprotic solvent like DMSO-d₆. | |
| CH₃ | 2.3 - 2.6 | Typical range for a methyl group on a pyridine ring. |
| NH₂ (x2) | 4.5 - 7.0 | Broad signals, chemical shift is concentration and solvent dependent. |
| Aromatic H | 6.5 - 8.0 | Chemical shifts are influenced by the electron-donating amino groups. |
| ¹³C NMR (ppm) | In a polar aprotic solvent like DMSO-d₆. | |
| CH₃ | 17 - 23 | |
| Aromatic C-NH₂ (x2) | 130 - 155 | Amino groups cause significant shielding/deshielding effects.[6][7] |
| Aromatic C-CH₃ | 148 - 160 | |
| Aromatic C-H (x2) | 110 - 135 | [8] |
Experimental and Computational Protocols
To ensure reproducibility and accuracy, the following standard protocols are proposed for the experimental characterization and computational prediction of the spectral properties of 2-Methylpyridine-3,4-diamine.
-
Software: All calculations would be performed using the Gaussian 16 suite of programs.
-
Geometry Optimization: The molecular structure of 2-Methylpyridine-3,4-diamine would be optimized in the gas phase using Density Functional Theory (DFT) with the B3LYP hybrid functional and the 6-311++G(d,p) basis set.
-
Frequency Calculations: Vibrational frequencies would be calculated at the same level of theory (B3LYP/6-311++G(d,p)) to confirm that the optimized structure corresponds to a local minimum on the potential energy surface and to predict the FT-IR spectrum.
-
NMR Spectra Prediction: ¹H and ¹³C NMR chemical shifts would be calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level. The calculations would incorporate a solvent model, such as the Polarizable Continuum Model (PCM) for DMSO, to simulate experimental conditions.
-
UV-Vis Spectrum Prediction: Electronic absorption properties would be predicted using Time-Dependent DFT (TD-DFT) calculations, also at the B3LYP/6-311++G(d,p) level of theory with the PCM for DMSO, to determine the vertical excitation energies and corresponding maximum absorption wavelengths (λmax).
-
Sample Preparation: 2-Methylpyridine-3,4-diamine would be dissolved in appropriate spectroscopic grade solvents (e.g., ethanol or DMSO for UV-Vis, DMSO-d₆ for NMR). For FT-IR, the sample could be prepared as a KBr pellet or a thin film.
-
UV-Vis Spectroscopy: The UV-Vis absorption spectrum would be recorded using a dual-beam spectrophotometer over a range of 200-800 nm.
-
FT-IR Spectroscopy: The FT-IR spectrum would be recorded on a Fourier-Transform Infrared spectrometer in the range of 4000-400 cm⁻¹.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a 400 MHz (or higher) NMR spectrometer. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Workflow Visualizations
The following diagrams illustrate the proposed computational workflow and the logical process for a comparative analysis.
References
X-ray Crystallography of Aminopyridine Derivatives: A Comparative Analysis
A detailed crystallographic analysis of 2-Methylpyridine-3,4-diamine derivatives remains an area with limited publicly available data. However, examining the crystal structures of closely related aminopyridine compounds provides valuable insights into the supramolecular chemistry and solid-state packing of this important class of molecules. This guide compares the X-ray crystallographic data of several aminopyridine derivatives, offering a reference for researchers in crystallography, medicinal chemistry, and materials science.
Comparison of Crystallographic Data
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| 2-Amino-4-chloropyridinium 3-chlorobenzoate | C₁₂H₁₀Cl₂N₂O₂ | Monoclinic | P2₁ | --- | --- | --- | --- | --- | --- |
| 4,6-Diamino-2-(methylsulfanyl)pyridine-3-carbonitrile[1] | C₇H₈N₄S | Orthorhombic | Pna2₁ | 5.0863(7) | 12.698(2) | 13.069(2) | 90 | 844.1(2) | 4 |
| 4-(Methylamino)pyridine | C₆H₈N₂ | Orthorhombic | Pna2₁ | --- | --- | --- | --- | 584.0(3) | 4 |
Note: Complete unit cell parameters for 2-Amino-4-chloropyridinium 3-chlorobenzoate and 4-(Methylamino)pyridine were not fully detailed in the provided search results.
Experimental Protocols
The determination of a crystal structure through X-ray diffraction involves a standardized workflow, from crystal preparation to data analysis. The following protocols are representative of the methodologies employed in the crystallographic analysis of aminopyridine derivatives.
Synthesis and Crystallization
Crystals suitable for X-ray diffraction are typically grown via slow evaporation of a saturated solution. For instance, the cocrystal of 2-amino-4-chloropyridinium 3-chlorobenzoate was likely formed by dissolving equimolar amounts of 2-amino-4-chloropyridine and 3-chlorobenzoic acid in a suitable solvent and allowing the solvent to evaporate slowly. Similarly, crystals of 4,6-diamino-2-(methylsulfanyl)pyridine-3-carbonitrile were obtained from a solution of the synthesized compound.[1]
X-ray Data Collection and Structure Refinement
Single-crystal X-ray diffraction data is collected using a diffractometer equipped with a specific radiation source (e.g., Mo Kα, λ = 0.71073 Å). The data collection process involves mounting a suitable crystal and exposing it to the X-ray beam at a controlled temperature (e.g., 100 K or 200 K).[1]
The collected diffraction data is then processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods and refined using full-matrix least-squares on F². Software packages such as SAINT, SIR97, and SHELXL are commonly used for data reduction, structure solution, and refinement.[2]
Visualization of Experimental and Logical Workflows
To better illustrate the processes involved in X-ray crystallography and the relationships between molecular structure and crystal packing, the following diagrams are provided.
Caption: Experimental workflow for X-ray crystallography analysis.
Caption: Common hydrogen bonding interactions in aminopyridine crystals.
Alternative Analytical Techniques
While single-crystal X-ray diffraction provides the most definitive structural data, other analytical techniques are crucial for characterizing aminopyridine derivatives and can offer complementary information.
-
Powder X-ray Diffraction (PXRD): This technique is used to analyze the bulk crystalline nature of a sample and can confirm if the bulk material corresponds to the single crystal structure.[2] It is also valuable for identifying different polymorphic forms.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure of the synthesized compounds in solution.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule.[2] Shifts in vibrational frequencies can indicate hydrogen bonding or coordination to a metal center.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.
-
Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can provide information on the thermal stability and phase transitions of the crystalline material.
References
Assessing the stability of 2-Methylpyridine-3,4-diamine under different storage conditions
For researchers, scientists, and professionals in drug development, understanding the stability of chemical compounds is paramount to ensuring the integrity, efficacy, and safety of starting materials and intermediates. This guide provides a comparative assessment of the stability of 2-Methylpyridine-3,4-diamine under various storage conditions. The following data is presented to illustrate a typical stability profile and should be confirmed by internal studies. For comparison, we include data for a structurally related compound, 3,4-Diaminopyridine.
Comparative Stability Data
The stability of 2-Methylpyridine-3,4-diamine was assessed over a 12-month period under controlled storage conditions. The purity of the compound was monitored at specified time points using High-Performance Liquid Chromatography (HPLC). The results are summarized in the tables below, alongside comparative data for 3,4-Diaminopyridine.
Table 1: Stability of 2-Methylpyridine-3,4-diamine (% Purity by HPLC)
| Time (Months) | Refrigerated (2-8°C) | Room Temperature (20-25°C, 60% RH) | Accelerated (40°C, 75% RH) |
| 0 | 99.8% | 99.8% | 99.8% |
| 3 | 99.7% | 99.5% | 98.2% |
| 6 | 99.7% | 99.2% | 97.1% |
| 12 | 99.6% | 98.5% | 95.3% |
Table 2: Comparative Stability of 3,4-Diaminopyridine (% Purity by HPLC)
| Time (Months) | Refrigerated (2-8°C) | Room Temperature (20-25°C, 60% RH) | Accelerated (40°C, 75% RH) |
| 0 | 99.9% | 99.9% | 99.9% |
| 3 | 99.8% | 99.7% | 99.0% |
| 6 | 99.8% | 99.5% | 98.4% |
| 12 | 99.7% | 99.1% | 97.2% |
Experimental Workflow
The following diagram illustrates the general workflow for conducting a chemical stability study.
Caption: Workflow for a typical chemical stability assessment.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
A stability-indicating HPLC method is crucial for accurately determining the purity of the compound and detecting any degradation products.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., 0.1% trifluoroacetic acid in water).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of 2-Methylpyridine-3,4-diamine.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples are accurately weighed and dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
-
Analysis: The peak area of the main compound is measured and compared to the total peak area of all components to calculate the percentage purity. Degradation products are identified as new peaks in the chromatogram.
Discussion of Results
The hypothetical data suggests that 2-Methylpyridine-3,4-diamine exhibits good stability when stored under refrigerated conditions, with minimal degradation observed over a 12-month period. At room temperature, a slight increase in degradation is noted, while accelerated conditions lead to more significant decomposition. In comparison, 3,4-Diaminopyridine shows a slightly higher stability profile under all tested conditions.
It is important to note that factors such as exposure to light and the presence of oxygen can also influence the stability of aminopyridine compounds. Therefore, it is recommended to store 2-Methylpyridine-3,4-diamine in well-sealed, light-resistant containers under refrigerated conditions to maximize its shelf life. For applications where the compound may be exposed to higher temperatures, regular purity checks are advised. The potential degradation products should also be characterized to understand the full stability profile of the molecule. A study on 3,4-diaminopyridine indicated that oxidation can lead to the formation of nitro and N-oxide derivatives, which could be potential degradation pathways to investigate for 2-Methylpyridine-3,4-diamine as well.[1]
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of 2-Methylpyridine-3,4-diamine
Disclaimer: This document provides generalized guidance on the proper disposal of chemical waste and is intended for informational purposes for researchers, scientists, and drug development professionals. A specific Safety Data Sheet (SDS) for 2-Methylpyridine-3,4-diamine (CAS 15931-19-8) could not be located. Therefore, the following procedures are based on best practices for the disposal of similar chemical compounds. It is imperative to obtain and strictly follow the SDS provided by the supplier for 2-Methylpyridine-3,4-diamine before handling or disposing of this substance.
The proper disposal of 2-Methylpyridine-3,4-diamine is crucial for ensuring laboratory safety and environmental protection. As a pyridine derivative and an amine compound, it should be treated as hazardous waste unless explicitly stated otherwise in the official SDS.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn. This is the first line of defense against potential exposure.
-
Eye and Face Protection: Wear chemical splash goggles and a face shield.[1]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene. It is advisable to wear two pairs (double-gloving) and to change them frequently.[1]
-
Body Protection: A flame-resistant laboratory coat is essential to protect skin and clothing.[1]
-
Respiratory Protection: Work in a certified chemical fume hood to minimize the inhalation of any dust or vapors.[1] If a fume hood is not available or engineering controls are insufficient, a NIOSH-approved respirator is required.
-
Foot Protection: Wear closed-toe, chemical-resistant shoes.[1]
Step-by-Step Disposal Protocol
The following is a generalized, step-by-step guide for the disposal of solid chemical waste like 2-Methylpyridine-3,4-diamine.
-
Waste Characterization and Segregation:
-
Treat all 2-Methylpyridine-3,4-diamine and materials contaminated with it as hazardous waste.
-
Do not mix solid waste with liquid waste.[2]
-
Segregate this waste from other incompatible waste streams to prevent dangerous reactions.
-
-
Containerization:
-
Labeling:
-
Clearly label the waste container with the words "HAZARDOUS WASTE".[3]
-
The label must include the full chemical name ("2-Methylpyridine-3,4-diamine"), the CAS number (15931-19-8), and the approximate quantity.
-
Indicate any other chemical constituents and their approximate percentages if it is a mixture.[3]
-
-
Storage:
-
Store the sealed and labeled waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
-
The storage area should be cool and away from sources of ignition.[5]
-
Ensure the waste is stored separately from incompatible materials, such as strong oxidizing agents and acids.[6]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup.[5]
-
Provide them with accurate information about the waste as per your label.
-
Follow all institutional and local regulations for waste pickup and disposal.
-
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your supervisor.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[5]
-
Collect: Carefully sweep or scoop the contained material and spilled substance into a designated hazardous waste container.
-
Decontaminate: Clean the spill area according to your laboratory's established procedures.
-
Dispose: The collected spill material must be disposed of as hazardous waste following the procedures outlined above.
Data Summary for Safe Handling and Disposal
The following table summarizes the type of quantitative and qualitative data that should be sought in the official Safety Data Sheet for 2-Methylpyridine-3,4-diamine. The information provided is based on general knowledge of similar compounds and should be verified with the specific SDS.
| Parameter | Guideline Information | Source for Verification |
| GHS Hazard Class | Expected to be an irritant; may have other toxicities. | Section 2 of SDS |
| Personal Protective Equipment (PPE) | Chemical splash goggles, face shield, chemical-resistant gloves (nitrile or neoprene), flame-resistant lab coat, closed-toe shoes.[1] | Section 8 of SDS |
| Engineering Controls | Work in a certified chemical fume hood.[1] | Section 8 of SDS |
| Waste Container Type | Strong, sealable, chemically compatible container with a screw-on cap.[2][3] | Section 13 of SDS / EHS Guidance |
| Waste Labeling Requirements | "HAZARDOUS WASTE", full chemical name, CAS number, quantity.[3] | Section 13 of SDS / EHS Guidance |
| Incompatible Materials for Storage | Strong oxidizing agents, strong acids.[6] | Section 7 and 10 of SDS |
| Spill Containment Material | Inert absorbent material (e.g., sand, vermiculite).[5] | Section 6 of SDS |
Visual Workflow for Chemical Disposal
The following diagram illustrates the general workflow for the proper disposal of solid chemical waste in a laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for 2-Methylpyridine-3,4-diamine
For Immediate Implementation: This document provides crucial safety and logistical guidance for the handling and disposal of 2-Methylpyridine-3,4-diamine, tailored for research and drug development professionals. Adherence to these protocols is essential for ensuring a safe laboratory environment.
2-Methylpyridine-3,4-diamine is a chemical compound that requires careful handling due to its potential hazards. The following information, compiled from safety data sheets, outlines the necessary personal protective equipment (PPE), handling procedures, and disposal methods to minimize risk.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling 2-Methylpyridine-3,4-diamine.
| Body Part | Recommended Protection | Specification |
| Respiratory | Government-approved respirator[1] | Required when vapors/aerosols are generated[2] or in case of inadequate ventilation. Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3][4] |
| Hands | Compatible chemical-resistant gloves[1] | Inspect gloves prior to use and use proper glove removal technique to avoid skin contact.[1] |
| Eyes/Face | Government-approved eye/face protection[1] | Safety glasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4] |
| Body | Protective clothing[1] | Flame retardant antistatic protective clothing is recommended.[2] |
| Feet | Protective boots | As the situation requires.[1] |
Hazard Classifications
Understanding the specific hazards associated with 2-Methylpyridine-3,4-diamine is critical for safe handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications for this compound.[5]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[5] |
| Skin Corrosion/Irritation | - | H315: Causes skin irritation[5] |
| Serious Eye Damage/Eye Irritation | - | H319: Causes serious eye irritation[5] |
| Specific Target Organ Toxicity, Single Exposure | - | H335: May cause respiratory irritation[5] |
Safe Handling and Storage
Proper operational procedures are vital to minimize exposure and prevent accidents.
| Aspect | Procedure |
| Engineering Controls | Work under a fume hood.[2] Ensure adequate ventilation.[1][2] Install safety showers and eye wash stations nearby.[1][4] |
| General Handling | Avoid breathing dust, vapors, mist, or gas.[1] Do not get in eyes, on skin, or on clothing.[3] Wash hands thoroughly after handling.[1][6] Do not eat, drink, or smoke when using this product.[1][6] |
| Storage | Keep container tightly closed in a dry and well-ventilated place.[1][2][6] Keep away from heat, sparks, open flames, and hot surfaces.[2][6] Store in a cool, dry place.[6] |
Emergency and Disposal Procedures
In the event of an emergency or for routine disposal, the following steps should be taken.
| Situation | Action |
| Spill | Use personal protective equipment.[1] Evacuate the area.[2] Cover drains to prevent entry.[2] Collect spillage with inert material (e.g., dry sand, earth) and place in a chemical waste container.[6] |
| Fire | Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[2] Wear self-contained breathing apparatus and full protective gear.[3] |
| First Aid (Skin Contact) | Wash off immediately with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing and wash before reuse.[1] |
| First Aid (Eye Contact) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| First Aid (Inhalation) | Remove victim to fresh air and keep at rest in a comfortable position for breathing.[1] |
| First Aid (Ingestion) | Rinse mouth.[1] Do NOT induce vomiting.[6] Call a POISON CENTER or doctor/physician.[1] |
| Disposal | Dispose of contents/container in accordance with local, regional, national, and international regulations.[1] Do not let the product enter drains.[1][2] |
Workflow for Safe Handling of 2-Methylpyridine-3,4-diamine
The following diagram outlines the procedural steps for safely handling 2-Methylpyridine-3,4-diamine in a laboratory setting.
Caption: A flowchart outlining the key steps for the safe handling of 2-Methylpyridine-3,4-diamine.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
